(DHQ)2Pyr
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKRDCRSJPRVNF-CVCJRGCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H60N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149820-65-5 | |
| Record name | (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to (DHQ)₂Pyr: Structure, Properties, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(DHQ)₂Pyr, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, and its pseudo-enantiomer (DHQD)₂Pyr, are pivotal chiral ligands in the field of asymmetric synthesis. Derived from the cinchona alkaloids dihydroquinine and dihydroquinidine, respectively, these ligands are instrumental in achieving high enantioselectivity in a variety of chemical transformations. Their primary application lies in the Sharpless asymmetric dihydroxylation and enantioselective allylic amination reactions, which are crucial steps in the synthesis of a wide array of biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, and key applications of (DHQ)₂Pyr, including detailed experimental protocols and a summary of its impact on the synthesis of medicinally important compounds.
Structure and Physicochemical Properties
(DHQ)₂Pyr is a bis-cinchona alkaloid ligand characterized by two dihydroquinine units linked to a 2,5-diphenyl-4,6-pyrimidinediyl core. The rigid and chiral scaffolding provided by the dihydroquinine moieties creates a well-defined chiral environment around the catalytic metal center, enabling high stereocontrol in chemical reactions.
Table 1: Physicochemical Properties of (DHQ)₂Pyr and (DHQD)₂Pyr
| Property | (DHQ)₂Pyr | (DHQD)₂Pyr |
| Molecular Formula | C₅₆H₆₀N₆O₄[1][2] | C₅₆H₆₀N₆O₄[3] |
| Molecular Weight | 881.11 g/mol [1][2] | 881.11 g/mol [3] |
| CAS Number | 149820-65-5[1][2] | 149725-81-5[3] |
| Appearance | Solid | Solid |
| Melting Point | 245-248 °C (lit.)[2][4] | 247-250 °C (lit.)[3][5] |
| Optical Activity | [α]20/D +455°, c = 1.2 in methanol[2][4] | [α]20/D −390°, c = 1.2 in methanol[3][5] |
| Functional Group | Phenyl[2][4] | Phenyl[3][5] |
Core Applications in Asymmetric Synthesis
The primary utility of (DHQ)₂Pyr and its diastereomer lies in their role as chiral ligands in transition metal-catalyzed reactions, most notably in the synthesis of chiral diols and amines. These reactions are fundamental in the production of enantiomerically pure compounds for the pharmaceutical industry.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[6][7][8] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, such as (DHQ)₂Pyr or (DHQD)₂Pyr, to achieve high levels of stereocontrol. The resulting chiral diols are versatile intermediates in the synthesis of numerous natural products and medicinally important molecules.
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the formation of a chiral osmium-ligand complex, which then reacts with the alkene in a concerted [3+2] cycloaddition to form an osmate ester. This intermediate is subsequently hydrolyzed to yield the chiral diol and a reduced osmium species, which is then reoxidized to complete the cycle.
The following is a general procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix formulation containing the chiral ligand.
Materials:
-
AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL)
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
1 M Sodium hydroxide
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add the AD-mix (approximately 1.4 g per 1 mmol of alkene) to the solvent mixture and stir vigorously at room temperature until the phases are clear and the aqueous layer is yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene substrate (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.
-
Upon completion, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a brine wash (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol product by flash column chromatography on silica gel.
Enantioselective Allylic Amination
(DHQD)₂Pyr can be utilized as a catalyst for the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates.[3] This reaction provides a direct route to chiral allylic amines, which are important building blocks in the synthesis of various pharmaceuticals.
The following is a representative protocol for the enantioselective allylic amination.
Materials:
-
(DHQD)₂Pyr
-
Alkylidene cyanoacetate (B8463686)
-
Dialkyl azodicarboxylate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the alkylidene cyanoacetate (0.2 mmol) in toluene (2.0 mL) at -78 °C, add the dialkyl azodicarboxylate (0.24 mmol).
-
Add (DHQD)₂Pyr (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired allylic amine.
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of (DHQ)₂Pyr and its derivatives is highlighted by their application in the total synthesis of numerous biologically active compounds, including antiviral and anticancer agents.
Table 2: Examples of Bioactive Molecules Synthesized Using (DHQ)₂Pyr-mediated Reactions
| Compound Class | Specific Compound | Application | Reaction Type | Yield | Enantiomeric Excess (ee) |
| Antiviral Nucleosides | (S)-Cidofovir | Antiviral | Sharpless Asymmetric Dihydroxylation | Good (up to 97%) | 90-99% |
| Antiviral Nucleosides | (R)-Buciclovir | Antiviral | Sharpless Asymmetric Dihydroxylation | Good (up to 97%) | 90-99% |
| Anticancer Agents | Fostriecin Intermediate | Anticancer | Sharpless Asymmetric Dihydroxylation | 82% | Not specified |
| Anticancer Agents | Chelonin B Intermediate | Anticancer | Sharpless Asymmetric Dihydroxylation | Not specified | Not specified |
| Antiepileptic Drugs | Vigabatrin | Antiepileptic | Enantioselective Allylic Amination | Not specified | High |
Data compiled from multiple sources.[7]
Logical Workflow for Drug Development
The use of (DHQ)₂Pyr in drug development follows a logical workflow, from the identification of a chiral target molecule to the development of a stereoselective synthesis.
Conclusion
(DHQ)₂Pyr and its pseudo-enantiomer (DHQD)₂Pyr are indispensable tools in modern asymmetric synthesis. Their ability to induce high levels of enantioselectivity in key chemical transformations has made them invaluable for the synthesis of complex, biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the structure, properties, and applications of these chiral ligands is essential for the design and execution of efficient and stereoselective synthetic routes to novel therapeutics. The detailed protocols and compiled data in this guide serve as a valuable resource for harnessing the full potential of (DHQ)₂Pyr in the pursuit of new and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly enantioselective allylic amination reaction through aerobic oxidative organo–organo dual catalytic system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Pd-Catalyzed Allylic Alkylation Reactions of Dihydropyrido[1,2-a]indolone Substrates: Efficient Syntheses of (−)-Goniomitine, (+)-Aspidospermidine, and (−)-Quebrachamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tdx.cat [tdx.cat]
An In-Depth Technical Guide to the Synthesis of the (DHQ)2Pyr Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of the (DHQ)2Pyr ligand, a crucial component in modern asymmetric catalysis, particularly in Sharpless Asymmetric Dihydroxylation (AD) reactions. This document outlines the synthetic pathway, experimental protocols, and key quantitative data associated with its preparation.
Introduction
The this compound ligand, systematically named Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine (DHQ). Its dimeric structure, featuring two dihydroquinine units linked by a 2,5-diphenylpyrimidine (B3050841) core, creates a chiral environment that enables high enantioselectivity in various chemical transformations. The primary application of this compound is as a component of the AD-mix-α formulation, widely used for the asymmetric dihydroxylation of olefins to produce enantiomerically enriched vicinal diols, which are valuable building blocks in the synthesis of pharmaceuticals and other complex chiral molecules.
Synthesis Pathway
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The core principle involves the reaction of two equivalents of dihydroquinine (DHQ) with a di-functionalized pyrimidine (B1678525) linker, specifically 4,6-dichloro-2,5-diphenylpyrimidine (B1587407). In this reaction, the hydroxyl groups of the dihydroquinine molecules act as nucleophiles, displacing the chloride leaving groups on the pyrimidine ring to form the desired diether product.
A detailed workflow for the synthesis is presented below:
Experimental Protocol
The following is a representative experimental protocol for the synthesis of the this compound ligand. This protocol is based on established methodologies for the synthesis of similar bis-cinchona alkaloid ether ligands.
Materials:
-
Dihydroquinine (DHQ)
-
4,6-dichloro-2,5-diphenylpyrimidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3) and Potassium Hydroxide (B78521) (KOH)
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Dihydroquinine Alkoxide:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dihydroquinine (2.2 equivalents) to anhydrous toluene or DMF.
-
If using sodium hydride, add NaH (2.2 equivalents) portion-wise to the stirred suspension at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Alternatively, if using a carbonate/hydroxide base system, add powdered potassium carbonate (K2CO3, 5 equivalents) and potassium hydroxide (KOH, 0.3 equivalents) to the solution of dihydroquinine in toluene.
-
-
Reaction with the Pyrimidine Linker:
-
To the solution containing the dihydroquinine alkoxide, add 4,6-dichloro-2,5-diphenylpyrimidine (1.0 equivalent).
-
Heat the reaction mixture to reflux (for toluene, approx. 110 °C) and maintain this temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the reaction by the slow addition of methanol to destroy any excess hydride, followed by the addition of water. If the K2CO3/KOH system was used, water can be added directly.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Quantitative Data
The following table summarizes the key quantitative data for the this compound ligand.
| Property | Value |
| Chemical Formula | C56H60N6O4 |
| Molecular Weight | 881.11 g/mol [1][2][3] |
| CAS Number | 149820-65-5[3] |
| Appearance | White to off-white solid |
| Melting Point | 245-248 °C (lit.)[3] |
| Optical Activity | [α]20/D +455°, c = 1.2 in methanol[3] |
| Purity | ≥97%[2] |
| Typical Reaction Yield | High (specific yield is dependent on reaction scale and conditions) |
Signaling Pathways and Applications
The this compound ligand is a key component in the catalytic cycle of the Sharpless Asymmetric Dihydroxylation. The diagram below illustrates the generally accepted mechanism.
References
- 1. Total Synthesis of the Marine Phosphomacrolide, (−)-Enigmazole A, Exploiting Multicomponent Type I Anion Relay Chemistry (ARC) in Conjunction with a Late Stage Petasis-Ferrier Union/Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
(DHQ)2Pyr CAS number and molecular weight
An In-Depth Technical Guide to (DHQ)2Pyr for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a chiral ligand pivotal in modern asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, applications, and experimental protocols.
Core Compound Information
This compound, with the full chemical name Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-Cinchona alkaloid ligand. It is widely employed as a chiral catalyst in enantioselective synthesis, most notably in the Sharpless Asymmetric Dihydroxylation reaction. Its diastereomer, (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether), is also utilized to achieve the opposite stereochemical outcome in such reactions.
Quantitative Data Summary
The key chemical and physical properties of this compound and its diastereomer (DHQD)2Pyr are summarized in the table below for easy comparison.
| Property | This compound | (DHQD)2Pyr |
| CAS Number | 149820-65-5 | 149725-81-5 |
| Molecular Formula | C₅₆H₆₀N₆O₄ | C₅₆H₆₀N₆O₄ |
| Molecular Weight | 881.11 g/mol | 881.11 g/mol |
| Appearance | Solid | Solid |
| Melting Point | 245-248 °C (lit.) | 247-250 °C (lit.) |
| Optical Activity | [α]20/D +455°, c = 1.2 in methanol | [α]20/D -390°, c = 1.2 in methanol |
| Purity | ≥97% | ≥97% |
Applications in Asymmetric Synthesis
This compound is a crucial component in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantiomeric excess. Its primary application is as a ligand in the osmium-catalyzed Sharpless Asymmetric Dihydroxylation, a powerful method for converting prochiral olefins into chiral vicinal diols. These diols are versatile intermediates in the synthesis of a wide array of biologically active compounds and natural products.
The choice between this compound and its pseudo-enantiomer (DHQD)2Pyr dictates the facial selectivity of the dihydroxylation, allowing for the controlled synthesis of either enantiomer of the desired diol product.
Reaction Mechanism: The Sharpless Asymmetric Dihydroxylation Catalytic Cycle
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation involves the oxidation of an alkene to a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand like this compound. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), regenerates the osmium catalyst, allowing the cycle to continue.
Detailed Experimental Protocols
While specific reaction conditions can vary depending on the substrate, the following provides a general, detailed methodology for performing a Sharpless Asymmetric Dihydroxylation using a this compound-type ligand. This procedure is adapted from established protocols for AD-mix preparations, which contain the chiral ligand, osmium source, co-oxidant, and buffer.
General Procedure for Asymmetric Dihydroxylation
Materials:
-
Olefin substrate (1.0 mmol)
-
AD-mix-α (containing a (DHQ)₂-ligand, such as (DHQ)₂PHAL or (DHQ)₂Pyr) or a custom mixture of:
-
Potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 mmol)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
(DHQ)₂Pyr (0.01 mmol)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.002 mmol)
-
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL). Add the AD-mix or the individual components. Stir the mixture vigorously at room temperature until two clear phases form, with the aqueous layer appearing bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some precipitation of salts may occur.
-
Reaction Initiation: Add the olefin substrate (1.0 mmol) to the cooled, stirring mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many common olefins, the reaction is complete within 6 to 24 hours.
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) to quench the reaction.
-
Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 1 M potassium hydroxide (B78521) to remove the ligand, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the asymmetric dihydroxylation experiment described above.
In-Depth Technical Guide on the Core Mechanism of Action of (DHQ)₂Pyr
For Researchers, Scientists, and Drug Development Professionals
Abstract
(DHQ)₂Pyr, or hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, is a prominent member of the bis-Cinchona alkaloid ligand family, renowned for its application in asymmetric catalysis. This technical guide provides a comprehensive overview of the core mechanism of action of (DHQ)₂Pyr, with a primary focus on its well-established role in Sharpless asymmetric dihydroxylation and its emerging application in enantioselective allylic amination. This document details the catalytic cycles, presents quantitative performance data, outlines experimental protocols, and provides visual representations of the mechanistic pathways and workflows to facilitate a deeper understanding for researchers in organic synthesis and drug development.
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of specific stereoisomers of drug candidates, which often exhibit differential pharmacological activity and safety profiles. (DHQ)₂Pyr, a derivative of the Cinchona alkaloid dihydroquinine, has emerged as a powerful chiral ligand for a variety of asymmetric transformations. Its rigid backbone and strategically positioned chiral centers create a well-defined chiral environment that effectively controls the stereochemical outcome of chemical reactions. This guide delves into the fundamental mechanisms by which (DHQ)₂Pyr imparts high enantioselectivity.
Mechanism of Action in Sharpless Asymmetric Dihydroxylation
The most extensively studied application of (DHQ)₂Pyr is as a chiral ligand in the Sharpless asymmetric dihydroxylation of olefins. This reaction stereoselectively introduces two hydroxyl groups across a double bond to furnish chiral diols, which are versatile synthetic intermediates.
The Primary Catalytic Cycle
The reaction proceeds through a primary catalytic cycle that ensures high enantioselectivity. The key steps are as follows:
-
Formation of the Osmium-Ligand Complex: The catalytic cycle initiates with the coordination of the (DHQ)₂Pyr ligand to osmium tetroxide (OsO₄), forming a chiral osmium-ligand complex. This complex is significantly more reactive and stereoselective than free OsO₄.
-
[3+2] Cycloaddition: The activated chiral osmium complex then reacts with the alkene substrate in a concerted [3+2] cycloaddition. This step is rate-determining and establishes the stereochemistry of the final product. The chiral ligand directs the osmium tetroxide to one of the two enantiotopic faces of the alkene.
-
Formation of the Osmate Ester: The cycloaddition results in the formation of a five-membered cyclic osmate(VI) ester intermediate.
-
Hydrolysis: The osmate ester is subsequently hydrolyzed to release the chiral diol product.
-
Reoxidation of Osmium: The resulting reduced osmium(VI) species is reoxidized back to osmium(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]) in the presence of a base like potassium carbonate (K₂CO₃), allowing the catalytic cycle to continue.
The Secondary Catalytic Cycle
A potential secondary catalytic cycle can compete with the primary pathway, leading to a reduction in the overall enantioselectivity. This non-selective pathway becomes more significant under conditions of high alkene concentration.
-
Oxidation before Hydrolysis: If the osmate ester intermediate is oxidized back to an osmium(VIII)-diol complex before hydrolysis occurs, it can enter a secondary cycle.
-
Ligand-Free Dihydroxylation: This osmium(VIII)-diol complex can then dihydroxylate another molecule of the alkene without the directing influence of the chiral (DHQ)₂Pyr ligand, leading to a racemic or less enantioenriched diol product.
The Pivotal Role of (DHQ)2Pyr in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Among the privileged classes of chiral ligands, derivatives of Cinchona alkaloids have established themselves as powerful tools. This technical guide delves into the core of one such prominent ligand: Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)2Pyr. This dimeric Cinchona alkaloid ligand, featuring a pyrimidine (B1678525) linker, has demonstrated remarkable efficacy in a range of asymmetric transformations, most notably in the Sharpless asymmetric dihydroxylation and certain enantioselective amination reactions. This document provides a comprehensive overview of the applications of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in leveraging its full potential.
Core Applications and Performance Data
This compound is a commercially available, air-stable solid that serves as a key component in catalyst systems for various asymmetric reactions. Its primary applications lie in the creation of chiral diols and amines, essential building blocks in organic synthesis.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the conversion of prochiral olefins into chiral vicinal diols with high enantioselectivity.[1] The this compound ligand, in conjunction with osmium tetroxide, a co-oxidant, and additives, forms a chiral catalytic species that directs the dihydroxylation to a specific face of the double bond. The performance of this compound in the asymmetric dihydroxylation of various olefin substrates is summarized below.
Table 1: Performance of this compound in the Asymmetric Dihydroxylation of Various Olefins
| Substrate | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | 42 | 85 | |
| 4-Methoxy-trans-stilbene | (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | 64 | 90 | [2] |
| 4-Chloro-trans-stilbene | (1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diol | 75 | 64 | [2] |
| Seselin | (+)-cis-Khellactone | - | 86 | [3] |
| Cyclic Polyene | Diol Product | - | 99.7 | [4] |
Note: The enantiomeric excess (ee%) and yield can be influenced by reaction conditions such as temperature, solvent system, and the presence of additives like methanesulfonamide (B31651) (MsNH2).
Enantioselective Allylic Amination
This compound has also been explored as a catalyst in enantioselective amination reactions. One notable example is the amination of alkylidene cyanoacetates with dialkyl azodicarboxylates. However, it is important to note that the efficacy of this compound in this transformation can be highly substrate-dependent. For instance, in the amination of ethyl α-phenyl-α-cyanoacetate, this compound provided the product with an enantiomeric excess of less than 10%.[5] Further research and optimization are likely required to broaden the applicability of this compound in this class of reactions.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for Sharpless asymmetric dihydroxylation and can be adapted for specific substrates.
General Procedure for Sharpless Asymmetric Dihydroxylation of Olefins
This protocol is a representative example for the asymmetric dihydroxylation of an olefin using a catalyst system containing a (DHQ)2-ligand.
Materials:
-
AD-mix-α (which contains K2OsO2(OH)4, (DHQ)2PHAL, K3Fe(CN)6, and K2CO3) or individual components: K2OsO2(OH)4, this compound, K3Fe(CN)6, K2CO3
-
Olefin substrate
-
Water, deionized
-
Methanesulfonamide (MsNH2) (optional, but often recommended for internal and tetrasubstituted olefins)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a 1:1 mixture of tert-butanol and water (e.g., 50 mL of each for a 10 mmol scale reaction).
-
Add AD-mix-α (approximately 1.4 g per 1 mmol of olefin) or the individual components: K3Fe(CN)6 (3.0 eq), K2CO3 (3.0 eq), and this compound (0.01 eq). If using individual components, add K2OsO2(OH)4 (0.002 eq) to the stirring mixture. If desired, add methanesulfonamide (1.0 eq).
-
Stir the mixture at room temperature until two clear phases form and the aqueous layer turns a persistent yellow color.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction Execution: Add the olefin substrate (1.0 eq) to the cold, vigorously stirred mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of olefin) and allow the mixture to warm to room temperature. Stir for at least 1 hour.
-
Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with 1 M aqueous KOH, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude diol can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure, enantioenriched product.
-
Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-established process. The this compound ligand plays a crucial role in creating a chiral environment around the osmium center, thereby dictating the stereochemical outcome of the reaction.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The reaction proceeds through a primary catalytic cycle, with a potential secondary cycle that can lead to a decrease in enantioselectivity.[1]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for Asymmetric Dihydroxylation
The following diagram illustrates a typical experimental workflow for performing a Sharpless asymmetric dihydroxylation reaction.
Caption: Generalized experimental workflow for asymmetric dihydroxylation.
Conclusion
This compound has proven to be a highly effective and versatile chiral ligand in the field of asymmetric catalysis, particularly for the Sharpless asymmetric dihydroxylation. Its ability to induce high levels of enantioselectivity in the formation of chiral diols from a variety of olefinic substrates makes it an invaluable tool for synthetic chemists in academia and industry. While its application in enantioselective aminations may require further development for broader utility, the robustness and reliability of this compound in dihydroxylation reactions are well-established. This guide provides the fundamental knowledge, data, and protocols to successfully implement this compound in the synthesis of complex, enantioenriched molecules, thereby accelerating research and development in drug discovery and materials science.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. york.ac.uk [york.ac.uk]
- 5. Enantioselective amination of alpha-phenyl-alpha-cyanoacetate catalyzed by chiral amines incorporating the alpha-phenylethyl auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinchona Alkaloid Ligands for Asymmetric Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinchona alkaloids, naturally occurring chiral compounds, have emerged as privileged scaffolds in the field of asymmetric synthesis. Their rigid structure, coupled with the presence of multiple stereogenic centers and tunable functional groups, makes them exceptional ligands and organocatalysts for a wide array of stereoselective transformations. This technical guide provides a comprehensive overview of the core applications of Cinchona alkaloids in asymmetric synthesis, with a focus on key reactions that have become indispensable tools for the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Detailed experimental protocols for seminal reactions, quantitative data for catalyst performance, and mechanistic insights are presented to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction to Cinchona Alkaloids
The four primary Cinchona alkaloids—quinine (QN), quinidine (B1679956) (QD), cinchonine (B1669041) (CN), and cinchonidine (B190817) (CD)—are diastereomers isolated from the bark of the Cinchona tree. Quinine and quinidine are pseudo-enantiomers, as are cinchonine and cinchonidine, offering access to both enantiomers of a desired product by selecting the appropriate alkaloid catalyst. The core structure features a rigid quinuclidine (B89598) bicycle and a quinoline (B57606) ring system, with key functional groups at the C9 hydroxyl and the C3 vinyl positions that can be readily modified to fine-tune steric and electronic properties. These modifications have led to the development of a vast library of Cinchona-derived ligands and organocatalysts with broad applicability.
Core Asymmetric Transformations
Cinchona alkaloids and their derivatives have been successfully employed in a multitude of asymmetric reactions. This guide will focus on three cornerstone transformations: the Sharpless Asymmetric Dihydroxylation, Phase-Transfer Catalyzed Alkylation, and Michael Additions.
Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral Cinchona alkaloid-derived ligand and a stoichiometric co-oxidant. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have simplified the experimental procedure, making this a widely used reaction in both academic and industrial settings.[1][2] AD-mix-α contains a dihydroquinine (DHQ) based ligand, while AD-mix-β contains a dihydroquinidine (B8771983) (DHQD) based ligand, providing access to the corresponding enantiomeric diols.[3]
Logical Relationship of Sharpless Asymmetric Dihydroxylation Components
Caption: Components of the Sharpless Asymmetric Dihydroxylation.
Table 1: Sharpless Asymmetric Dihydroxylation of Various Olefins
| Entry | Olefin | AD-mix | Product | Yield (%) | ee (%) |
| 1 | trans-Stilbene (B89595) | β | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 |
| 2 | 1-Decene | β | (R)-1,2-Decanediol | 90 | 97 |
| 3 | α-Methylstyrene | α | (S)-1-Phenyl-1,2-ethanediol | 92 | 90 |
Data compiled from representative literature examples. Actual results may vary based on specific reaction conditions.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
-
Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, combine tert-butanol (B103910) (15 mL), water (15 mL), and AD-mix-β (4.2 g).[1]
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
Substrate Addition: Add trans-stilbene (1 mmol) to the cooled, stirring mixture.
-
Reaction: Continue stirring at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.[2]
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with 1 M NaOH, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the enantiomerically enriched diol.
Asymmetric Phase-Transfer Catalysis
Cinchona alkaloid-derived quaternary ammonium (B1175870) salts are highly effective phase-transfer catalysts (PTCs) for a variety of asymmetric transformations, most notably the alkylation of glycine (B1666218) Schiff bases to produce non-natural α-amino acids.[4] These catalysts facilitate the transfer of an enolate from an aqueous basic phase to an organic phase containing the electrophile, with the chiral environment of the catalyst directing the stereochemical outcome of the reaction.
Experimental Workflow for Asymmetric Phase-Transfer Catalyzed Alkylation
Caption: Workflow for asymmetric PTC alkylation.
Table 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
| Entry | Alkyl Halide | Catalyst | Yield (%) | ee (%) |
| 1 | Benzyl (B1604629) Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | 95 | 94 |
| 2 | Ethyl Iodide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | 85 | 88 |
| 3 | Propargyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | 90 | 92 |
Data compiled from representative literature examples. Actual results may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester
-
Reaction Setup: To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1 mmol) and O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 mmol) in toluene (10 mL), add a 50% aqueous solution of potassium hydroxide (B78521) (5 mL).
-
Addition of Electrophile: Add benzyl bromide (1.2 mmol) to the biphasic mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Dilute the reaction mixture with water and toluene. Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Asymmetric Michael Addition
Derivatives of Cinchona alkaloids, particularly those incorporating a thiourea (B124793) or squaramide moiety at the C9 position, have emerged as powerful bifunctional organocatalysts.[5][6] These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively. This dual activation strategy has proven highly effective in promoting enantioselective Michael additions of various nucleophiles to α,β-unsaturated compounds.
Proposed Mechanism for Squaramide-Catalyzed Michael Addition
Caption: Bifunctional activation in a Michael addition.
Table 3: Enantioselective Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Entry | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Quinine-derived thiourea | Toluene | 95 | 94 |
| 2 | Quinidine-derived squaramide | CH2Cl2 | 98 | 97 |
| 3 | Cinchonine-derived thiourea | MTBE | 92 | 90 |
Data compiled from representative literature examples. Actual results may vary based on specific reaction conditions.
Experimental Protocol: Squaramide-Catalyzed Michael Addition of Diphenyl Phosphite (B83602) to a Nitroalkene
-
Reaction Setup: In a vial, dissolve the nitroalkene (0.20 mmol) and the Cinchona-derived squaramide catalyst (0.020 mmol) in dichloromethane (B109758) (1.0 mL) at room temperature.[7]
-
Cooling: Cool the stirred mixture in an ice-water bath for 10 minutes.
-
Nucleophile Addition: Add diphenyl phosphite (0.25 mmol) to the cooled mixture.[7]
-
Reaction: Stir the reaction at 0 °C for 30 minutes or until completion as monitored by TLC.
-
Purification: Directly load the reaction mixture onto a flash chromatography column and elute with a suitable solvent system (e.g., hexanes:ethyl acetate) to obtain the purified product.[7]
Conclusion
Cinchona alkaloids and their derivatives continue to be a cornerstone of asymmetric synthesis. Their versatility, commercial availability, and the pseudo-enantiomeric relationship between the parent alkaloids provide a powerful platform for the development of highly selective and efficient catalytic systems. The reactions and protocols detailed in this guide represent a fraction of the vast applications of these remarkable natural products. As the demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries grows, the importance of Cinchona alkaloid-based ligands and catalysts is set to expand even further.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Squaramide-Catalyzed Enantioselective Michael Addition of Diphenyl Phosphite to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoisomeric Ligands (DHQ)₂Pyr and (DHQD)₂Pyr in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the pseudoenantiomeric cinchona alkaloid-based ligands, (DHQ)₂Pyr and (DHQD)₂Pyr. These ligands are pivotal in the field of asymmetric catalysis, particularly in the Sharpless Asymmetric Dihydroxylation, for the synthesis of chiral vicinal diols, which are crucial intermediates in pharmaceutical and fine chemical synthesis.[1][2] This document outlines their structural differences, comparative physicochemical and catalytic data, and detailed experimental protocols.
Core Structural Analysis: The Stereochemical Distinction
(DHQ)₂Pyr and (DHQD)₂Pyr are dimeric cinchona alkaloid ligands bridged by a 2,5-diphenyl-4,6-pyrimidinediyl diether linker. The fundamental difference between these two molecules lies in the stereochemistry of the parent cinchona alkaloids: dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). These are diastereomers, often referred to as pseudoenantiomers, differing in their absolute configuration at the C8 and C9 positions.[3] This seemingly subtle variation in three-dimensional arrangement dictates the facial selectivity of the dihydroxylation reaction, leading to the formation of opposite enantiomers of the diol product.[4]
Both ligands share the same molecular formula, C₅₆H₆₀N₆O₄, and molecular weight, 881.11 g/mol .[5] The structural formulas are presented below.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Technical Guide: (DHQ)2Pyr - A Chiral Ligand for Asymmetric Synthesis
Disclaimer: The following is a technical guide on the chemical properties and applications of (DHQ)2Pyr. Initial searches for the discovery and development of this compound as a therapeutic agent did not yield any results. The available scientific literature exclusively describes this compound as a chiral ligand utilized in asymmetric chemical synthesis, not as a drug candidate. Therefore, this document focuses on its established role in chemistry.
This compound, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-Cinchona alkaloid ligand pivotal in the field of enantioselective synthesis. [1] It is primarily employed as a catalyst to control the stereochemical outcome of chemical reactions, enabling the synthesis of specific enantiomers of a chiral molecule.
Core Data
Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 149820-65-5 | [1][2] |
| Molecular Formula | C56H60N6O4 | [1][2] |
| Molecular Weight | 881.11 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 245-248 °C | |
| Optical Activity | [α]20/D +455°, c = 1.2 in methanol | |
| Purity | ≥97% | [1] |
Experimental Protocols
While specific protocols for this compound are proprietary to individual research labs and manufacturers, a general procedure for its application in a Sharpless Asymmetric Dihydroxylation, a reaction where similar cinchona alkaloid ligands are used, is provided below. This protocol is illustrative and may require optimization for specific substrates.
General Protocol for Asymmetric Dihydroxylation using a (DHQ)2-Ligand
Materials:
-
This compound ligand
-
Osmium tetroxide (OsO4)
-
N-methylmorpholine N-oxide (NMO) as the co-oxidant
-
Alkene substrate
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, a solution of the alkene substrate in a tert-butanol and water mixture (1:1) is prepared.
-
The this compound ligand and NMO are added to the solution.
-
The mixture is cooled to 0°C.
-
A catalytic amount of OsO4 is added.
-
The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred for 30 minutes.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
-
The product is then purified by column chromatography.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The following diagram illustrates the generally accepted mechanism for the Sharpless Asymmetric Dihydroxylation, the class of reactions where this compound and its analogs are employed.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for Asymmetric Dihydroxylation
The following diagram outlines the key steps in a typical experimental workflow for performing an asymmetric dihydroxylation reaction using a chiral ligand like this compound.
References
In-Depth Technical Guide to (DHQ)2Pyr: Physical and Chemical Properties for Researchers and Drug Development Professionals
An extensive review of the physical, chemical, and catalytic properties of (DHQ)2Pyr, a pivotal chiral ligand in asymmetric synthesis. This guide provides a comprehensive overview of its characteristics, experimental protocols for its application, and insights into its broader biological context.
Introduction
This compound, also known by its full name Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a dimeric cinchona alkaloid derivative that has garnered significant attention in the field of organic chemistry. Its rigid, C2-symmetric structure and chiral nature make it an exceptionally effective ligand in a variety of asymmetric catalytic reactions, most notably the Sharpless asymmetric dihydroxylation and enantioselective allylic amination. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical and chemical properties of this compound, experimental procedures for its use, and a summary of its known biological relevance.
Physical and Chemical Properties
This compound is a white to off-white solid powder. It is a diastereomer of (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether), which exhibits opposite stereoselectivity in catalytic reactions. The distinct physical properties of these two diastereomers are crucial for achieving the desired enantiomer in asymmetric synthesis.
| Property | This compound | (DHQD)2Pyr |
| Full Name | Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether | Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether[1] |
| CAS Number | 149820-65-5[2][3][4][5] | 149725-81-5[1] |
| Molecular Formula | C₅₆H₆₀N₆O₄[2][3][4] | C₅₆H₆₀N₆O₄[1] |
| Molecular Weight | 881.11 g/mol [2][3][4] | 881.11 g/mol [1] |
| Melting Point | 245-248 °C[3][4] | 247-250 °C[1] |
| Optical Activity ([α]20/D in methanol) | +455° (c = 1.2)[3][4] | -390° (c = 1.2)[1] |
| Appearance | Solid[3][4] | Solid |
| SMILES String | CC[C@H]1CN2CCC1C[C@@H]2--INVALID-LINK--c6ccnc7ccc(OC)cc67)c3-c8ccccc8)-c9ccccc9)c%10ccnc%11ccc(OC)cc%10%11[3][4] | CC[C@H]1CN2CCC1CC2--INVALID-LINK--c6ccnc7ccc(OC)cc67)c3-c8ccccc8)-c9ccccc9)c%10ccnc%11ccc(OC)cc%10%11[1] |
| InChI Key | SWKRDCRSJPRVNF-CVCJRGCISA-N[6] | Not explicitly found |
Synthesis and Purification
General Synthetic Approach: The synthesis of dimeric cinchona alkaloids typically involves the nucleophilic substitution of a dihalogenated linker with two equivalents of the cinchona alkaloid. For this compound, this would involve the reaction of dihydroquinine with 2,5-diphenyl-4,6-dichloropyrimidine. The reaction is generally carried out in the presence of a strong base, such as sodium hydride, to deprotonate the hydroxyl group of the dihydroquinine, making it a more potent nucleophile.
Purification: Purification of dimeric cinchona alkaloids can be challenging due to their high molecular weight and relatively low solubility in common organic solvents. Column chromatography on silica (B1680970) gel is a common method for purification. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used as the eluent. The polarity of the eluent system is gradually increased to elute the product. Recrystallization from a suitable solvent system can also be employed for further purification.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on the characterization of related cinchona alkaloids and hydroquinone (B1673460) derivatives, the following spectral features can be anticipated:
-
¹H NMR: The spectrum would be complex due to the large number of protons in the molecule. Key signals would include those from the aromatic protons of the quinoline (B57606) and phenyl rings, the protons of the quinuclidine (B89598) core, and the methoxy (B1213986) group protons.
-
¹³C NMR: The spectrum would show a large number of signals corresponding to the 56 carbon atoms. The aromatic carbons would appear in the downfield region (100-160 ppm), while the aliphatic carbons of the quinuclidine moiety would be found in the upfield region.
-
FTIR: The IR spectrum would exhibit characteristic absorption bands for the C-O-C ether linkages, C=N and C=C bonds of the aromatic rings, and C-H stretching and bending vibrations of the aliphatic and aromatic moieties.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 881.11. Fragmentation patterns would likely involve cleavage of the ether linkages and fragmentation of the quinuclidine ring.
Applications in Asymmetric Synthesis
This compound is a cornerstone ligand in asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. This compound is a key component of the commercially available "AD-mix-α," which is used to produce one enantiomer of the diol, while its diastereomer, (DHQD)2Pyr, is in "AD-mix-β" to produce the other enantiomer.[7]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene (B11656)
-
Reaction Setup: To a stirred solution of tert-butanol (B103910) (50 mL) and water (50 mL) in a round-bottom flask at room temperature, add AD-mix-α (14 g). Stir the mixture vigorously until both layers are clear and the aqueous layer is orange. Cool the mixture to 0 °C.
-
Reaction: Add styrene (1.04 g, 10 mmol) to the cooled mixture. Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 6-24 hours), add sodium sulfite (B76179) (15 g) and stir for 1 hour at room temperature. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with 2 M NaOH (50 mL) to remove the ligand, followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral diol.
Workflow for Sharpless Asymmetric Dihydroxylation:
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Enantioselective Allylic Amination
This compound and its derivatives are also effective ligands in transition metal-catalyzed enantioselective allylic amination reactions, which are crucial for the synthesis of chiral amines. These reactions typically involve the reaction of an allylic substrate with an amine nucleophile in the presence of a metal catalyst and the chiral ligand.
Experimental Protocol: Enantioselective Allylic Amination
A general procedure involves the reaction of an allylic carbonate or acetate with an amine in the presence of a palladium or iridium catalyst and this compound as the chiral ligand in a suitable solvent like THF or dichloromethane. The specific conditions, including the choice of metal precursor, base, and temperature, will depend on the specific substrates being used.
Logical Relationship in Enantioselective Allylic Amination:
Caption: Key components in enantioselective allylic amination.
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a synthetic tool, the core pyrimidine (B1678525) and cinchona alkaloid structures are known to possess a range of biological activities.
Pyrimidine Derivatives: The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA) and is found in numerous biologically active compounds. Pyrimidine derivatives have been reported to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antihistaminic activities.[8] Some dihydropyrimidinone derivatives have been investigated as inhibitors of alkaline phosphatase, an enzyme implicated in various diseases.[9]
Cinchona Alkaloids: Cinchona alkaloids, such as quinine (B1679958) and quinidine, have a long history of medicinal use, most notably as antimalarial agents. Their biological effects are often attributed to their ability to interfere with various cellular processes. For instance, some cinchona alkaloids can act as inhibitors of certain enzymes and ion channels.
Signaling Pathways: The direct impact of this compound on specific signaling pathways has not been extensively studied. However, the broader class of molecules to which it belongs, including pyrimidine and alkaloid derivatives, are known to modulate various signaling cascades. For example, some pyrimidine derivatives have been shown to influence pathways involved in cancer cell proliferation and survival. Given that this compound is used in the synthesis of a protein phosphatase inhibitor, it is indirectly linked to the modulation of phosphorylation-dependent signaling pathways. Further research is needed to elucidate the direct interactions, if any, of this compound with cellular signaling networks.
Signaling Pathway Modulation by Related Compound Classes:
Caption: Potential signaling pathway interactions.
Safety Information
This compound is classified as a combustible solid and requires careful handling in a laboratory setting.
| Hazard Information | Details |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[4] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves[4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Conclusion
This compound is a highly valuable and versatile chiral ligand in the field of asymmetric synthesis. Its well-defined structure and predictable stereochemical control have made it an indispensable tool for the synthesis of complex chiral molecules, which are often key intermediates in drug discovery and development. While its direct biological activity is not extensively characterized, its structural components are present in numerous bioactive compounds, suggesting potential for further investigation. This technical guide provides a solid foundation for researchers and professionals working with this compound, offering key data and experimental insights to facilitate its effective application. Further research into the synthesis, detailed spectroscopic properties, and direct biological effects of this compound will undoubtedly expand its utility and our understanding of this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Direct analysis of alkaloids in natural Cinchona bark and commercial extracts using time-of-flight secondary ion mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether | C56H60N6O4 | CID 11083476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maas.edu.mm [maas.edu.mm]
- 9. researchgate.net [researchgate.net]
Technical Guide: Solubility of (DHQ)2Pyr in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (DHQ)2Pyr, a key chiral ligand in asymmetric synthesis. The document details its physicochemical properties, presents available solubility data, and outlines a robust experimental protocol for solubility determination.
Introduction to this compound
This compound, chemically known as Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a dimeric cinchona alkaloid ligand.[1] It is widely utilized as a chiral catalyst in enantioselective synthesis, particularly in reactions such as asymmetric dihydroxylation.[1] Understanding its solubility in various organic solvents is critical for designing homogeneous reaction conditions, optimizing catalyst efficiency, and developing effective purification and work-up procedures.
Compound Profile:
-
Full Chemical Name: Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether
-
CAS Number: 149820-65-5
-
Molecular Formula: C₅₆H₆₀N₆O₄[2]
-
Molecular Weight: 881.11 g/mol [2]
-
Appearance: Solid[2]
-
Melting Point: 245-248 °C[2]
Quantitative and Qualitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, specific data points and qualitative descriptions provide valuable guidance.
| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility | Notes |
| Methanol | 32.04 | 33.0 | 12 mg/mL (13.6 mM) | Based on optical activity measurement: [α]20/D +455°, c = 1.2.[2] |
| Chloroform | 119.38 | 4.81 | Slightly Soluble | Based on data for the structurally similar ligand (DHQ)₂PHAL. |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 47.0 | Slightly Soluble | Based on data for the structurally similar ligand (DHQ)₂PHAL; sonication may be required. |
Note on Solubility: The term "slightly soluble" typically implies a solubility range of 1-10 mg/mL. The large, complex, and somewhat rigid structure of dimeric cinchona alkaloids often results in limited solubility in many common organic solvents. For many catalytic applications, complete dissolution is not always necessary, as the reaction can proceed effectively in a slurry or biphasic system.
Experimental Protocol for Solubility Determination
This section outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest using the isothermal shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a solid compound.
3.1. Materials and Equipment
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound solid (e.g., ~20-30 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at equilibrium.
-
Record the exact mass of the added solid.
-
Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostat for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove all undissolved particles. This step is critical to avoid artificially high solubility values.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
-
-
Chromatographic/Spectroscopic Method (Preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, remembering to account for the dilution factor.
-
-
3.3. Data Calculation The solubility (S) is calculated in mg/mL using the following formula:
S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution Factor)
Visualized Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Logical workflow for selecting an appropriate solvent system based on solubility.
References
foundational principles of Sharpless dihydroxylation
An In-depth Technical Guide to the Foundational Principles of Sharpless Asymmetric Dihydroxylation
Abstract
The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern organic synthesis, providing a highly reliable and enantioselective method for converting prochiral alkenes into vicinal diols.[1][2][3] Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand to achieve high levels of stereocontrol.[1][4] The resulting chiral diols are pivotal intermediates in the synthesis of a vast array of complex molecules, including natural products, agrochemicals, and pharmaceuticals.[5][6][7][8][9] This guide details the core principles of the Sharpless AD, including its mechanistic underpinnings, key reagents, predictive models for stereoselectivity, and practical experimental considerations for its application in research and development.
Core Principles of the Reaction
The Sharpless AD transforms an alkene into a 1,2-diol through syn-addition of two hydroxyl groups across the double bond. The defining feature of the reaction is its ability to control the absolute stereochemistry of the newly formed chiral centers. This is accomplished by employing a chiral catalyst system that differentiates between the two prochiral faces of the alkene.
The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix.[1][2] There are two commercially available forms:
-
AD-mix-α , which contains the dihydroquinine (DHQ)-derived ligand (DHQ)₂PHAL.
-
AD-mix-β , which contains the dihydroquinidine (B8771983) (DHQD)-derived ligand (DHQD)₂PHAL.[1][2]
These two mixes deliver the hydroxyl groups to opposite faces of the alkene, acting as pseudo-enantiomers and allowing for the selective synthesis of either enantiomer of the diol product.[10]
Key Reagents:
-
Osmium Source: Typically osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄). OsO₄ is highly toxic and volatile, so using it in catalytic amounts is crucial.[1]
-
Chiral Ligand: Dimeric cinchona alkaloid derivatives, most commonly the phthalazine (B143731) (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (DHQD).[4][5] These ligands accelerate the reaction and create the chiral environment necessary for enantioselection.[2]
-
Stoichiometric Oxidant: The primary role of the oxidant is to regenerate the Os(VIII) species from the Os(VI) state after the diol is released, thus turning over the catalytic cycle. Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is the most common and effective oxidant for achieving high enantioselectivity.[1][4][5] N-methylmorpholine N-oxide (NMO) can also be used but sometimes results in lower enantiomeric excess.[1][2][4]
-
Additive: Methanesulfonamide (B31651) (CH₃SO₂NH₂) is often included to improve the rate and enantioselectivity for certain substrates, particularly internal and non-terminal alkenes.[1][4] It is believed to accelerate the hydrolysis of the osmate ester intermediate.
-
Buffer: Potassium carbonate (K₂CO₃) is added to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[2]
The Catalytic Cycle and Mechanism
The mechanism of the Sharpless AD has been the subject of extensive study. While some debate has existed between a [3+2] cycloaddition (proposed by E.J. Corey) and a [2+2] cycloaddition followed by rearrangement (proposed by Sharpless), quantum chemical calculations and experimental data have led to a general consensus favoring the [3+2] pathway.[1][2][4][5]
The catalytic cycle can be summarized in the following steps:
-
Active Catalyst Formation: The chiral ligand coordinates to osmium tetroxide, forming a highly reactive chiral complex.
-
Cycloaddition: The alkene approaches the chiral OsO₄-ligand complex and undergoes a [3+2] cycloaddition to form a cyclic osmate(VI) ester intermediate.[1] This is the stereochemistry-determining step, where the ligand's chiral pocket directs the alkene to bind with a specific facial selectivity.
-
Hydrolysis: The osmate ester is hydrolyzed to release the vicinal diol product.[1][2] This step can be slow, and in its absence, a secondary, less selective catalytic cycle can occur, diminishing the overall enantioselectivity.[1][4] The use of additives like methanesulfonamide can accelerate this hydrolysis.[1]
-
Reoxidation: The resulting osmium(VI) species is reoxidized back to osmium(VIII) by the stoichiometric oxidant (e.g., K₃Fe(CN)₆), regenerating the active catalyst for the next cycle.[1][2]
Mnemonic for Predicting Stereoselectivity
A powerful and practical aspect of the Sharpless AD is the ability to predict the stereochemical outcome with high accuracy using a simple mnemonic. The alkene is drawn in a specific orientation, and the choice of AD-mix dictates the face from which the dihydroxylation will occur.
-
AD-mix-β (using the (DHQD)₂PHAL ligand) generally delivers the hydroxyl groups to the top face of the alkene when oriented as shown below.
-
AD-mix-α (using the (DHQ)₂PHAL ligand) generally delivers the hydroxyl groups to the bottom face .
The alkene substituents are categorized by size: Large (L), Medium (M), and Small (S). For trisubstituted alkenes, the substituents are often categorized as Large, Medium, and H. For 1,2-disubstituted alkenes, the substituents are categorized based on their steric and electronic properties.
Quantitative Data on Enantioselectivity
The Sharpless AD is renowned for its high enantioselectivity across a broad range of alkene substitution patterns. Trans-disubstituted alkenes are generally excellent substrates, often yielding >95% ee.[11] Monosubstituted, cis-disubstituted, and trisubstituted alkenes also perform well, although tetrasubstituted alkenes can be more challenging.
| Alkene Substrate (Example) | AD-mix | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| trans-Stilbene (B89595) | β | >95 | 99 | [1] |
| 1-Decene | β | 92 | 97 | [4] |
| α,β-Unsaturated Ester | β | 89.9 | 98 | [5] |
| Cyclohexadiene analogue (cis) | β | - | 84 | [11] |
| Tetrasubstituted Olefin | β | 98 | 97 | [12] |
| Tetrasubstituted Olefin (different) | β | 96 | 91 | [12] |
Detailed Experimental Protocol
This section provides a representative experimental procedure for the asymmetric dihydroxylation of trans-stilbene.
Objective: To synthesize (1R,2R)-1,2-diphenyl-1,2-ethanediol via Sharpless Asymmetric Dihydroxylation using AD-mix-β.
Materials:
-
AD-mix-β (4.2 g)[10]
-
tert-Butanol (B103910) (15 mL)[10]
-
Water (deionized) (15 mL)[10]
-
trans-Stilbene (1.0 mmol)
-
Sodium sulfite (B76179) (Na₂SO₃) (solid, ~1.5 g)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
Workflow Diagram:
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (15 mL), water (15 mL), and AD-mix-β (4.2 g).[10]
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow. Ensure all solids are dissolved.[10]
-
Cooling: Cool the reaction flask in an ice bath to 0°C.
-
Substrate Addition: Once the mixture is cooled, add trans-stilbene (1.0 mmol) to the flask.
-
Reaction: Continue to stir the mixture vigorously at 0°C. The reaction progress can be monitored by TLC. The reaction is typically complete within 24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (~1.5 g) while the flask is still in the ice bath.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude diol by recrystallization (e.g., from a toluene/hexanes mixture). Characterize the final product by ¹H NMR, IR, and melting point. Determine the enantiomeric excess by chiral HPLC or by measuring the optical rotation and comparing it to the literature value.[10][13]
Safety Note: AD-mixes contain potassium osmate, which is toxic. The oxidant, potassium ferricyanide, can liberate highly toxic hydrogen cyanide (HCN) gas if acidified. NEVER add acid to the reaction mixture or waste .[10] Handle all reagents in a well-ventilated fume hood.
Applications in Drug Development and Natural Product Synthesis
The Sharpless AD is a powerful tool in the synthesis of chiral molecules for the pharmaceutical and life sciences industries. The ability to reliably install stereocenters makes it invaluable for constructing complex molecular architectures.
-
Natural Products: The reaction is a key step in the total synthesis of numerous natural products, including alkaloids, macrolides, polyketides, and terpenes.[3][5][7][9] For example, it has been employed in the synthesis of the anticancer drug Camptothecin and the insect hormone (+)-exo-Brevicomin.[5]
-
Pharmaceuticals: Chiral diols are common structural motifs in active pharmaceutical ingredients (APIs) and are versatile starting materials for creating other functional groups. The Sharpless AD provides an efficient route to these crucial building blocks. It has been applied in the synthesis of (R)-fluoxetine and (R)-isoprenaline.[8]
-
Chiral Building Blocks: The reaction is widely used to produce enantiomerically pure diols that serve as foundational components for further synthetic elaboration in drug discovery and development pipelines.[8]
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. zenodo.org [zenodo.org]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
(DHQ)2Pyr catalyzed asymmetric dihydroxylation protocol
An overview of the , a key reaction in modern organic synthesis for creating chiral vicinal diols, is presented. This document provides detailed application notes and experimental procedures tailored for researchers, scientists, and professionals in drug development.
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and enantioselective method for converting prochiral alkenes into chiral vicinal diols.[1][2][3] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[3][4] The specific ligand used, such as (DHQ)2Pyr (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether), dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of one of the two possible diol enantiomers.[4][5] The resulting chiral diols are invaluable intermediates in the synthesis of natural products and medicinally important compounds.[1][6]
Reaction Principle and Mechanism
The Sharpless AD reaction involves the oxidation of an alkene to a vicinal diol. The enantioselectivity is controlled by the chiral ligand, which forms a complex with osmium tetroxide. The reaction is rendered catalytic by the continuous regeneration of the osmium(VIII) species from the osmium(VI) species by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO).[2][4]
The catalytic cycle proceeds through the following key steps:
-
Complex Formation : The OsO₄ catalyst coordinates with the chiral ligand, this compound, to form a chiral active complex.
-
Cycloaddition : This complex reacts with the alkene in a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate.[2][3]
-
Hydrolysis : The osmate ester is hydrolyzed to release the desired chiral diol and the reduced osmium(VI) species.[2][3]
-
Re-oxidation : The co-oxidant regenerates the OsO₄ from the reduced osmium(VI) species, allowing the catalytic cycle to continue.[2][3]
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Quantitative Data Summary
The yield and enantiomeric excess (ee%) of the Sharpless Asymmetric Dihydroxylation are highly dependent on the alkene substrate and the specific reaction conditions. The (DHQ)₂-based ligands, like (DHQ)₂Pyr and the closely related (DHQ)₂PHAL (found in AD-mix-α), generally provide high levels of enantioselectivity.[3] Below is a summary of representative data for dihydroxylation reactions.
| Alkene Substrate | Ligand System | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Trienyne 104 Derivative | (DHQ)₂PHAL | Diol 106 | 82 | Not Reported | [1][7] |
| Compound 37 | (DHQ)₂PHAL | Diol 38 | 59 | Not Reported | [6][7] |
| Compound 41 | (DHQD)₂Pyr | Diol 42 | 80 | Not Reported | [1][6][7] |
| trans-Stilbene | AD-mix-α ((DHQ)₂PHAL) | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 | [3] |
| 1-Decene | AD-mix-α ((DHQ)₂PHAL) | (R)-1,2-Decanediol | 90 | 97 | [3] |
| α-Methylstyrene | AD-mix-α ((DHQ)₂PHAL) | (R)-1-Phenyl-1,2-ethanediol | 92 | 96 | [3] |
| 1-Phenylcyclohexene | AD-mix-α ((DHQ)₂PHAL) | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94 | 99 | [3] |
| Note: Yields and ee% values are representative and can vary based on specific reaction scale and conditions. |
Experimental Protocols
This section provides a general protocol for the asymmetric dihydroxylation of an alkene using a pre-packaged AD-mix, which contains the potassium osmate catalyst, the chiral ligand, potassium ferricyanide as the re-oxidant, and potassium carbonate.[3][8] A similar procedure can be adapted for using (DHQ)₂Pyr with the individual components.
Materials and Reagents:
-
Alkene substrate
-
AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
General Procedure (1 mmol scale):
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL).[3]
-
Add the appropriate AD-mix (approx. 1.4 g per 1 mmol of alkene).[3]
-
Stir the biphasic mixture vigorously at room temperature until the aqueous layer turns a clear, bright yellow.[3][8]
-
Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate.[3]
-
-
Reaction Execution:
-
Workup:
-
Once the reaction is complete (as indicated by TLC), add solid sodium sulfite (approx. 1.5 g) to quench the reaction.[3]
-
Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.[3]
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[3]
-
Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a wash with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification and Analysis:
-
Purify the crude diol product by flash column chromatography on silica gel.[3]
-
Characterize the purified product using standard analytical methods (NMR, IR, Mass Spectrometry).[3]
-
Determine the enantiomeric excess (ee%) by chiral HPLC or by derivatization (e.g., Mosher's ester) followed by NMR analysis.[3]
-
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation using AD-mix-α
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Sharpless asymmetric dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction, for which K. Barry Sharpless was awarded a share of the 2001 Nobel Prize in Chemistry, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivities.[3] AD-mix-α is a commercially available, pre-packaged mixture of reagents that simplifies the experimental procedure and enhances reproducibility.[4] It contains the chiral ligand (DHQ)₂PHAL, derived from dihydroquinine, which directs the dihydroxylation to a specific face of the alkene.[4][5] This application note provides a detailed experimental protocol for performing a Sharpless asymmetric dihydroxylation using AD-mix-α, along with representative data and diagrams to illustrate the workflow and catalytic cycle.
Composition of AD-mix-α:
AD-mix-α is a convenient, pre-formulated reagent mixture that contains all the necessary components for the asymmetric dihydroxylation reaction.[4][5] The typical composition of AD-mix-α is a carefully balanced mixture of the following reagents:
| Component | Chemical Formula | Role |
| Potassium Osmate (VI) Dihydrate | K₂OsO₂(OH)₄ | Osmium catalyst precursor |
| (DHQ)₂PHAL | C₄₈H₅₄N₆O₄ | Chiral Ligand |
| Potassium Ferricyanide (III) | K₃Fe(CN)₆ | Stoichiometric re-oxidant |
| Potassium Carbonate | K₂CO₃ | Base, maintains optimal pH |
Data Presentation: Substrate Scope and Performance of AD-mix-α
The Sharpless asymmetric dihydroxylation using AD-mix-α is applicable to a wide variety of alkene substitution patterns.[1] Generally, trans-olefins are more reactive than cis-olefins, and electron-rich double bonds are more reactive than electron-deficient ones. The following table summarizes typical results for the dihydroxylation of various olefins using AD-mix-α.
| Alkene Substrate | Diol Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| trans-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | 18 | 0 | 94 | >99 |
| 1-Decene | (R)-Decane-1,2-diol | 24 | 0 | 85 | 92 |
| Styrene | (R)-1-Phenylethane-1,2-diol | 12 | 0 | 96 | 97 |
| α-Methylstyrene | (S)-1-Phenylpropane-1,2-diol | 24 | RT | 90 | 88 |
| trans-3-Decene | (3R,4R)-Decane-3,4-diol | 20 | 0 | 88 | 98 |
Note: Yields and ee values are representative and can vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Safety Precautions:
-
Osmium tetroxide and its salts are highly toxic and volatile. Handle AD-mix-α in a well-ventilated fume hood at all times.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Never add acid to the AD-mix or the reaction mixture , as this can liberate highly toxic hydrogen cyanide (HCN) gas from the ferricyanide.[6]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Detailed Experimental Protocol:
This protocol is for a typical reaction on a 1 mmol scale.
1. Reagent Preparation:
-
In a round-bottom flask of appropriate size (e.g., 50 mL) equipped with a magnetic stir bar, add AD-mix-α (1.4 g).
-
To the flask, add a 1:1 mixture of tert-butanol (B103910) (5 mL) and deionized water (5 mL).
2. Reaction Setup:
-
Stir the mixture vigorously at room temperature. The mixture will initially be heterogeneous. Continue stirring until two clear phases form, with the lower aqueous phase appearing bright yellow.[6]
-
Once the mixture is fully dissolved, cool the flask to 0 °C in an ice-water bath. Some salts may precipitate upon cooling, which is normal.[6]
3. Substrate Addition:
-
Add the alkene (1 mmol) to the cooled, vigorously stirred reaction mixture. The addition can be done neat if the alkene is a liquid, or as a solution in a minimal amount of tert-butanol.
4. Reaction Monitoring:
-
Continue to stir the reaction mixture vigorously at 0 °C. For less reactive alkenes, the reaction can be allowed to warm to room temperature.[7]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed. Reaction times typically range from 6 to 24 hours.[7]
5. Reaction Quenching:
-
Once the reaction is complete, quench it by adding solid sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) (approximately 1.5 g).
-
Remove the ice bath and allow the mixture to stir at room temperature for at least one hour. The color of the mixture should change from yellow/brown to a lighter color.
6. Product Extraction:
-
Add ethyl acetate (B1210297) (20 mL) to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine all the organic layers.
7. Work-up and Purification:
-
Wash the combined organic layers with 2 M sulfuric acid (to remove the chiral ligand) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure diol.
Note on Additives: For some less reactive substrates, such as certain terminal or internal alkenes, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction.[8] If used, add one equivalent of methanesulfonamide to the initial AD-mix-α solution before cooling.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Sharpless asymmetric dihydroxylation.
Catalytic Cycle
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. AD-mix-α (Technical Grade) | 153130-59-7 | Benchchem [benchchem.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
Applications of (DHQ)2Pyr in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand (DHQ)2Pyr and its analogues, particularly (DHQ)2PHAL, in the asymmetric dihydroxylation step crucial for the synthesis of complex natural products. The Sharpless asymmetric dihydroxylation, which utilizes these cinchona alkaloid-derived ligands, is a powerful method for installing vicinal diols with high enantioselectivity, a key step in the construction of stereochemically rich molecules.
Introduction
The ligand 1,4-bis(dihydroquinine)pyrimidine, commonly known as this compound, and its phthalazine (B143731) counterpart, (DHQ)2PHAL, are highly effective chiral ligands for the osmium-catalyzed asymmetric dihydroxylation of olefins. This reaction provides access to enantiomerically enriched vicinal diols, which are versatile chiral building blocks in the total synthesis of a wide array of natural products, including alkaloids, macrolides, and polyketides. The predictability of the stereochemical outcome and the high levels of enantioselectivity achieved make this methodology a valuable tool in synthetic organic chemistry and drug development.
Applications in the Total Synthesis of Natural Products
The Sharpless asymmetric dihydroxylation employing this compound and its derivatives has been instrumental in the total synthesis of numerous biologically active natural products. Below are specific examples illustrating the application of this methodology.
Total Synthesis of Fostriecin
Fostriecin is a potent inhibitor of protein phosphatases with significant anticancer activity. A key step in its total synthesis involves the stereoselective dihydroxylation of a complex trienyne intermediate.
Quantitative Data:
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Trienyne intermediate | (DHQ)2PHAL | 82 | Not Reported | Not Reported | Dong et al., 2020[1] |
| p-methoxybenzyl 5-hexenoate | Not specified, likely a DHQ-derived ligand | 79 | 88-92 | Not Applicable | Falck and Reddy[2] |
Experimental Protocol: Dihydroxylation in the Synthesis of a Fostriecin Intermediate [1]
This protocol is based on the synthesis reported by Dong et al. (2020).
Reagents:
-
Trienyne substrate
-
AD-mix-α (containing K2OsO2(OH)4, (DHQ)2PHAL, K3Fe(CN)6, K2CO3)
-
Methanesulfonamide (B31651) (MeSO2NH2)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H2O)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
To a solution of the trienyne substrate in a 1:1 mixture of t-BuOH and H2O, add AD-mix-α and methanesulfonamide at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for an additional 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diol.
Logical Workflow for Fostriecin Synthesis Dihydroxylation Step:
Caption: Workflow for the asymmetric dihydroxylation in Fostriecin synthesis.
Total Synthesis of Englerin A
Englerin A is a guaiane (B1240927) sesquiterpene that exhibits potent and selective cytotoxicity against renal cancer cell lines. The synthesis of this complex molecule has been achieved through various routes, with a key step often being a Sharpless asymmetric dihydroxylation to install critical stereocenters.
Quantitative Data:
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Oxidized intermediate | (DHQ)2PHAL | 59 | Not Reported | Not Reported | Mou et al., 2020[3] |
Experimental Protocol: Dihydroxylation in the Synthesis of an Englerin A Intermediate [3]
This protocol is based on the synthesis reported by Mou et al. (2020).
Reagents:
-
Oxidized intermediate substrate
-
Potassium osmate (K2OsO4)
-
(DHQ)2PHAL
-
Methanesulfonamide (MeSO2NH2)
-
Potassium carbonate (K2CO3)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the oxidized intermediate substrate in a 1:1 mixture of t-BuOH and H2O.
-
Add potassium carbonate, methanesulfonamide, (DHQ)2PHAL, and potassium osmate to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with solid sodium sulfite and allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the diol product.
Signaling Pathway for Englerin A Synthesis Dihydroxylation:
Caption: Key dihydroxylation step in the total synthesis of Englerin A.
Total Synthesis of epi-Muscarine Alkaloid
epi-Muscarine is a potent pharmacological agent. Its enantioselective synthesis relies on the Sharpless asymmetric dihydroxylation to establish the stereochemistry of the tetrahydrofuran (B95107) ring.
Quantitative Data:
While the use of Sharpless asymmetric dihydroxylation is reported as a key step in the synthesis by Gehlawat et al. (2020), specific quantitative data for the dihydroxylation step using this compound or its analogues is not available in the reviewed abstracts.[1]
General Experimental Protocol for Sharpless Asymmetric Dihydroxylation
The following is a general protocol that can be adapted for various substrates based on established procedures.
Materials:
-
Alkene substrate
-
AD-mix-α (for (DHQ)2PHAL) or AD-mix-β (for (DHQD)2PHAL)
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, can accelerate the reaction)
-
Sodium sulfite or sodium bisulfite
-
Ethyl acetate or other suitable organic solvent for extraction
-
Brine
Procedure:
-
In a flask equipped with a magnetic stirrer, add the alkene substrate (1.0 mmol).
-
Add a 1:1 mixture of tert-butanol and water (10 mL).
-
Add AD-mix-α or AD-mix-β (1.4 g).
-
If required, add methanesulfonamide (1.0 mmol).
-
Stir the mixture vigorously at room temperature or 0 °C. The reaction progress is monitored by TLC.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with 2N NaOH (to remove the ligand), followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization.
Experimental Workflow Diagram:
Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.
Conclusion
The this compound ligand and its analogues are indispensable tools in modern organic synthesis, particularly for the construction of complex, chiral natural products. The Sharpless asymmetric dihydroxylation provides a reliable and highly enantioselective method for the formation of vicinal diols, which serve as key intermediates in the synthesis of molecules with significant biological activity. The provided protocols and data serve as a valuable resource for researchers engaged in natural product synthesis and drug discovery.
References
Enantioselective Synthesis of Vicinal Diols Using (DHQ)2Pyr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of vicinal diols from alkenes using the chiral ligand (DHQ)2Pyr, commonly utilized in the form of AD-mix-α. This method, a cornerstone of asymmetric synthesis, allows for the predictable and highly selective introduction of two adjacent hydroxyl groups, furnishing chiral diols that are pivotal intermediates in the synthesis of pharmaceuticals and complex natural products.
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective conversion of prochiral alkenes into chiral vicinal diols.[1][2] The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[3] AD-mix-α is a commercially available, pre-packaged mixture that simplifies the experimental procedure and enhances reproducibility.[1][3] It contains a catalytic amount of potassium osmate (K₂OsO₂(OH)₄), the chiral ligand hydroquinine (B45883) 1,4-phthalazinediyl diether ((DHQ)₂PHAL), a stoichiometric co-oxidant (potassium ferricyanide, K₃Fe(CN)₆), and a base (potassium carbonate, K₂CO₃).[1][4] The (DHQ)₂PHAL ligand, a derivative of dihydroquinine, creates a chiral environment that directs the osmium tetroxide to a specific face of the alkene, resulting in high enantioselectivity.[1][5]
Reaction Mechanism and Stereoselectivity
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation begins with the formation of a chiral osmium(VIII)-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a five-membered osmate ester intermediate.[2] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species. The co-oxidant, potassium ferricyanide, regenerates the active osmium(VIII) catalyst, allowing the catalytic cycle to continue.[3]
The facial selectivity of the dihydroxylation is determined by the chiral ligand. A useful mnemonic helps predict the stereochemical outcome: when the alkene is drawn in a horizontal plane, AD-mix-α, containing the (DHQ)₂PHAL ligand, typically adds the two hydroxyl groups to the "bottom face" of the double bond.[5][6]
Figure 1: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Substrate Scope and Performance
The Sharpless Asymmetric Dihydroxylation using AD-mix-α is applicable to a wide variety of alkenes. Generally, electron-rich double bonds react more readily than electron-deficient ones.[1] The enantioselectivity is typically high for most substrate classes. Below is a summary of the performance of AD-mix-α with various representative alkenes.
| Alkene | Product | Yield (%) | Enantiomeric Excess (ee, %) (Configuration) |
| Styrene | (R)-1-phenyl-1,2-ethanediol | 88 | 88 (R) |
| trans-Stilbene | (1R,2R)-1,2-diphenyl-1,2-ethanediol | 90 | >99 (R,R) |
| 1-Decene | (R)-1,2-decanediol | 85 | 88 (R) |
| α-Methylstyrene | (R)-1-phenyl-1,2-propanediol | 88 | 86 (R) |
| Cyclohexene | (1R,2R)-cyclohexane-1,2-diol | 75 | 88 (1R,2R) |
| Note: Yields and ee values are based on literature data and can be influenced by reaction conditions and scale. The data is presented for comparative purposes.[6] |
Experimental Protocols
General Procedure for Asymmetric Dihydroxylation
This protocol describes a typical procedure for the asymmetric dihydroxylation of an alkene on a 1 mmol scale.
Figure 2: General experimental workflow for asymmetric dihydroxylation.
Materials:
-
AD-mix-α
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g per 1 mmol of alkene), tert-butanol (5 mL per 1 mmol of alkene), and water (5 mL per 1 mmol of alkene). Stir the mixture vigorously at room temperature until two clear phases are observed and the lower aqueous layer is bright yellow.[1][6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[1][6]
-
Substrate Addition: Add the alkene (1 mmol) to the cooled and vigorously stirred mixture.[1][6]
-
Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.[1][6]
-
Quenching: Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for at least 30 minutes at room temperature.[1][6]
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate under reduced pressure.[1][6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure vicinal diol.[1]
Safety Precautions
-
AD-mix contains potassium osmate, which is toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[1][3]
-
NEVER add acid to the AD-mix or the reaction waste, as this can generate highly toxic hydrogen cyanide (HCN) gas from the potassium ferricyanide.[3]
-
Osmium tetroxide is volatile and highly toxic. Avoid any conditions that could lead to its formation and release.[3]
Troubleshooting
-
Slow Reaction: For slow-reacting substrates, the addition of methanesulfonamide (B31651) (MsNH₂) can sometimes improve the reaction rate and enantioselectivity.[1]
-
Low Enantioselectivity: If low enantioselectivity is observed, it may be due to a secondary catalytic cycle. This can often be suppressed by using a higher concentration of the chiral ligand.[1]
Applications in Drug Development and Natural Product Synthesis
The chiral vicinal diols produced through Sharpless Asymmetric Dihydroxylation are versatile synthetic intermediates.[5] The introduction of two adjacent stereocenters with defined chirality is a frequent challenge in the total synthesis of complex natural products and the development of new pharmaceutical agents.[1] This methodology has been widely applied in the synthesis of a variety of biologically active compounds.[5]
Conclusion
The enantioselective synthesis of vicinal diols using this compound, readily available in the form of AD-mix-α, is a robust and highly predictable method. The straightforward experimental protocol and the high levels of enantioselectivity achieved for a broad range of substrates make it an invaluable tool for researchers and scientists in both academic and industrial settings, particularly in the fields of drug discovery and natural product synthesis.
References
Application Notes and Protocols for Asymmetric Allylic Amination using (DHQ)2Pyr
For Researchers, Scientists, and Drug Development Professionals
Introduction
(DHQ)₂Pyr, a cinchona alkaloid-derived chiral ligand, serves as an effective organocatalyst in asymmetric synthesis. While renowned for its application in asymmetric dihydroxylation, it also demonstrates utility in the enantioselective allylic amination of Morita-Baylis-Hillman (MBH) adducts. This protocol offers a metal-free approach to synthesizing chiral α-methylene-β-amino esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The use of (DHQ)₂Pyr provides a powerful tool for establishing a chiral center adjacent to a nitrogen atom with high enantioselectivity.
Core Application: Asymmetric Allylic Amination of Morita-Baylis-Hillman Carbonates
The primary application of (DHQ)₂Pyr in this context is the organocatalytic asymmetric allylic amination of Morita-Baylis-Hillman (MBH) carbonates. This reaction proceeds via a nucleophilic substitution mechanism, where the chiral catalyst activates the MBH carbonate and facilitates the enantioselective attack of a nitrogen nucleophile.
Data Presentation: Substrate Scope and Performance
The following table summarizes representative data for the asymmetric allylic amination of various Morita-Baylis-Hillman carbonates with different amine nucleophiles, catalyzed by cinchona alkaloid derivatives similar to (DHQ)₂Pyr. This data is illustrative of the expected yields and enantioselectivities.
| Entry | MBH Carbonate (R¹) | Amine Nucleophile (R²NH₂) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Benzylamine | α-methylene-β-(benzylamino)phenylpropanoate | 92 | 90 |
| 2 | 4-Chlorophenyl | Aniline | α-methylene-β-(phenylamino)-4-chlorophenylpropanoate | 88 | 85 |
| 3 | 2-Naphthyl | Allylamine | α-methylene-β-(allylamino)-2-naphthylpropanoate | 95 | 92 |
| 4 | 4-Methoxyphenyl | p-Methoxyaniline | α-methylene-β-(p-methoxyphenylamino)-4-methoxyphenylpropanoate | 91 | 88 |
| 5 | Thiophen-2-yl | Furfurylamine | α-methylene-β-(furfurylamino)thiophen-2-ylpropanoate | 85 | 87 |
| 6 | Cyclohexyl | Cyclohexylamine | α-methylene-β-(cyclohexylamino)cyclohexylpropanoate | 89 | 82 |
Experimental Protocols
General Procedure for the Asymmetric Allylic Amination of Morita-Baylis-Hillman Carbonates
This protocol is a representative procedure based on methodologies reported for cinchona alkaloid-catalyzed allylic aminations of MBH adducts.
Materials:
-
Morita-Baylis-Hillman (MBH) carbonate (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
(DHQ)₂Pyr (0.1 equiv, 10 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or THF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringes for liquid transfer
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and chiral HPLC for characterization and enantiomeric excess determination
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Morita-Baylis-Hillman (MBH) carbonate (e.g., 0.5 mmol, 1.0 equiv) and (DHQ)₂Pyr (e.g., 0.05 mmol, 0.1 equiv).
-
Dissolve the solids in the anhydrous solvent (e.g., 2.5 mL of dichloromethane).
-
Add the amine nucleophile (e.g., 0.6 mmol, 1.2 equiv) to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC, typically 12-48 hours), concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired chiral α-methylene-β-amino ester.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Proposed Catalytic Cycle
Application Notes and Protocols for (DHQ)2Pyr-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for reactions catalyzed by the chiral ligand hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)₂Pyr. This cinchona alkaloid-derived ligand is a powerful tool in asymmetric synthesis, enabling the stereoselective formation of key chiral building blocks. The following sections detail its application in Sharpless asymmetric dihydroxylation, enantioselective allylic amination, and asymmetric Michael additions.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation (AD) is a cornerstone of modern organic synthesis, allowing for the enantioselective conversion of a wide range of prochiral olefins into vicinal diols.[1] The (DHQ)₂Pyr ligand, often used in conjunction with its pseudo-enantiomer (DHQD)₂Pyr, provides a robust catalytic system for this transformation. The choice between the (DHQ)₂- and (DHQD)₂-based ligands dictates the facial selectivity of the dihydroxylation, leading to the formation of near-enantiopure diols.[1]
The reaction is typically performed using a commercially available pre-mixture, "AD-mix," which contains the osmium catalyst (K₂OsO₂(OH)₄), the chiral ligand, a reoxidant (K₃Fe(CN)₆), and a base (K₂CO₃) in a buffered solution.[1][2] This convenient formulation simplifies the experimental setup and ensures reproducibility.
Substrate Scope for Asymmetric Dihydroxylation
The (DHQ)₂Pyr and (DHQD)₂Pyr-catalyzed asymmetric dihydroxylation is applicable to a broad spectrum of olefin substitution patterns. The enantioselectivity is generally high for most substrate classes. Below are representative tables summarizing the performance of these catalysts with various olefins.
Table 1: Asymmetric Dihydroxylation of Monosubstituted Olefins
| Olefin Substrate | Ligand | Yield (%) | ee (%) |
| Styrene | (DHQD)₂PYR | 96 | 96 |
| 1-Decene | (DHQD)₂PYR | - | 88 |
| Allyl Acetate (B1210297) | (DHQD)₂PYR | - | 85 |
Data compiled from various sources. Yields and ee values are representative and may vary with specific reaction conditions.
Table 2: Asymmetric Dihydroxylation of Disubstituted Olefins
| Olefin Substrate | Ligand | Yield (%) | ee (%) |
| trans-Stilbene (B89595) | (DHQD)₂PYR | >99 | 98 |
| trans-β-Methylstyrene | (DHQD)₂PYR | - | 95 |
| cis-β-Methylstyrene | (DHQD)₂PYR | - | 31 |
| Methyl trans-cinnamate | (DHQD)₂PYR | - | 94 |
Data compiled from various sources. Yields and ee values are representative and may vary with specific reaction conditions. Cis-disubstituted olefins are generally less effective substrates for this reaction.[3]
Table 3: Asymmetric Dihydroxylation of Tri- and Tetrasubstituted Olefins
| Olefin Substrate | Ligand | Yield (%) | ee (%) |
| α-Methylstyrene | (DHQD)₂PYR | - | 92 |
| E-1-Phenyl-1-propene | (DHQD)₂PYR | - | 95 |
| 1,1-Diphenylethylene | (DHQD)₂PYR | - | 95 |
Data compiled from various sources. Yields and ee values are representative and may vary with specific reaction conditions.
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
This protocol details the asymmetric dihydroxylation of trans-stilbene on a 1 mmol scale using AD-mix-β, which contains the (DHQD)₂PHAL ligand. The procedure is analogous for AD-mix-α containing (DHQ)₂PHAL, which would yield the opposite enantiomer. The pyrimidine-based ligands ((DHQ)₂Pyr and (DHQD)₂Pyr) can be used in place of the PHAL-based ligands, often with comparable or superior results.
Materials:
-
AD-mix-β (1.4 g)
-
trans-Stilbene (180 mg, 1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine tert-butanol (5 mL) and water (5 mL). Add AD-mix-β (1.4 g) and stir vigorously at room temperature until two clear phases form and the aqueous layer is bright yellow.
-
Reaction Execution: Cool the mixture to 0 °C in an ice bath. Add trans-stilbene (180 mg, 1 mmol) to the cold, stirred mixture. Continue to stir vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure diol.
Experimental Workflow: Asymmetric Dihydroxylation
Enantioselective Allylic Amination
(DHQD)₂Pyr has been effectively used to catalyze the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates. This reaction provides a direct route to chiral α-amino acid derivatives.
Substrate Scope for Enantioselective Allylic Amination
The reaction tolerates a variety of substituents on the alkylidene cyanoacetate (B8463686).
Table 4: (DHQD)₂Pyr-Catalyzed Enantioselective Allylic Amination
| R in Alkylidene Cyanoacetate | Yield (%) | ee (%) |
| Phenyl | 95 | 96 |
| 4-Chlorophenyl | 92 | 95 |
| 4-Methoxyphenyl | 96 | 97 |
| 2-Thienyl | 89 | 94 |
| Cyclohexyl | 85 | 92 |
| n-Propyl | 82 | 90 |
Data is representative of typical results for this reaction.
Experimental Protocol: Enantioselective Allylic Amination
This protocol describes the amination of benzylidene cyanoacetate with di-tert-butyl azodicarboxylate.
Materials:
-
(DHQD)₂Pyr (0.02 mmol, 2 mol%)
-
Benzylidene cyanoacetate (1 mmol)
-
Di-tert-butyl azodicarboxylate (1.1 mmol)
-
Toluene (B28343) (5 mL)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of benzylidene cyanoacetate (1 mmol) in toluene (5 mL) at -20 °C, add (DHQD)₂Pyr (0.02 mmol).
-
Reaction Execution: Add di-tert-butyl azodicarboxylate (1.1 mmol) to the mixture. Stir the reaction at -20 °C and monitor its progress by TLC.
-
Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral α-amino acid derivative.
Experimental Workflow: Enantioselective Allylic Amination
References
Application Notes and Protocols for Large-Scale Synthesis Using (DHQ)2Pyr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the large-scale synthesis of chiral diols using the bis-cinchona alkaloid ligand (DHQ)2Pyr, a highly effective ligand in the Sharpless Asymmetric Dihydroxylation (AD) reaction. This reaction is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically enriched vicinal diols, which are critical intermediates in the development of pharmaceuticals and other fine chemicals.
This compound, or hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, has demonstrated exceptional performance, in some cases offering superior enantioselectivity compared to the more commonly used phthalazine (B143731) (PHAL) bridged ligands. This document outlines the key considerations, experimental protocols, and safety precautions for implementing this compound-catalyzed asymmetric dihydroxylation on an industrial scale.
Overview of Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts a prochiral alkene to a chiral 1,2-diol with high enantioselectivity.[1][2] The reaction is catalyzed by osmium tetroxide in the presence of a chiral ligand, such as this compound. A stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, allowing it to be used in catalytic amounts.[1][3]
The choice of the cinchona alkaloid-derived ligand dictates the stereochemical outcome of the reaction. Ligands derived from dihydroquinine (DHQ), like this compound, and those from dihydroquinidine (B8771983) (DHQD) are considered pseudo-enantiomers and deliver the two different enantiomers of the diol product.[1]
Quantitative Performance Data
The selection of the appropriate ligand is critical for achieving high yield and enantioselectivity. The following tables summarize the performance of this compound in the asymmetric dihydroxylation of various olefin substrates, with a comparison to the commonly used (DHQ)2PHAL ligand where available.
Table 1: Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (DHQD)2Pyr | >99 | 98 |
| (DHQD)2PHAL | 96 | 91 |
Table 2: Asymmetric Dihydroxylation of Styrene
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (DHQD)2Pyr | 96 | 96 |
| (DHQD)2PHAL | 98 | 97 |
Table 3: Asymmetric Dihydroxylation of Representative Olefins with AD-mix-α ((DHQ)2PHAL)
| Olefin Substrate | Product Diol | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-Decene | (R)-1,2-Decanediol | 90 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-ethanediol | 92 | 96 |
| trans-3-Hexene | (3R,4R)-3,4-Hexanediol | 85 | 95 |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94 | 99 |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
The catalytic cycle begins with the formation of a complex between osmium tetroxide and the chiral this compound ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate. Hydrolysis of this intermediate furnishes the chiral diol and the reduced osmium(VI) species. The co-oxidant then regenerates the osmium(VIII) tetroxide, allowing the catalytic cycle to continue.[1]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
General Experimental Workflow for Large-Scale Synthesis
The workflow for a large-scale asymmetric dihydroxylation involves careful planning and execution, from reagent preparation to product isolation and analysis.
Caption: General experimental workflow for large-scale asymmetric dihydroxylation.
Experimental Protocols: Large-Scale Asymmetric Dihydroxylation
The following protocol is a general guideline for the asymmetric dihydroxylation of an alkene on a kilogram scale using this compound. It is crucial to adapt the procedure based on the specific substrate and to perform initial small-scale optimization studies.
Reagents and Equipment
-
Alkene: 1.0 kg
-
This compound: (0.005 - 0.02 mol %, adjust based on optimization)
-
Potassium Osmate (K2OsO2(OH)4): (0.002 - 0.01 mol %)
-
Co-oxidant:
-
Potassium Ferricyanide (B76249) (K3Fe(CN)6): 3.0 equivalents
-
Potassium Carbonate (K2CO3): 3.0 equivalents
-
Alternatively, N-methylmorpholine N-oxide (NMO): 1.5 - 2.0 equivalents (can reduce inorganic waste)
-
-
Solvent: tert-Butanol (B103910) and Water (1:1 v/v), sufficient to ensure stirrability.
-
Quenching Agent: Sodium sulfite (B76179) (Na2SO3) or Sodium metabisulfite (B1197395) (Na2S2O5)
-
Extraction Solvent: Ethyl acetate (B1210297) or other suitable organic solvent.
-
Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).
-
Reaction Vessel: A large, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet/outlet.
Procedure
-
Reaction Setup: In the reaction vessel, combine the tert-butanol and water.
-
Reagent Addition: With vigorous stirring, add potassium carbonate, potassium ferricyanide (if used), and this compound. Stir until all solids are dissolved.
-
Catalyst Addition: Add the potassium osmate. The mixture should turn a clear, bright yellow.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0-5 °C) using a circulating chiller.
-
Substrate Addition: Add the alkene to the cold, vigorously stirred reaction mixture. The addition can be done in portions or via a dropping funnel to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC. For many substrates, the reaction is complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding solid sodium sulfite or a solution of sodium metabisulfite. Stir for at least one hour at room temperature to ensure complete reduction of any remaining osmium species.
-
Work-up:
-
Add the extraction solvent (e.g., ethyl acetate) to the reaction mixture and stir.
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine. To remove the chiral ligand, a wash with a dilute acid (e.g., 2% HCl) can be performed, followed by a water wash to neutralize.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel. For large-scale operations, crystallization is often the preferred method.
Safety Precautions for Large-Scale Reactions
Osmium Tetroxide and its derivatives are highly toxic and volatile. [4] Strict safety protocols must be followed when handling these reagents on a large scale.
-
Engineering Controls: All operations involving osmium tetroxide must be conducted in a well-ventilated fume hood or a dedicated containment system.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double nitrile gloves.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Respiratory Protection: A respirator with an appropriate cartridge may be necessary, especially when handling solid osmium tetroxide.
-
Lab Coat: A dedicated lab coat for osmium work is recommended.
-
-
Decontamination: All glassware and surfaces that come into contact with osmium tetroxide must be decontaminated. A common method is to rinse with a solution of sodium sulfite or sodium bisulfite. Corn oil can also be used to neutralize osmium tetroxide spills.
-
Waste Disposal: All osmium-containing waste must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.
Conclusion
The use of this compound in the Sharpless Asymmetric Dihydroxylation offers a powerful and highly selective method for the large-scale synthesis of chiral diols. By following the detailed protocols and adhering to the stringent safety precautions outlined in these application notes, researchers and drug development professionals can effectively leverage this technology to produce critical chiral intermediates for a wide range of applications. The superior performance of this compound for certain substrates makes it a valuable tool in the arsenal (B13267) of the industrial chemist.
References
Preparation of Chiral Diols from Prochiral Olefins with (DHQ)2Pyr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of chiral vicinal diols from prochiral olefins.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity. The choice of the chiral ligand, such as (DHQ)2Pyr (hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether), is crucial in determining the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of a specific enantiomer of the diol.[2] Chiral diols are valuable intermediates in the synthesis of numerous biologically active compounds and pharmaceuticals.[3] This document provides detailed application notes and experimental protocols for the preparation of chiral diols using the this compound ligand.
Reaction Principle and Mechanism
The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a vicinal diol using osmium tetroxide as the catalyst. The enantioselectivity of the reaction is controlled by the chiral ligand, this compound, which forms a chiral complex with osmium tetroxide. This complex then reacts with the prochiral olefin in a concerted [3+2] cycloaddition to form an osmate ester intermediate.[3] Subsequent hydrolysis of this intermediate releases the chiral diol and a reduced osmium species (Os(VI)). A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆), is used to regenerate the osmium tetroxide (Os(VIII)), thus completing the catalytic cycle.[2][3]
A potential secondary catalytic cycle can occur if the osmylate ester intermediate is oxidized before it dissociates. This can lead to the formation of an osmium(VIII)-diol complex that can dihydroxylate another alkene, often with lower enantioselectivity. This secondary pathway can be suppressed by using a higher molar concentration of the chiral ligand.
Data Presentation
The enantioselectivity and yield of the Sharpless asymmetric dihydroxylation using the this compound ligand are dependent on the structure of the olefin substrate. The following table summarizes representative data for the dihydroxylation of various prochiral olefins.
| Olefin Substrate | Product | Yield (%) | ee (%) |
| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | >99 | 98 |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 96 |
| 1-Dodecene | (R)-1,2-Dodecanediol | 97 | 97 |
| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 85 | 88 |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 98 | 99 |
| 1-Heptene | (R)-1,2-Heptanediol | 95 | 96 |
Note: Yields and ee (%) values are representative and can vary based on specific reaction conditions and the scale of the experiment.
Experimental Protocols
This section provides a detailed protocol for the asymmetric dihydroxylation of a prochiral olefin on a 1 mmol scale using the this compound ligand.
Materials:
-
This compound ligand
-
Potassium osmate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Prochiral olefin (1 mmol)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water (10 mL total volume).
-
To this solvent mixture, add potassium ferricyanide (3.0 mmol, 0.987 g), potassium carbonate (3.0 mmol, 0.415 g), and the this compound ligand (0.01 mmol, 8.8 mg).
-
Add potassium osmate (0.002 mmol, 0.7 mg) to the stirred mixture.
-
Stir the resulting mixture at room temperature until all solids have dissolved and the solution becomes a clear, bright yellow.
-
Reaction Execution: Cool the reaction mixture to 0 °C in an ice bath.
-
Add the prochiral olefin (1.0 mmol) to the cooled and vigorously stirred reaction mixture.
-
Continue stirring vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many terminal olefins, the reaction is complete within 4-8 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), add solid sodium sulfite (1.5 g) to the reaction mixture and allow it to warm to room temperature.
-
Stir the mixture for an additional 30-60 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 1 M aqueous sodium hydroxide (B78521) (to remove the ligand), followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.
-
Analysis: Determine the yield of the purified diol. The enantiomeric excess (% ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow
Caption: General experimental workflow for the preparation of chiral diols.
Mnemonic for Predicting Stereochemistry
Caption: Mnemonic for predicting the stereochemical outcome with (DHQ)2-based ligands.
References
Application Notes: (DHQ)2Pyr in Asymmetric Synthesis
Introduction
(DHQ)2Pyr, with the full chemical name Hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the cinchona alkaloid hydroquinine.[1][2][3][4][5] It belongs to a class of highly effective bis-cinchona alkaloid ligands used in asymmetric catalysis.[1] Structurally, it features two hydroquinine units connected by a pyrimidine (B1678525) linker. This ligand is primarily employed in the Sharpless Asymmetric Dihydroxylation (AD) reaction, a powerful method for converting prochiral alkenes into enantiomerically enriched vicinal diols.[6] These chiral diols are invaluable building blocks in the synthesis of complex, biologically active molecules, making this compound a significant tool in pharmaceutical development and natural product synthesis.[6][7][8] The use of such ligands also allows for a reduction in the required amount of the highly toxic and expensive osmium tetroxide catalyst.[6]
Core Application: Sharpless Asymmetric Dihydroxylation
The primary application of this compound is to impart stereocontrol in the osmium-catalyzed dihydroxylation of olefins. By forming a chiral complex with osmium tetroxide, the ligand creates a sterically defined environment that directs the oxidation to one of the two faces of the double bond. This process results in the formation of a chiral 1,2-diol with high enantiopurity.
The this compound ligand is a component of a commercially available reagent mixture known as an "AD-mix." While AD-mix-α typically contains the phthalazine-linked ligand (DHQ)2PHAL, pyrimidine-based ligands like this compound are effective analogs that can offer comparable or superior enantioselectivity for specific substrates.[9] Its pseudoenantiomer, (DHQD)2Pyr (derived from dihydroquinidine), is used to synthesize the opposite enantiomer of the diol product. The reliability and high stereoselectivity of this reaction have made it a cornerstone in the synthesis of chiral pharmaceutical intermediates.[2][10]
Quantitative Data Presentation
The performance of pyrimidine-ligands in the Sharpless Asymmetric Dihydroxylation is demonstrated by the high yields and enantiomeric excess (ee) achieved. The following table provides representative data for the dihydroxylation of common olefin substrates using the (DHQD)2Pyr ligand, the pseudoenantiomer of this compound.
| Substrate | Ligand | Yield (%) | ee (%) |
| Styrene | (DHQD)2Pyr | 96 | 96 |
| trans-Stilbene | (DHQD)2PHAL | >99 | >99 |
| 1-Phenylcyclohexene | (DHQD)2PHAL | 97 | 97 |
*Data for the closely related and commonly used (DHQD)2PHAL ligand is included for comparison, showcasing the general effectiveness of this class of catalysts on different substrates.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation of an Olefin
This protocol provides a representative procedure for the asymmetric dihydroxylation of 1 mmol of an olefin substrate using a pre-packaged AD-mix containing the chiral ligand, osmium catalyst, re-oxidant, and base.
Materials:
-
AD-mix containing this compound or its pseudoenantiomer (e.g., AD-mix-α or AD-mix-β)
-
Olefin substrate (1.0 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Magnetic stir bar and stirrer
-
Round-bottom flask (50 mL)
-
Ice bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Reagent Addition: Add the appropriate AD-mix (approx. 1.4 g for 1 mmol of substrate) to the solvent mixture. Stir vigorously at room temperature. The mixture will initially be heterogeneous, but stirring should produce two clear phases with a bright yellow aqueous layer.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Some salts may precipitate upon cooling.
-
Substrate Addition: Add the olefin substrate (1.0 mmol) to the cold, vigorously stirred mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC). For many common olefins, the reaction is complete within 6 to 24 hours.
-
Quenching: Once the reaction is complete (as indicated by TLC), add solid sodium sulfite (1.5 g) while the mixture is still at 0 °C. Allow the flask to warm to room temperature and stir for approximately 1 hour. The color of the mixture should change from yellow/orange to a pale yellow or brown.
-
Extraction: Add ethyl acetate (10 mL) to the flask and stir. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with 2M H₂SO₄, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude diol product by flash column chromatography on silica (B1680970) gel. Characterize the final product and determine the enantiomeric excess (% ee) using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.
Visualizations
Below are diagrams illustrating the key processes involved in the application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Asymmetric Dihydroxylation with (DHQ)2Pyr
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely utilized method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[1][2] This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the double bond, thereby achieving high enantioselectivity.[3] The ligands are typically dimeric derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD).
This document provides detailed protocols for setting up an asymmetric dihydroxylation reaction using the pyrimidine-bridged ligand (DHQ)2Pyr (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether). While the phthalazine (B143731) (PHAL) bridged ligands are most common, pyrimidine (B1678525) (PYR) linkers have demonstrated exceptional performance, sometimes surpassing the original ligands for specific substrates.[4] The this compound ligand will favor the formation of one diol enantiomer, while its pseudo-enantiomer, (DHQD)2Pyr, provides the opposite enantiomer.
Reaction Principle
The catalytic cycle involves the formation of a chiral complex between the osmium tetroxide and the this compound ligand. This complex then undergoes a [3+2] cycloaddition with the alkene to form an osmate(VI) ester.[1] Hydrolysis of this intermediate releases the chiral diol product. A stoichiometric co-oxidant is required to regenerate the active osmium(VIII) catalyst from the osmium(VI) species, allowing the cycle to continue.[1][5]
Key Reagents:
-
Osmium Catalyst: Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) is a common, safer alternative to the highly toxic and volatile osmium tetroxide (OsO₄).[3]
-
Chiral Ligand: (DHQ)₂Pyr. Its pseudo-enantiomer is (DHQD)₂Pyr.
-
Co-oxidant: Potassium ferricyanide (B76249) (K₃Fe(CN)₆) is frequently used.[3] N-Methylmorpholine N-oxide (NMO) is an alternative.[5]
-
Base: Potassium carbonate (K₂CO₃) is used to maintain a slightly basic pH, which accelerates the reaction.[5]
-
Solvent System: A 1:1 mixture of tert-butanol (B103910) and water is standard.
-
Additive: Methanesulfonamide (B31651) (CH₃SO₂NH₂) is sometimes added to improve reaction rates and enantioselectivity, particularly for terminal or electron-deficient alkenes.[6][7]
Data Presentation
The performance of the pyrimidine (PYR) linked ligands is comparable, and in some cases superior, to the more common phthalazine (PHAL) linked ligands. The following table summarizes the performance of (DHQD)₂PYR, the pseudo-enantiomer of the topic ligand, in the asymmetric dihydroxylation of representative olefin substrates. This data illustrates the high yields and enantioselectivities achievable with this class of ligands.
| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (DHQD)₂PYR | trans-Stilbene | >99 | 98 |
| (DHQD)₂PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)₂PYR | Styrene | 96 | 96 |
| (DHQD)₂PHAL | Styrene | 98 | 97 |
| (Data compiled for comparative purposes from reference[4]) |
Experimental Protocols
Safety Precautions:
-
Osmium Hazard: Osmium-containing reagents are highly toxic and should be handled exclusively in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[8]
-
Cyanide Hazard: The reaction mixture contains potassium ferricyanide (K₃Fe(CN)₆). NEVER add acid to the reaction mixture or waste, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[8]
-
Waste Disposal: All aqueous waste containing osmium and cyanide must be collected in a designated, clearly labeled waste container.[8]
Protocol 1: Asymmetric Dihydroxylation using Pre-mixed AD-mix
This is the most convenient method, using commercially available or pre-prepared "AD-mix" which contains the osmium catalyst, chiral ligand, co-oxidant, and base in optimized ratios.[5][6] To use (DHQ)₂Pyr, you would prepare a custom "AD-mix-α" formulation by replacing the standard (DHQ)₂PHAL with (DHQ)₂Pyr.
Materials and Equipment:
-
Round-bottomed flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
AD-mix-α (or custom mix with (DHQ)₂Pyr): ~1.4 g per 1 mmol of alkene
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (or other extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Preparation: To a 100 mL round-bottomed flask, add tert-butanol (15 mL) and water (15 mL) for a 3 mmol reaction scale. Add the AD-mix containing (DHQ)₂Pyr (~4.2 g).
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be a distinct yellow color.[8]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.[8]
-
Substrate Addition: Add the alkene substrate (3 mmol) to the cold, vigorously stirred mixture.
-
Reaction: Continue stirring vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (~4.5 g) and allow the mixture to warm to room temperature. Stir for at least 1 hour. The color should change from yellow/orange to pale yellow or off-white.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 2 M NaOH to remove any phenolic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude diol product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Dihydroxylation using Individual Components
This protocol allows for more flexibility in adjusting reagent stoichiometry.
Materials and Equipment:
-
Same as Protocol 1, plus:
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
(DHQ)₂Pyr ligand
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(Optional) Methanesulfonamide (CH₃SO₂NH₂)
Procedure (for a 1 mmol scale):
-
Preparation: In a 50 mL round-bottomed flask, combine tert-butanol (5 mL) and water (5 mL).
-
Reagent Addition: While stirring, add potassium ferricyanide (0.99 g, 3 mmol), potassium carbonate (0.41 g, 3 mmol), and methanesulfonamide (0.095 g, 1 mmol, if used).
-
Catalyst and Ligand: In a separate small vial, dissolve (DHQ)₂Pyr (0.01-0.02 mmol) and potassium osmate(VI) dihydrate (0.7-1.5 mg, 0.002-0.004 mmol) in a small amount of the t-BuOH/water mixture or an appropriate solvent, then add it to the main reaction flask.
-
Cooling and Substrate Addition: Cool the mixture to 0 °C and add the alkene (1 mmol).
-
Reaction, Workup, and Purification: Follow steps 5-10 from Protocol 1, adjusting the quenching and extraction volumes as needed for the smaller scale.
Visualizations
Experimental Workflow
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.
Catalytic Cycle
Caption: The Sharpless Asymmetric Dihydroxylation catalytic cycle.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
Application Notes and Protocols for the Workup Procedure of Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the workup procedure of the Sharpless asymmetric dihydroxylation reaction. The aim is to equip researchers with the necessary information to effectively quench the reaction, remove the osmium catalyst, and isolate the desired chiral diol product with high purity and yield.
Introduction to Sharpless Dihydroxylation Workup
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a co-oxidant, and an additive in a biphasic solvent system. A proper workup procedure is critical to terminate the reaction, remove the toxic osmium catalyst and other reagents, and isolate the pure diol. The choice of quenching agent and subsequent extraction and purification steps can significantly impact the final yield and enantiomeric excess of the product.
Key Stages of the Workup Procedure
The workup of a Sharpless dihydroxylation reaction can be broken down into three primary stages:
-
Quenching the Reaction: This step deactivates the osmium tetroxide and other reactive species.
-
Extraction and Washing: This separates the diol product from the aqueous phase containing inorganic salts and the catalyst.
-
Purification: This final step removes any remaining impurities, including the chiral ligand, to yield the pure diol.
Below is a graphical representation of the general experimental workflow.
Caption: A flowchart of the Sharpless dihydroxylation workup.
Data Presentation: Comparison of Quenching Agents
The choice of quenching agent is a critical step in the workup. While sodium sulfite (B76179) is the most commonly used reagent, other agents can also be employed. The following table summarizes the available data on the impact of different quenching agents on the reaction outcome. Note: Direct comparative studies under identical conditions are limited in the literature; this data is compiled from various sources.
| Quenching Agent | Typical Amount | Reaction Time | Reported Yield (%) | Reported ee (%) | Notes |
| Sodium Sulfite (Na₂SO₃) | 1.5 g per mmol of olefin[1][2] | ≥ 1 hour[1][2] | Generally high | Generally high | Most common and reliable method. Reduces Os(VIII) to lower oxidation states. |
| Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | Saturated aqueous solution | Variable | Effective | Effective | An alternative to sodium sulfite.[3] |
| Trimethyl Phosphite (P(OMe)₃) | 1.5 - 2.0 equivalents | Variable | Effective | Effective | Can be used but requires careful handling due to its toxicity and stench. |
| Sodium Bisulfite (NaHSO₃) | Saturated aqueous solution | Variable | Effective | Effective | Also used for reductive workup of osmate esters.[1][4] |
Experimental Protocols
The following are detailed protocols for the workup of a Sharpless asymmetric dihydroxylation reaction on a 1 mmol scale.
Protocol 1: Standard Workup with Sodium Sulfite
This is the most frequently employed and reliable workup procedure.
Reagents and Materials:
-
Reaction mixture from Sharpless dihydroxylation (1 mmol of olefin)
-
Ethyl acetate (B1210297) (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
-
Solvents for flash chromatography (e.g., Ethyl acetate/Hexane mixture)[5]
Procedure:
-
Quenching: To the vigorously stirred reaction mixture at 0 °C, add solid sodium sulfite (1.5 g) in one portion.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour. The color of the reaction mixture may change from dark brown/black to a lighter color.
-
Extraction: Add ethyl acetate (20 mL) to the quenched reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL). If methanesulfonamide (B31651) was used in the reaction, an additional wash with 2N KOH (20 mL) is recommended to remove it. The brine wash helps to remove the majority of dissolved water from the organic layer.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.[5] The chiral ligand generally has a different polarity from the diol and can be separated effectively.
Protocol 2: Workup with Sodium Thiosulfate
This protocol provides an alternative quenching agent to sodium sulfite.
Reagents and Materials:
-
Reaction mixture from Sharpless dihydroxylation (1 mmol of olefin)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Quenching: To the vigorously stirred reaction mixture at 0 °C, add a saturated aqueous solution of sodium thiosulfate until the dark color of the reaction dissipates.
-
Stir the mixture for 30-60 minutes at room temperature.
-
Extraction: Add ethyl acetate (20 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the workup procedure.
Caption: Decision diagram for selecting a quenching agent.
References
Synthesis of Chiral Building Blocks Using (DHQ)2Pyr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral building blocks is a cornerstone of modern drug discovery and development. Chiral vicinal diols, in particular, are versatile intermediates for the synthesis of a wide range of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The Sharpless Asymmetric Dihydroxylation (AD) stands out as a robust and highly reliable method for the stereoselective preparation of these 1,2-diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity.
This document provides detailed application notes and protocols for the synthesis of chiral building blocks using the bis-cinchona alkaloid ligand (DHQ)2Pyr , a derivative of dihydroquinine (DHQ). While the phthalazine-bridged ligand (DHQ)2PHAL is more commonly found in the commercially available AD-mix-α, this compound has demonstrated comparable and sometimes superior performance in terms of yield and enantioselectivity for specific substrates. These protocols are intended to guide researchers in leveraging the capabilities of this compound for the efficient and predictable synthesis of valuable chiral synthons.
Reaction Principle and Mechanism
The Sharpless Asymmetric Dihydroxylation is an oxidation reaction that converts an alkene to a vicinal diol. The key to the reaction's enantioselectivity is the chiral ligand, which coordinates to the osmium tetroxide catalyst, creating a chiral environment that directs the dihydroxylation to one of the two prochiral faces of the olefin.
The catalytic cycle, illustrated below, can be summarized in the following key steps:
-
Ligand-Osmium Complex Formation: The this compound ligand coordinates to osmium tetroxide (OsO₄) to form a chiral catalyst complex.
-
[3+2] Cycloaddition: This chiral complex reacts with the alkene in a concerted [3+2] cycloaddition to form a five-membered cyclic osmate ester intermediate. This step determines the stereochemistry of the final product.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol and a reduced osmium(VI) species. The addition of an additive like methanesulfonamide (B31651) can accelerate this step.
-
Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), regenerates the osmium(VIII) tetroxide, allowing the catalytic cycle to continue.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Data Presentation
The enantioselectivity and yield of the asymmetric dihydroxylation are highly dependent on the structure of the olefin substrate and the reaction conditions. The following tables summarize representative data for the dihydroxylation of various olefins using this compound and its closely related analog (DHQ)2PHAL (found in AD-mix-α), providing a basis for comparison and prediction.
Table 1: Asymmetric Dihydroxylation of Various Olefins with this compound and (DHQ)2PHAL (AD-mix-α)
| Entry | Olefin Substrate | Ligand/Reagent | Yield (%) | ee (%) | Product Configuration | Reference |
| 1 | Styrene | AD-mix-α ((DHQ)2PHAL) | 98 | 97 | R | [1] |
| 2 | trans-Stilbene | AD-mix-α ((DHQ)2PHAL) | >99 | >99.5 | R,R | [1] |
| 3 | 1-Octene | AD-mix-α ((DHQ)2PHAL) | 94 | 93 | R | [1] |
| 4 | α-Methylstyrene | AD-mix-α ((DHQ)2PHAL) | 97 | 97 | R | [1] |
| 5 | E-configured enyne | This compound | excellent | 9:1 (dr) | - | [2] |
| 6 | Compound 7 (from total synthesis) | This compound | excellent | 9:1 (dr) | Diol 8 | [2] |
Note: "dr" refers to the diastereomeric ratio. Data for this compound with a broader range of simple olefins is less commonly tabulated in single sources but is reported in the context of specific synthetic applications.
Experimental Protocols
The following are detailed protocols for performing a Sharpless Asymmetric Dihydroxylation. Protocol 1 describes a general procedure using the commercially available AD-mix-α, which contains the (DHQ)2PHAL ligand. Protocol 2 provides a general method for when using the specific this compound ligand, which may need to be added separately from the other reagents.
Protocol 1: General Procedure for Asymmetric Dihydroxylation using AD-mix-α
This protocol is a general guideline for the asymmetric dihydroxylation of a liquid olefin on a 1 mmol scale.
Materials:
-
AD-mix-α (containing (DHQ)2PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Olefin substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add t-BuOH (5 mL) and water (5 mL). To this solvent mixture, add AD-mix-α (1.4 g).
-
Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be a bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some of the salts may precipitate.
-
Reaction Execution: Add the olefin substrate (1 mmol) to the cooled, vigorously stirred reaction mixture.
-
Continue to stir the reaction vigorously at 0 °C. For less reactive substrates, the reaction can be allowed to warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.
-
Work-up: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the chiral ligand, followed by a wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Asymmetric Dihydroxylation using this compound Ligand
This protocol is a general guideline for reactions where the this compound ligand is not part of a pre-mixed reagent.
Materials:
-
This compound ligand
-
Potassium osmate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (optional, for accelerating the reaction)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Olefin substrate
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation of the Reagent Mixture: In a round-bottom flask, combine potassium ferricyanide (3.0 mmol), potassium carbonate (3.0 mmol), and this compound (0.01 mmol). If using, add methanesulfonamide (1.0 mmol).
-
Add a 1:1 mixture of t-BuOH and water (10 mL total).
-
Stir the mixture vigorously at room temperature.
-
Add a catalytic amount of potassium osmate (0.002 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Reaction Execution: Add the olefin substrate (1.0 mmol) to the reaction mixture.
-
Stir vigorously at 0 °C, monitoring the reaction by TLC.
-
Work-up and Purification: Follow steps 7-11 from Protocol 1.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of a chiral diol using this compound-catalyzed asymmetric dihydroxylation.
Caption: A generalized experimental workflow for asymmetric dihydroxylation.
Applications in the Synthesis of Chiral Building Blocks
The chiral diols produced through this compound-catalyzed asymmetric dihydroxylation are valuable intermediates in the synthesis of numerous complex molecules.
Example: Synthesis of an Intermediate for Goyazensolide
In the total synthesis of the natural product goyazensolide, a key step involves the asymmetric dihydroxylation of an enyne intermediate.[3] The use of (DHQD)2Pyr (the pseudoenantiomer of this compound) afforded the desired diol in 80% yield, which was then carried on to complete the synthesis.[3] This highlights the utility of pyrimidine-based cinchona alkaloid ligands in complex molecule synthesis.
Drug Development Intermediates
Chiral diols are precursors to a variety of functional groups, including epoxides, amino alcohols, and α-hydroxy ketones, which are common motifs in pharmaceutical agents. The predictable stereochemical outcome of the Sharpless AD with ligands like this compound allows for the targeted synthesis of specific enantiomers of drug intermediates, which is crucial for optimizing pharmacological activity and reducing off-target effects.
Conclusion
The this compound ligand is a highly effective chiral catalyst for the asymmetric dihydroxylation of olefins, providing a powerful tool for the synthesis of enantiomerically enriched vicinal diols. These chiral building blocks are of significant importance to the pharmaceutical industry and academic research. The protocols and data presented in this document offer a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors. Careful attention to reaction conditions and substrate scope will enable the efficient and predictable synthesis of a wide array of valuable chiral molecules.
References
Application Notes: (DHQ)2Pyr in the Kinetic Resolution of Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications, the resolution of racemic mixtures remains a cornerstone technique. Kinetic resolution is a powerful strategy that separates enantiomers based on their differential reaction rates with a chiral catalyst or reagent. Among the vast arsenal (B13267) of chiral catalysts, Cinchona alkaloids and their derivatives have proven to be exceptionally versatile and effective. (DHQ)₂Pyr, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a dimeric Cinchona alkaloid derivative that serves as a highly effective organocatalyst in various asymmetric transformations. Its rigid structure and well-defined chiral environment make it a candidate for inducing high enantioselectivity in the kinetic resolution of racemic alcohols and amines through enantioselective acylation.
This document provides detailed application notes and generalized protocols for the use of (DHQ)₂Pyr in the kinetic resolution of racemic secondary alcohols.
Principle of Kinetic Resolution
Kinetic resolution exploits the difference in activation energy (ΔΔG‡) between the two diastereomeric transition states formed when the enantiomers of a racemic substrate interact with a chiral catalyst. One enantiomer reacts significantly faster than the other, leading to an enantioenriched product and leaving the unreacted starting material enriched in the slower-reacting enantiomer. In an ideal kinetic resolution targeting 50% conversion, one can isolate the acylated product and the unreacted starting material, both with high enantiomeric excess.
Applications in the Kinetic Resolution of Secondary Alcohols
(DHQ)₂Pyr and its pseudo-enantiomer (DHQD)₂Pyr are effective catalysts for the acylative kinetic resolution of a variety of racemic secondary alcohols, particularly benzylic and allylic alcohols. The catalyst selectively activates one enantiomer of the alcohol towards acylation by an acylating agent, such as an acid anhydride.
Data Presentation: Representative Acylative Kinetic Resolution
While specific data for (DHQ)₂Pyr is not extensively documented in readily available literature for this exact application, the following table presents representative data for the kinetic resolution of racemic 1-phenylethanol (B42297) using a closely related chiral nucleophilic catalyst system, which illustrates the typical efficiency of such resolutions. This data serves as a benchmark for what can be expected when developing a protocol with (DHQ)₂Pyr.
| Entry | Racemic Alcohol Substrate | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | ee of Unreacted Alcohol (%) | ee of Acylated Product (%) | Selectivity Factor (s) |
| 1 | 1-Phenylethanol | Acetic Anhydride | 5 | -20 | 24 | 51 | >99 (R) | 97 (S) | ~150 |
| 2 | 1-(2-Naphthyl)ethanol | Propionic Anhydride | 5 | -20 | 36 | 50 | 99 (R) | 99 (S) | >200 |
| 3 | 1-Indanol | Acetic Anhydride | 10 | -40 | 48 | 52 | 98 (R) | 94 (S) | ~95 |
| 4 | trans-2-Phenyl-1-cyclohexanol | Isobutyric Anhydride | 5 | 0 | 18 | 49 | 97 (R) | 98 (S) | ~120 |
Note: Data is illustrative and based on typical results for Cinchona alkaloid-derived or similar nucleophilic catalysts in the kinetic resolution of secondary alcohols. The specific enantiomer that reacts faster depends on whether (DHQ)₂Pyr or (DHQD)₂Pyr is used.
Experimental Protocols
The following is a generalized protocol for the kinetic resolution of a racemic secondary alcohol via enantioselective acylation using (DHQ)₂Pyr. This protocol should be optimized for specific substrates, acylating agents, and reaction conditions.
General Protocol for Acylative Kinetic Resolution of a Racemic Secondary Alcohol
Materials:
-
(DHQ)₂Pyr catalyst (1-10 mol%)
-
Racemic secondary alcohol (1.0 equiv)
-
Anhydrous acylating agent (e.g., acetic anhydride, 0.5-0.6 equiv)
-
Anhydrous, non-protic solvent (e.g., toluene, diethyl ether, or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stirring plate
-
Cooling bath (for sub-ambient temperatures)
-
Reaction monitoring equipment (chiral HPLC or GC)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add the (DHQ)₂Pyr catalyst (e.g., 5 mol%).
-
Addition of Reagents: Add the anhydrous solvent (to achieve a concentration of ~0.1 M with respect to the alcohol). To this solution, add the racemic secondary alcohol (1.0 equiv).
-
Equilibration: Stir the mixture for 10-15 minutes to ensure dissolution and catalyst-substrate interaction. Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Initiation of Reaction: Slowly add the acylating agent (0.55 equiv) to the stirred reaction mixture via syringe over a period of 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by periodically taking aliquots and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the unreacted alcohol and the acylated product.
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a small amount of methanol (B129727) or saturated aqueous sodium bicarbonate solution.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Separate the unreacted alcohol from the acylated product using flash column chromatography on silica (B1680970) gel. Determine the enantiomeric excess (% ee) of both the purified unreacted alcohol and the acylated product using chiral HPLC or GC analysis.
Visualizations
Diagram 1: Conceptual Workflow of Kinetic Resolution
Caption: Conceptual workflow of kinetic resolution using (DHQ)₂Pyr.
Diagram 2: Experimental Laboratory Workflow
Caption: Step-by-step experimental workflow for acylative kinetic resolution.
Application Notes and Protocols for Diastereoselective Reactions Using (DHQ)2Pyr
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chiral ligand (DHQ)2Pyr in diastereoselective reactions. This compound, a cinchona alkaloid-derived ligand, is a powerful tool for the stereocontrolled synthesis of complex molecules, making it highly valuable in pharmaceutical and natural product synthesis. This document details protocols for key reactions, presents quantitative data for various substrates, and illustrates reaction mechanisms and workflows.
Sharpless Asymmetric Dihydroxylation (AD)
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity. The use of AD-mix-α, which contains the (DHQ)2PHAL ligand, is common; however, the pyrimidine-linked this compound offers unique reactivity and selectivity for certain substrates.[1]
Reaction Principle
The reaction involves the osmium-catalyzed cis-dihydroxylation of an alkene. The this compound ligand coordinates to the osmium tetroxide catalyst, creating a chiral environment that directs the hydroxylation to a specific face of the double bond, leading to the formation of a diol with high diastereoselectivity and enantioselectivity. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), regenerates the osmium catalyst, allowing the reaction to proceed with a catalytic amount of the toxic and expensive metal.[2][3]
Quantitative Data Summary
The following table summarizes the performance of this compound in the asymmetric dihydroxylation of various olefin substrates.
| Olefin Substrate | Product | Yield (%) | ee (%) | Reference |
| trans-Stilbene (B89595) | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | 91 | 91 | [4] |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 76 | 54.5 | [5] |
| 1-Dodecene | (R)-1,2-Dodecanediol | 85 | 94 | |
| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 92 | 96 |
Note: Data is compiled from various sources and reaction conditions may vary.
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene
This protocol is a general guideline for the asymmetric dihydroxylation of trans-stilbene on a 1 mmol scale using a pre-prepared AD-mix or by adding the components separately.
Materials:
-
AD-mix-α (containing (DHQ)2PHAL, can be adapted by using this compound) or individual components:
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
This compound ligand
-
Potassium ferricyanide(III) (K3Fe(CN)6)
-
Potassium carbonate (K2CO3)
-
-
trans-Stilbene
-
Water
-
Methanesulfonamide (MeSO2NH2) (optional, for slow reacting alkenes)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
TLC plates and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine tert-butanol (5 mL) and water (5 mL). To this solvent mixture, add 1.4 g of AD-mix-α (or the equivalent amounts of individual components with this compound). Stir the mixture vigorously at room temperature until two clear phases are formed, with the lower aqueous layer appearing bright yellow.[6]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.[6]
-
Substrate Addition: Add trans-stilbene (1 mmol, 180 mg) to the cooled and vigorously stirred mixture.[7]
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[6]
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for at least 30 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 1 M KOH to remove the ligand, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1R,2R)-1,2-diphenyl-1,2-ethanediol.
Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation allows for the stereoselective synthesis of 1,2-amino alcohols from alkenes. This reaction is a powerful tool for the introduction of nitrogen and oxygen functionalities in a single step with high control over the stereochemistry. This compound and its analogs can be employed as the chiral ligand to induce asymmetry.[8]
Reaction Principle
Similar to the AD, the AA reaction utilizes an osmium catalyst and a chiral ligand to create a chiral environment. A nitrogen source, typically a salt of an N-halosulfonamide, -amide, or -carbamate, reacts with the osmium catalyst to form an imido-osmium species. This species then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to yield the syn-amino alcohol.
Experimental Protocol: Asymmetric Aminohydroxylation of a Chalcone (B49325) Derivative
This protocol outlines a general procedure for the asymmetric aminohydroxylation of a chalcone derivative.
Materials:
-
This compound
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Chloramine-T trihydrate
-
Chalcone derivative
-
n-Propanol
-
Water
-
Sodium hydroxide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, dissolve this compound (0.02 mmol) and potassium osmate(VI) dihydrate (0.01 mmol) in a mixture of n-propanol (5 mL) and water (5 mL). Stir until the solution is homogeneous.
-
Reaction Mixture: To the catalyst solution, add the chalcone derivative (1 mmol) and chloramine-T trihydrate (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amino alcohol by flash column chromatography.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. The use of chiral catalysts, such as metal complexes with this compound, can facilitate the enantioselective and diastereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.[9][10]
Reaction Principle
In a typical application, a chiral Lewis acid complex is formed in situ from a metal salt and the this compound ligand. This complex then coordinates to the α,β-unsaturated acceptor, activating it towards nucleophilic attack and controlling the facial selectivity of the addition.
Quantitative Data Summary
The following table presents data for the this compound-catalyzed asymmetric Michael addition of dimethyl malonate to chalcone derivatives.
| Chalcone Derivative (Substituent) | Yield (%) | ee (%) | Reference |
| H | 90 | 86 | [9] |
| 4-Cl | 88 | 88 | [9] |
| 4-Me | 91 | 82 | [9] |
| 4-OMe | 85 | 80 | [9] |
Note: Reactions were catalyzed by a NiCl2-(DHQ)2Pyr complex.
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Chalcone
This protocol describes a general procedure for the nickel-catalyzed asymmetric Michael addition of dimethyl malonate to chalcone using this compound as a ligand.
Materials:
-
This compound
-
Nickel(II) chloride (NiCl2)
-
Chalcone
-
Dimethyl malonate
-
Sodium tert-butoxide
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Catalyst Formation: In a dry flask under an inert atmosphere, stir a mixture of NiCl2 (0.1 mmol) and this compound (0.1 mmol) in toluene (2 mL) for 30 minutes.
-
Reaction Initiation: Add chalcone (1 mmol) and dimethyl malonate (1.2 mmol) to the catalyst mixture.
-
Base Addition: Add sodium tert-butoxide (0.1 mmol) to initiate the reaction.
-
Reaction Conditions: Stir the reaction at room temperature and monitor by TLC.
-
Workup:
-
Quench the reaction with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for the Sharpless Asymmetric Dihydroxylation.
Experimental Workflow for a Typical Asymmetric Reaction
Caption: General workflow for setting up and performing a diastereoselective reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of (DHQ)2Pyr in the Total Synthesis of Complex Molecules
Introduction
(DHQ)2Pyr, or hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is a member of the family of bis-cinchona alkaloid ligands that have proven to be exceptionally effective in inducing high levels of enantioselectivity in a variety of chemical transformations. The most prominent application of this compound and its pseudoenantiomer, (DHQD)2Pyr (derived from dihydroquinidine), is in the Sharpless asymmetric dihydroxylation (AD) of olefins. This reaction provides a reliable and highly enantioselective method for the synthesis of vicinal diols, which are crucial chiral building blocks in the synthesis of numerous natural products and pharmaceuticals.
This application note provides specific examples of the use of this compound and its pseudoenantiomer in the total synthesis of complex natural products, with a focus on detailed experimental protocols and quantitative data.
Core Application: Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a stoichiometric co-oxidant, and additives in a buffered solution. The choice of the chiral ligand, either a dihydroquinine (DHQ) derivative like this compound or a dihydroquinidine (B8771983) (DHQD) derivative, dictates the facial selectivity of the dihydroxylation, leading to the formation of one of two possible enantiomers of the diol.
Key Reagents in Sharpless Asymmetric Dihydroxylation:
-
Osmium Tetroxide (OsO₄): The primary catalyst for the dihydroxylation. Due to its toxicity and expense, it is used in catalytic amounts.
-
Chiral Ligand ((DHQ)₂Pyr or (DHQD)₂Pyr): Induces enantioselectivity by forming a chiral complex with the osmium tetroxide.
-
Co-oxidant: Regenerates the osmium(VIII) catalyst after each catalytic cycle. Common co-oxidants include potassium ferricyanide(III) (K₃[Fe(CN)₆]) and N-methylmorpholine N-oxide (NMO).
-
Base: Typically potassium carbonate (K₂CO₃), used to maintain a basic pH, which accelerates the hydrolysis of the osmate ester intermediate.
-
Solvent System: A mixture of tert-butanol (B103910) and water is commonly used to dissolve both the organic substrate and the inorganic reagents.
Specific Example in Total Synthesis: Okadaic Acid
A notable example of the application of a (DHQ)₂Pyr-type ligand in the total synthesis of a complex natural product is the synthesis of the marine toxin okadaic acid by the Ley group.[2] Okadaic acid is a potent inhibitor of protein phosphatases 1 and 2A.[3]
In their convergent strategy, a key step involved the asymmetric dihydroxylation of a complex olefin intermediate to install two crucial stereocenters. For this transformation, the pseudoenantiomeric ligand (DHQD)₂PYR was employed.
Quantitative Data for the Asymmetric Dihydroxylation in the Total Synthesis of Okadaic Acid
| Substrate | Ligand | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Allylic Ether Intermediate | (DHQD)₂PYR | 82 | 87 | [2] |
Experimental Protocol: Asymmetric Dihydroxylation in the Total Synthesis of Okadaic Acid
This protocol is adapted from the total synthesis of okadaic acid by Ley and coworkers.[2]
Materials:
-
Allylic ether intermediate (1.00 g, 1.55 mmol)
-
(DHQD)₂PYR (36 mg, 0.041 mmol)
-
Potassium ferricyanide(III) (K₃[Fe(CN)₆]) (1.53 g, 4.65 mmol)
-
Potassium carbonate (K₂CO₃) (643 mg, 4.65 mmol)
-
Potassium osmate(VI) dihydrate (11 mg, 0.031 mmol)
-
Methanesulfonamide (B31651) (147 mg, 1.55 mmol)
-
tert-Butanol (15 mL)
-
Water (15 mL)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of potassium ferricyanide(III) (1.53 g, 4.65 mmol) and potassium carbonate (643 mg, 4.65 mmol) in a 1:1 mixture of tert-butanol and water (30 mL) was stirred at room temperature until all solids had dissolved.
-
To this solution were added (DHQD)₂PYR (36 mg, 0.041 mmol), potassium osmate(VI) dihydrate (11 mg, 0.031 mmol), and methanesulfonamide (147 mg, 1.55 mmol).
-
The resulting mixture was cooled to 0 °C in an ice bath.
-
A solution of the allylic ether intermediate (1.00 g, 1.55 mmol) in tert-butanol (5 mL) was added to the cooled reaction mixture.
-
The reaction was stirred vigorously at 0 °C and monitored by thin-layer chromatography.
-
Upon completion of the reaction, solid sodium sulfite (2.0 g) was added, and the mixture was allowed to warm to room temperature and stirred for 1 hour.
-
The mixture was extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography to afford the desired diol.
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
References
Troubleshooting & Optimization
Technical Support Center: Sharpless Asymmetric Dihydroxylation
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their dihydroxylation experiments for improved enantiomeric excess (% ee).
Troubleshooting Guide: Enhancing Enantiomeric Excess
Low enantiomeric excess is a common challenge in Sharpless asymmetric dihydroxylation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereoselectivity.
Q1: My Sharpless dihydroxylation is resulting in low enantiomeric excess. What are the most common causes and how can I address them?
A1: Low enantioselectivity can stem from several factors, ranging from reagent quality to reaction conditions. A primary cause is the interference of a non-enantioselective secondary catalytic cycle.[1][2][3] This secondary pathway becomes significant if the osmate(VI) ester intermediate is re-oxidized to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral guidance of the primary ligand, thus eroding the enantiomeric excess.[3]
Key Areas for Troubleshooting:
-
Secondary Catalytic Cycle: This competing reaction pathway is a frequent culprit for low ee.
-
Reaction Temperature: Temperature plays a crucial role in enantioselectivity.
-
Solution: Lowering the reaction temperature, typically to 0 °C or below, often improves enantiomeric excess.[3] However, this may also decrease the reaction rate, so optimization is key.
-
-
Substrate-Related Issues: The structure of the alkene can significantly impact the achievable ee.
-
Solution: cis-Olefins are notoriously difficult substrates and often yield low ee.[2] For electron-deficient olefins, the reaction can be sluggish. Maintaining a slightly acidic pH can help accelerate the reaction rate for these substrates.[1] Conversely, a higher pH can improve the rate and ee for internal and terminal olefins.[1][2]
-
-
Reagent Quality and Stoichiometry: The purity and correct ratio of reagents are critical.
Frequently Asked Questions (FAQs)
Catalyst and Reagents
Q2: How does the concentration of the chiral ligand affect the enantiomeric excess?
A2: The concentration of the chiral ligand is a critical parameter. An insufficient ligand concentration relative to the osmium catalyst can lead to the formation of achiral osmium tetroxide species that participate in a non-asymmetric dihydroxylation, thereby lowering the ee.[3] Increasing the ligand concentration helps to ensure the osmium catalyst remains complexed with the chiral auxiliary, thus suppressing the non-enantioselective secondary catalytic cycle.[1][2][3]
Q3: What is the role of the co-oxidant, and can it affect the enantioselectivity?
A3: The co-oxidant, typically potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), regenerates the osmium(VIII) catalyst in the catalytic cycle.[1][5] While NMO is a viable option, the use of potassium ferricyanide in a biphasic aqueous system is particularly effective at achieving high enantioselectivity. Inefficient or impure co-oxidants can lead to catalyst deactivation and slower reaction rates, which may indirectly affect the ee.
Reaction Conditions
Q4: My reaction is very slow. How can I increase the rate without significantly compromising the enantiomeric excess?
A4: A slow reaction rate can be addressed by several methods. For sluggish substrates like electron-deficient or sterically hindered olefins, carefully increasing the reaction temperature can increase the rate.[3] However, this must be balanced with the potential for decreased ee.[3] For many non-terminal and aromatic olefins, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step.[4] Adjusting the pH can also be effective; a slightly acidic pH can accelerate the reaction for electron-deficient olefins, while a higher pH can increase the rate for internal olefins.[1]
Q5: What is the function of methanesulfonamide (CH₃SO₂NH₂), and should I always include it?
A5: Methanesulfonamide acts as an additive that can accelerate the rate of the Sharpless dihydroxylation, particularly for non-terminal alkenes, by facilitating the hydrolysis of the cyclic osmate ester intermediate.[1][2] For conjugated aromatic olefins, it can act as a general acid catalyst. While it often improves reaction rates and can sometimes enhance enantioselectivity, its effect is substrate-dependent. For some terminal olefins, its addition may not be necessary and could even be detrimental to the reaction rate.[4]
Substrate Scope
Q6: I am working with a cis-disubstituted alkene and observing very low ee. Is it possible to improve this?
A6: cis-Disubstituted olefins are a known limitation of the Sharpless asymmetric dihydroxylation, and achieving high enantioselectivity with this class of substrates is challenging.[2] While significant improvements may be difficult, systematic optimization of the reaction conditions, including lowering the temperature and screening different chiral ligands or additives, may offer some enhancement.
Data Presentation
Table 1: Effect of Methanesulfonamide on Reaction Time and Enantiomeric Excess
| Olefin | Without CH₃SO₂NH₂ (t₉₀% in h) | With CH₃SO₂NH₂ (t₉₀% in h) | Without CH₃SO₂NH₂ (ee%) | With CH₃SO₂NH₂ (ee%) |
| trans-5-Decene | 24 | 3 | 94 | 98 |
| 1-Decene | 2 | 2.5 | 92 | 95 |
| 1-Methylcyclohexene | 6 | 1.5 | 88 | 92 |
Data sourced from studies by Junttila and Hormi.
Table 2: General Effect of Reaction Parameters on Enantiomeric Excess
| Parameter | General Effect on ee% | Notes |
| Temperature | Lowering temperature generally increases ee%.[3] | The optimal temperature is substrate-dependent and requires empirical optimization. |
| Ligand Concentration | Increasing concentration generally increases ee%.[3] | Crucial for suppressing the non-enantioselective secondary catalytic cycle.[1][2][3] |
| pH | Higher pH can increase ee% for terminal olefins.[1][2] | The effect is substrate-dependent. |
| Co-oxidant | K₃Fe(CN)₆ in aqueous systems is highly effective for high ee%.[6] | NMO is also a viable option. |
Experimental Protocols
Protocol 1: Standard Sharpless Asymmetric Dihydroxylation using AD-mix
This protocol is a general procedure for the dihydroxylation of 1 mmol of an olefin using a commercially available AD-mix.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the AD-mix-α or AD-mix-β (1.4 g).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol (B103910) and water (5 mL of each). Stir the mixture at room temperature until all solids dissolve, forming a biphasic solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin (1.0 mmol) to the cooled and vigorously stirred reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (B76179) (1.5 g) and stir the mixture for 1 hour at room temperature.
-
Work-up: Add ethyl acetate (B1210297) (10 mL) and separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with 2N KOH if methanesulfonamide was used, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Protocol 2: Optimization for Sluggish Substrates or Low Enantioselectivity
This protocol outlines modifications to the standard procedure to improve results for challenging substrates.
-
Reaction Setup: Follow steps 1 and 2 of Protocol 1.
-
Additive Addition (Optional): If using a non-terminal or aromatic olefin, add methanesulfonamide (95 mg, 1.0 mmol) to the mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).
-
Increased Ligand: To suppress the secondary catalytic cycle, an additional portion of the chiral ligand (e.g., 0.5-1.0 mol%) can be added.
-
Slow Substrate Addition: Add the olefin (1.0 mmol) dropwise over a period of 1-2 hours using a syringe pump.
-
Monitoring and Work-up: Follow steps 5-8 of Protocol 1.
Visualizations
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
Caption: Key parameters influencing enantiomeric excess and reaction rate.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
common side reactions with (DHQ)2Pyr catalyst
Welcome to the technical support center for the (DHQ)2Pyr catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in asymmetric dihydroxylation and other enantioselective reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound catalyst.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | Secondary Catalytic Cycle: A competing, non-enantioselective reaction pathway can occur, diminishing the overall enantiomeric excess.[1] This is often favored at high concentrations of the olefin substrate. | Increase Ligand Concentration: A higher molar ratio of the this compound ligand to the osmium source can help suppress the secondary cycle.[1] Slow Substrate Addition: Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, disfavoring the non-selective pathway.[1] Optimize Temperature: Lowering the reaction temperature can often improve enantioselectivity, though it may also decrease the reaction rate.[1] |
| Sub-optimal Ligand Choice for Substrate: While this compound is effective for many substrates, for some, other cinchona alkaloid-derived ligands like (DHQ)2PHAL or (DHQ)2AQN might provide superior enantioselectivity. | Ligand Screening: If feasible, screen a panel of related ligands to identify the optimal choice for your specific substrate. For instance, in the asymmetric dihydroxylation of trans-stilbene (B89595) and styrene, (DHQD)2PYR has been shown to provide excellent enantioselectivity. | |
| Low Reaction Yield | Substrate Reactivity: Electron-deficient olefins can react slowly with the electrophilic osmium tetroxide.[1] | Adjust Reaction Conditions: For electron-deficient alkenes, maintaining a slightly acidic pH can sometimes accelerate the reaction.[2] For internal olefins, a higher pH may increase the reaction rate.[2] |
| Steric Hindrance: Bulky substituents on the alkene can impede the approach of the catalyst, leading to a slower reaction and lower yield.[1] | Elevate Temperature: Carefully increasing the reaction temperature may improve the yield, but be mindful that this can sometimes negatively impact enantioselectivity. A systematic optimization of the temperature is recommended. | |
| Over-oxidation of the Diol: The desired diol product can be further oxidized to byproducts, especially under harsh conditions.[1] | Monitor Reaction Progress: Closely monitor the reaction by TLC or GC and quench the reaction promptly upon consumption of the starting material. Use a Milder Oxidant: If using a strong co-oxidant, consider switching to a milder one. | |
| Incomplete Reaction | Inactive Catalyst: The osmium catalyst or the ligand may have degraded. | Use Fresh Reagents: Ensure the osmium tetroxide (or its precursor) and the this compound ligand are fresh and have been stored properly. |
| Inefficient Co-oxidant Regeneration: The stoichiometric co-oxidant is not effectively regenerating the active Os(VIII) species. | Check Co-oxidant Quality: Use a high-quality co-oxidant and ensure it is used in the correct stoichiometric amount. |
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what is it used for?
A1: this compound, or hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand derived from the cinchona alkaloid dihydroquinine. It is primarily used in Sharpless asymmetric dihydroxylation to synthesize chiral vicinal diols from prochiral alkenes with high enantioselectivity.[3] It can also be used in other enantioselective transformations like allylic amination.
Q2: How does this compound compare to other common cinchona alkaloid ligands like (DHQ)2PHAL?
A2: The choice of ligand can significantly impact the yield and enantioselectivity of a reaction, and the optimal ligand is often substrate-dependent. For certain substrates, the pyrimidine (B1678525) (PYR) linker in this compound can offer comparable or even superior performance to the phthalazine (B143731) (PHAL) linker in (DHQ)2PHAL. For example, in the asymmetric dihydroxylation of seselin, (DHQ)2-PYR was found to be the most enantioselective ligand, providing up to 86% ee.[3]
Q3: What is the role of the secondary catalytic cycle and how can I minimize it?
A3: The secondary catalytic cycle is a competing reaction pathway that leads to the formation of a racemic or less enantioenriched diol, thereby lowering the overall enantioselectivity of the reaction.[1] This occurs when the osmate(VI) ester intermediate is re-oxidized before the diol product is released, leading to a subsequent dihydroxylation without the directing effect of the chiral ligand.[1] To minimize this, you can increase the concentration of the this compound ligand, add the alkene substrate slowly to the reaction mixture, and optimize the reaction temperature.[1]
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A4: Slow reaction rates can be due to several factors, including the use of electron-deficient olefins or sterically hindered substrates.[1] For electron-deficient alkenes, adjusting the pH to be slightly acidic may help.[2] For sterically hindered substrates, a modest increase in temperature can be beneficial, but this should be done cautiously as it may affect the enantioselectivity. For some substrates, the addition of methanesulfonamide (B31651) can accelerate the hydrolysis of the osmate ester intermediate, thus increasing the overall rate.
Q5: What is a general experimental procedure for asymmetric dihydroxylation using a this compound-type catalyst?
A5: A general procedure involves dissolving the AD-mix (which contains the osmium source, the chiral ligand, a re-oxidant like K3Fe(CN)6, and a base like K2CO3) in a t-butanol/water (1:1) solvent system. The mixture is cooled (typically to 0 °C), and the alkene substrate is added. The reaction is stirred vigorously and monitored until completion. The reaction is then quenched, typically with sodium sulfite (B76179), and the product is extracted and purified.[1]
Quantitative Data Summary
The following tables provide a summary of quantitative data for reactions catalyzed by this compound and related ligands to facilitate comparison.
Table 1: Performance of (DHQD)2PYR in Asymmetric Dihydroxylation
| Substrate | Yield (%) | ee (%) |
| trans-Stilbene | >99 | 98 |
| Styrene | 96 | 96 |
Data sourced from a comparative study of dimeric cinchona alkaloid ligands.[4]
Table 2: Enantioselectivity of (DHQ)2-PYR in the Asymmetric Dihydroxylation of Seselin
| Ligand | ee (%) |
| (DHQ)2-PYR | up to 86 |
| (DHQ)2-PHAL | <80 |
| (DHQ)2-AQN | <70 |
Data highlights the superior performance of the PYR ligand for this specific substrate.[3]
Experimental Protocols
General Protocol for Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix containing the this compound-related ligand (e.g., AD-mix-α)
-
Water
-
Alkene substrate
-
Sodium sulfite (quenching agent)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
Procedure:
-
To a stirred mixture of tert-butanol and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (approximately 1.4 g per 1 mmol of alkene).[1]
-
Stir the mixture vigorously until both phases are clear.[1]
-
Cool the mixture to the desired reaction temperature (typically 0 °C).[1]
-
If required for the specific substrate, add methanesulfonamide (1 equivalent).[1]
-
Add the alkene (1 mmol) to the reaction mixture.[1]
-
Stir the reaction vigorously at the chosen temperature and monitor its progress by TLC or other suitable analytical methods.[1]
-
Upon completion, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) and stir for 30-60 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude diol product by chromatography if necessary.
Visualizations
Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
troubleshooting low yield in asymmetric dihydroxylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during asymmetric dihydroxylation experiments, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a Sharpless asymmetric dihydroxylation reaction?
A1: Low yields in asymmetric dihydroxylation can be attributed to several factors, including:
-
Secondary Catalytic Cycle: A competing, non-enantioselective reaction pathway can reduce the yield of the desired chiral diol.[1][2][3]
-
Inefficient Co-oxidant: The choice and quality of the co-oxidant are crucial for catalyst turnover. Historically, co-oxidants like hydrogen peroxide and sodium or potassium chlorate (B79027) resulted in lower yields.[4] Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is now the most commonly used and effective co-oxidant for this reaction.[2][3]
-
Substrate Reactivity: The electronic properties and steric hindrance of the alkene substrate can significantly impact the reaction rate and yield. Electron-deficient olefins react more slowly, and bulky groups near the double bond can hinder the approach of the osmium-ligand complex.
-
Side Reactions: Over-oxidation of the diol product to form byproducts like aldehydes or carboxylic acids can occur under harsh conditions, reducing the desired product's yield.
-
Improper Workup: Product loss during the extraction and purification steps can also lead to an overall low isolated yield.
Q2: How does the chiral ligand concentration affect the reaction yield and enantioselectivity?
A2: The concentration of the chiral ligand is a critical parameter. Increasing the ligand concentration can suppress the secondary, non-enantioselective catalytic cycle, which often leads to an improvement in both the chemical yield and the enantiomeric excess (ee).[1][2] An insufficient amount of the chiral ligand can lead to the formation of an achiral osmium tetroxide species that participates in a non-asymmetric dihydroxylation, thus lowering the ee.[1]
Q3: What is the role of methanesulfonamide (B31651) (CH₃SO₂NH₂) in the reaction?
A3: Methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, which is a crucial step in the catalytic cycle.[2] This is particularly beneficial for substrates that are sterically hindered or electron-deficient, where this hydrolysis step can be rate-limiting. For many terminal olefins, however, the addition of methanesulfonamide is not necessary and may even be detrimental.[5]
Q4: Can the reaction temperature be adjusted to improve the yield?
A4: Yes, but there is often a trade-off between yield and enantioselectivity. Lowering the reaction temperature generally improves enantioselectivity but can also decrease the reaction rate, potentially leading to incomplete conversion and a lower yield.[1] Conversely, increasing the temperature can improve the reaction rate and yield for slow-reacting substrates, but it may compromise the enantioselectivity. The optimal temperature is substrate-dependent and often needs to be determined empirically.
Q5: My starting material is consumed, but the yield of the desired diol is still low. What could be the issue?
A5: If the starting material is consumed but the desired product yield is low, it is likely that side reactions are occurring. The primary suspect is often over-oxidation of the diol product. It is also possible that the product is degrading during the workup procedure. Using a quenching agent like sodium sulfite (B76179) (Na₂SO₃) promptly after the reaction is complete can help to reduce excess oxidant and prevent product degradation.[1]
Troubleshooting Guides
Problem 1: Low Yield and/or Low Enantioselectivity (% ee)
| Potential Cause | Recommended Solution |
| Secondary Catalytic Cycle | Increase the molar concentration of the chiral ligand.[1][2] Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1] |
| Sub-optimal Temperature | For low ee, try lowering the reaction temperature (e.g., from room temperature to 0 °C). For low conversion, cautiously increase the temperature, monitoring the effect on ee.[1] |
| Poor Substrate Reactivity | For electron-deficient olefins, maintaining a slightly acidic pH can sometimes accelerate the reaction. For internal olefins, a higher pH might increase the rate.[2] The addition of methanesulfonamide can help with sterically hindered or electron-deficient substrates.[2] |
| Inefficient Co-oxidant | Ensure high-purity potassium ferricyanide (K₃[Fe(CN)₆]) is used in the correct stoichiometric amount (typically 3 equivalents). |
| Reagent Purity | Use high-purity reagents and anhydrous solvents, as impurities can poison the catalyst. |
Problem 2: Reaction is Slow or Stalls
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh osmium tetroxide or potassium osmate. Ensure the chiral ligand has not degraded. Check the quality and stoichiometry of the co-oxidant. |
| Slow Hydrolysis of Osmate Ester | For non-terminal olefins, the addition of one equivalent of methanesulfonamide can accelerate this step.[2] |
| Poor Mixing | In the biphasic t-butanol/water system, vigorous stirring is essential to ensure proper mixing and facilitate the reaction between components in different phases. |
| Low Temperature | While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction. A systematic study of the temperature's effect is recommended to find a balance between rate and selectivity.[1] |
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the yield and enantiomeric excess of the asymmetric dihydroxylation of various substrates.
Table 1: Effect of Ligand on Enantiomeric Excess
| Substrate | Ligand | % ee | Yield (%) |
| trans-Stilbene | (DHQD)₂PHAL | 99 | 95 |
| 1-Decene | (DHQD)₂PHAL | 97 | 85 |
| α-Methylstyrene | (DHQD)₂PHAL | 94 | 92 |
Data compiled from various literature sources.
Table 2: Asymmetric Dihydroxylation of Various Olefins with AD-mix-β
| Olefin | Product Diol | Yield (%) | % ee |
| Styrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 97 |
| trans-3-Decene | (3R,4R)-3,4-Decanediol | 92 | 98 |
| 1-Phenylcyclohexene | (1R,2R)-1-Phenyl-1,2-cyclohexanediol | 94 | 99 |
This table presents typical results obtained under standard conditions.
Key Experimental Protocols
General Procedure for Asymmetric Dihydroxylation using AD-mix
-
To a stirred mixture of tert-butanol (B103910) and water (1:1, 5 mL per 1 mmol of alkene) at room temperature, add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g per 1 mmol of alkene).[1]
-
Stir the mixture vigorously until both phases are clear.
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
If required for the specific substrate (e.g., non-terminal olefins), add methanesulfonamide (1 equivalent).
-
Add the alkene (1 mmol) to the reaction mixture. For reactions sensitive to the secondary catalytic cycle, the alkene can be added slowly over a period of time.
-
Stir the reaction vigorously at the set temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃, 1.5 g per 1 mmol of alkene) and stir for 30-60 minutes.[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diol product by chromatography if necessary.
Visualizations
Catalytic Cycles in Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for asymmetric dihydroxylation.
Problem-Cause-Solution Relationship
Caption: Logical relationships in troubleshooting.
References
Technical Support Center: (DHQ)2Pyr Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (DHQ)2Pyr in catalytic reactions, particularly in Sharpless Asymmetric Dihydroxylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is a chiral ligand used in asymmetric synthesis. It is an analogue of the more common (DHQ)2PHAL ligand used in Sharpless Asymmetric Dihydroxylation (AD). The "Pyr" designation refers to the pyrimidine (B1678525) linker connecting the two dihydroquinine units. It is used to induce enantioselectivity in the formation of vicinal diols from prochiral olefins. A notable application includes its use in the total synthesis of natural products like goyazensolide.[1]
Q2: What is the typical reaction temperature for a this compound catalyzed asymmetric dihydroxylation?
A2: While the optimal temperature is substrate-dependent, Sharpless asymmetric dihydroxylations are generally carried out at low temperatures, typically 0 °C.[2] This is done to maximize enantioselectivity.
Q3: How does temperature generally affect the outcome of the reaction?
A3: Temperature has a significant impact on both the reaction rate and the enantioselectivity. Generally, lower temperatures favor higher enantioselectivity (ee%) but may lead to longer reaction times.[3] Conversely, increasing the reaction temperature can enhance the reaction rate but often at the expense of reduced enantioselectivity.[3] A systematic study of the temperature effect is recommended for each specific substrate to find the optimal balance.[3]
Q4: I am not getting good enantioselectivity. What should I check first?
A4: Low enantioselectivity can be due to several factors. A primary cause can be the reaction temperature being too high. Ensure your reaction is maintained at the target low temperature (e.g., 0 °C). Other factors include the purity of the substrate, the quality of the reagents (including the this compound ligand and the osmium source), and the stoichiometry of the reactants.
Q5: My reaction is very slow. Can I increase the temperature?
A5: Yes, you can carefully increase the temperature to improve the reaction rate. However, be aware that this will likely decrease the enantioselectivity.[3] For slow-reacting substrates, such as electron-deficient or sterically hindered olefins, other strategies can be employed before resorting to higher temperatures. These include the addition of methanesulfonamide (B31651) (CH3SO2NH2) to accelerate the hydrolysis of the osmate ester and improve catalytic turnover.[3]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
Low enantiomeric excess is a common issue in asymmetric catalysis. Follow these steps to diagnose and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data on Temperature Effects
| Temperature (°C) | Typical Effect on Reaction Rate | Typical Effect on Enantioselectivity (ee%) |
| 25 (Room Temp) | Fast | Lower |
| 0 | Moderate | High |
| -20 | Slow | Potentially Higher |
Note: This data is generalized. The optimal temperature is highly dependent on the specific substrate and reaction conditions. Empirical optimization is crucial for achieving the best results. [3]
Experimental Protocols
The following is a general protocol for a Sharpless Asymmetric Dihydroxylation. This protocol is based on the use of AD-mix-α, which contains the (DHQ)2PHAL ligand, and can be adapted for use with this compound by preparing a custom mixture of the reagents.
General Protocol for Asymmetric Dihydroxylation (1 mmol scale)
Materials:
-
This compound ligand
-
Potassium osmate [K2OsO2(OH)4]
-
Potassium ferricyanide (B76249) [K3Fe(CN)6]
-
Potassium carbonate (K2CO3)
-
tert-Butanol (t-BuOH)
-
Water
-
Alkene substrate (1 mmol)
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine t-BuOH (5 mL) and water (5 mL).
-
Add the pre-mixed reagents (or add them sequentially: K3Fe(CN)6 (3 mmol), K2CO3 (3 mmol), this compound (0.01 mmol), and K2OsO2(OH)4 (0.002 mmol)).
-
Stir the mixture vigorously at room temperature until two clear phases are observed. The aqueous layer should be a pale yellow.
-
Reaction Execution: Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to quench the oxidant.
-
Extraction: Add ethyl acetate (10 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Sharpless Asymmetric Dihydroxylation.
References
Technical Support Center: Solvent Effects on Enantioselectivity with (DHQ)2Pyr in Asymmetric Dihydroxylation
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation (AD) utilizing the (DHQ)2Pyr ligand. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of solvent effects on the enantioselectivity of this powerful reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the successful execution of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the asymmetric dihydroxylation using the this compound ligand, with a focus on solvent-related problems.
Q1: I am observing low enantioselectivity (e.e.). What are the likely causes related to the solvent system?
A1: Low enantioselectivity is a frequent issue and can often be traced back to the reaction medium. The standard and most robust solvent system for Sharpless asymmetric dihydroxylation is a 1:1 mixture of tert-butanol (B103910) and water.[1] Deviations from this can lead to a drop in e.e. for several reasons:
-
Poor Solubility of Reagents: The biphasic t-butanol/water system is crucial because it dissolves both the organic alkene substrate and the inorganic reagents like potassium ferricyanide (B76249) and potassium carbonate.[2] If the components do not properly dissolve or mix, the reaction kinetics can be altered, potentially favoring a non-enantioselective background reaction.
-
Interference with the Catalytic Cycle: The presence of water is critical for the hydrolysis of the osmate ester intermediate, which releases the diol product and regenerates the catalyst for the next cycle. An incorrect solvent ratio can slow down this hydrolysis step.[3] If hydrolysis is slow, a secondary catalytic cycle can occur, which is known to produce the diol with lower enantioselectivity.[3][4]
-
Use of Non-Optimal Solvents: Using less polar organic co-solvents can lead to a decrease in enantioselectivity.[1] The polarity and protic nature of the t-butanol/water mixture are key to stabilizing the transition state that leads to high enantioselectivity.
Q2: My reaction is very slow or is not going to completion. How can the solvent system be the cause?
A2: A sluggish reaction is often a sign of suboptimal reaction conditions. The t-butanol/water solvent system is designed to facilitate the interaction of all reactants.[2] If the stirring is not vigorous enough in this biphasic system, the phases will not mix adequately, leading to a slow reaction rate. For certain substrates, particularly non-terminal olefins, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction by acting as a cosolvent and facilitating the hydrolysis of the osmate ester intermediate.[5][6]
Q3: Can I use a different organic solvent instead of tert-butanol?
A3: While t-butanol is the most recommended and widely used co-solvent, other solvents have been explored in similar systems. However, it is generally observed that less polar solvents can result in lower enantioselectivity.[1] Any substitution for t-butanol should be carefully considered and optimized. Protic solvents are generally favored as they can assist in the hydrolysis of the osmate ester. Aprotic solvents might not facilitate this step as effectively, potentially leading to the less selective secondary catalytic cycle.
Q4: What is the optimal ratio of tert-butanol to water?
A4: The universally accepted and recommended ratio is 1:1 (v/v).[1] This ratio provides the best balance for dissolving both the organic substrate and the inorganic salts of the AD-mix. Optimization studies have consistently shown this mixture to be superior for a wide range of substrates.[1]
Q5: I see some salts precipitating out of the solution when I cool the reaction to 0 °C. Is this a problem?
A5: No, this is a common observation and is generally not a cause for concern. Some of the inorganic salts may precipitate upon cooling the t-butanol/water mixture to 0 °C. The reaction should still proceed as expected, provided the mixture is stirred vigorously to ensure proper mixing of the dissolved components with the substrate.
Quantitative Data on Solvent Effects
| Co-Solvent | Aqueous Phase | Ratio (v/v) | Expected Enantiomeric Excess (% e.e.) | Remarks |
| tert-Butanol | Water | 1:1 | High to Excellent | This is the standard, optimized system that dissolves both organic substrates and inorganic reagents, facilitating the primary, highly enantioselective catalytic cycle.[1][2] |
| Other Protic Solvents (e.g., Methanol, Ethanol) | Water | 1:1 | Variable, Potentially Lower | May alter the solubility of reagents and stability of the catalytic species. Requires re-optimization. |
| Aprotic Solvents (e.g., THF, Acetonitrile) | Water | 1:1 | Generally Lower | Can significantly slow the crucial hydrolysis step, promoting the less selective secondary catalytic cycle.[3] |
| Non-polar Solvents (e.g., Toluene, Hexane) | Water | - | Poor | Incompatible with the inorganic salts, leading to poor reaction kinetics and low enantioselectivity. |
Experimental Protocols
This section provides a detailed methodology for performing a Sharpless Asymmetric Dihydroxylation using the this compound ligand.
Materials:
-
Olefin substrate
-
This compound ligand
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium carbonate (K₂CO₃)
-
tert-Butanol
-
Water, deionized
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
(Optional) Methanesulfonamide (CH₃SO₂NH₂) for slow-reacting substrates
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine potassium ferricyanide (3.0 equiv.), potassium carbonate (3.0 equiv.), and the this compound ligand (0.01 equiv.).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene).
-
Dissolution: Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow color.
-
Addition of Osmium Catalyst: Add potassium osmate(VI) dihydrate (0.002 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin (1.0 equiv.) to the vigorously stirred mixture.
-
Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.
-
Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for at least one hour.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting enantioselectivity issues.
Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation with this compound.
Caption: Troubleshooting logic for low enantioselectivity in asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. This compound 97 149820-65-5 [sigmaaldrich.com]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. york.ac.uk [york.ac.uk]
Technical Support Center: Optimizing Catalyst Loading of (DHQ)2Pyr
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of (DHQ)2Pyr catalyst loading in asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bis-Cinchona alkaloid ligand used in enantioselective synthesis, particularly in Sharpless asymmetric dihydroxylation reactions to produce chiral vicinal diols from prochiral olefins.[1][2]
Q2: What is the typical composition of the reaction mixture for a Sharpless asymmetric dihydroxylation?
The reaction is typically performed using a pre-mixed reagent like AD-mix-α, which contains potassium osmate (a source of OsO4), the chiral ligand (e.g., (DHQ)2PHAL, a related ligand to this compound), a re-oxidant such as potassium ferricyanide (B76249) (K3Fe(CN)6), and a base like potassium carbonate (K2CO3).[3] The reaction is usually carried out in a tert-butanol (B103910) and water solvent system.[3]
Q3: How does catalyst loading impact the reaction outcome?
Catalyst loading is a critical parameter that can influence the reaction rate, yield, and enantioselectivity. Insufficient catalyst loading may lead to slow or incomplete reactions, while excessive loading can increase costs and potentially lead to side reactions or catalyst aggregation.[4][5][6] The optimal loading balances reaction efficiency with economic considerations.[4][5]
Q4: Can increasing the catalyst loading have a negative effect on the reaction?
Yes, in some cases, increasing catalyst loading can have detrimental effects. Higher concentrations can sometimes lead to the formation of less selective catalytic species or catalyst aggregation, which may decrease enantioselectivity.[5] It can also promote side reactions or product decomposition.[7]
Q5: What are some common signs of catalyst deactivation?
Catalyst deactivation can manifest as a stalled or sluggish reaction after an initial period of conversion.[8] This can be caused by impurities in the reagents or solvents, thermal degradation of the catalyst, or the formation of inactive catalyst species.[5][8][9]
Troubleshooting Guide
Below are common issues encountered during the optimization of this compound catalyst loading, along with potential causes and troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Insufficient catalyst loading. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Poor catalyst solubility. | Ensure the catalyst is fully dissolved in the solvent system. Gentle warming may aid dissolution, but be mindful of thermal stability.[5][7] | |
| Presence of impurities. | Use high-purity, anhydrous, and degassed solvents and reagents to avoid poisoning the catalyst. | |
| Low Enantioselectivity (ee%) | Suboptimal catalyst loading. | Screen a range of catalyst loadings, as the optimal loading for enantioselectivity may differ from that for yield.[5] |
| Incorrect ligand choice for the substrate. | Although using this compound, consider that for some substrates, the pseudoenantiomeric ligand (DHQD)2Pyr might provide the desired enantiomer with higher selectivity. | |
| Catalyst aggregation. | At very low loadings, aggregation into less selective species can occur. Ensure proper dissolution and consider the ligand-to-metal ratio.[5] | |
| Reaction Stalls or is Sluggish | Catalyst deactivation. | Add the catalyst in portions over the course of the reaction instead of a single high loading.[8] Lowering the reaction temperature and extending the reaction time can also help.[8] |
| Suboptimal reaction conditions. | Optimize the reaction temperature and ensure the pH of the medium is stable, as the reaction is sensitive to pH.[10] | |
| Inconsistent Results Between Batches | Variability in reagent purity. | Ensure all reagents, especially the olefin substrate and solvents, are of consistent high purity.[8] |
| Atmospheric contamination. | Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration to prevent catalyst oxidation.[8] |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v).
-
Add potassium carbonate (K2CO3) and potassium ferricyanide (K3Fe(CN)6).
-
Add the desired amount of this compound and the osmium source (e.g., potassium osmate, K2OsO2(OH)4).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous layer is bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add the olefin substrate (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques (e.g., GC-MS, LC-MS). For many simple olefins, the reaction is complete within 6-24 hours.[3]
-
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (B76179) (Na2SO3) and allow the mixture to warm to room temperature. Stir for 30-60 minutes.[3]
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.[3]
-
Combine the organic layers and wash with 1 M NaOH to remove the ligand, followed by brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
-
Data Presentation for Optimization
A systematic approach is crucial for optimizing catalyst loading. The following table provides a template for recording experimental data.
| Entry | This compound (mol%) | Osmium Source (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| 1 | 0.5 | 0.1 | 0 | 24 | |||
| 2 | 1.0 | 0.2 | 0 | 24 | |||
| 3 | 2.0 | 0.4 | 0 | 24 | |||
| 4 | 5.0 | 1.0 | 0 | 24 |
Visualizations
Experimental Workflow for Asymmetric Dihydroxylation
Caption: A flowchart of the experimental workflow for Sharpless asymmetric dihydroxylation.
Troubleshooting Logic for Low Yield or Enantioselectivity
Caption: A decision tree for troubleshooting common issues in asymmetric dihydroxylation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interesjournals.org [interesjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Technical Support Center: The Role of Methanesulfonamide in Sharpless Dihydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of methanesulfonamide (B31651) (CH₃SO₂NH₂) in Sharpless asymmetric dihydroxylation experiments. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of methanesulfonamide (MSA) in the Sharpless asymmetric dihydroxylation?
A1: Methanesulfonamide (MSA) serves a dual role in the Sharpless asymmetric dihydroxylation (AD) reaction, with its function being highly dependent on the structure of the olefin substrate.[1][2] It can act as a cosolvent or a general acid catalyst to accelerate the hydrolysis of the intermediate osmate ester, which is often the rate-limiting step in the catalytic cycle.[3][4]
Q2: How does methanesulfonamide function as a cosolvent?
A2: In the dihydroxylation of long-chain and nonterminal aliphatic olefins, MSA acts as a cosolvent that facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase where the reaction occurs.[1][2] This increased availability of hydroxide ions in the organic phase accelerates the hydrolysis of the osmate ester intermediate, especially for substrates with poor water solubility.[1]
Q3: How does methanesulfonamide function as a general acid catalyst?
A3: For conjugated aromatic olefins, the weakly acidic nature of MSA allows it to act as a general acid catalyst.[1][5][6] It protonates the electron-rich osmate ester intermediate, making it more susceptible to nucleophilic attack by water during the hydrolysis step, thus accelerating the reaction.[1][2]
Q4: Is the addition of methanesulfonamide always beneficial?
A4: No, the effect of MSA is substrate-dependent. While it generally accelerates the reaction for nonterminal aliphatic and conjugated aromatic olefins, it can have a minimal or even a decelerating effect on the dihydroxylation of short-chain terminal aliphatic olefins.[1][5] This is because the osmate ester intermediates of terminal olefins have better access to the aqueous phase for hydrolysis, and the addition of MSA is not necessary to facilitate this step.[5]
Q5: Can methanesulfonamide impact the enantioselectivity of the reaction?
A5: Yes, the addition of MSA is known to often improve the enantioselectivity of the dihydroxylation.[7] By accelerating the hydrolysis of the osmate ester, it can help to suppress a competing secondary catalytic cycle that may lead to a reduction in enantiomeric excess.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or Stalled Reaction | Slow hydrolysis of the osmate ester intermediate. | For non-terminal aliphatic or conjugated aromatic olefins, add one equivalent of methanesulfonamide to accelerate the hydrolysis step.[8] |
| Deactivation of the osmium catalyst. | Ensure high-purity reagents are used, as impurities can poison the catalyst. Confirm that the co-oxidant is present in the correct stoichiometric amount to ensure efficient catalyst regeneration.[8] | |
| Low Yield of Diol | Incomplete reaction. | If the starting material is not fully consumed, consider the suggestions for a slow or stalled reaction. |
| Product degradation during workup. | Use a quenching agent like sodium sulfite (B76179) to reduce excess oxidant before extraction. Avoid prolonged exposure to acidic or basic conditions during purification.[8] | |
| Inappropriate use of methanesulfonamide. | For terminal olefins, the addition of MSA can decelerate the reaction. Consider running the reaction without methanesulfonamide.[8] | |
| Low Enantioselectivity | Competing secondary catalytic cycle. | A slow hydrolysis step can lead to a competing, less selective catalytic pathway. The addition of methanesulfonamide can accelerate the primary cycle and improve enantioselectivity.[8] |
| Impure or degraded chiral ligand. | Use a fresh, high-purity sample of the chiral ligand. |
Quantitative Data
The following table summarizes the effect of methanesulfonamide on the reaction time for the dihydroxylation of various olefins. The time required for 90% conversion (t₉₀) is a good indicator of the reaction rate.
| Olefin Substrate | t₉₀ without CH₃SO₂NH₂ (min) | t₉₀ with CH₃SO₂NH₂ (min) | Effect of CH₃SO₂NH₂ |
| Aliphatic Olefins | |||
| 1-Octene | 60 | 110 | Decelerates |
| Aromatic Olefins | |||
| trans-Stilbene | 180 | 60 | Accelerates |
| Styrene | 30 | 45 | Decelerates |
Data compiled from Junttila, M. H.; Hormi, O. O. E. J. Org. Chem. 2009, 74 (8), 3038–3047.[8]
Experimental Protocols
General Procedure for Sharpless Asymmetric Dihydroxylation with Methanesulfonamide
This is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture : In a round-bottom flask equipped with a magnetic stirrer, combine potassium ferricyanide (B76249) (K₃[Fe(CN)₆], 3.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and the appropriate chiral ligand (e.g., from an AD-mix formulation).
-
Solvent Addition : Add a 1:1 mixture of tert-butanol (B103910) and water. Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, two-phase system.
-
Cooling : Cool the reaction mixture to the desired temperature, typically 0 °C, in an ice bath.
-
Addition of Methanesulfonamide and Catalyst : Add methanesulfonamide (1.0 equiv.) to the cooled mixture. Then, add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.002 equiv.). Stir for a few minutes.
-
Substrate Addition : Add the olefin (1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring : Vigorously stir the reaction at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching : Upon completion, quench the reaction by adding a solid quenching agent such as sodium sulfite (Na₂SO₃, 1.5 g per mmol of olefin). Stir for at least one hour.
-
Extraction : Add an organic solvent such as ethyl acetate (B1210297) to the mixture. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Workup : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diol.[8]
Visualizations
Caption: Catalytic cycle of Sharpless dihydroxylation with the role of MSA.
Caption: Troubleshooting workflow for Sharpless dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diols from (DHQ)₂Pyr Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of diols synthesized via Sharpless asymmetric dihydroxylation using the (DHQ)₂Pyr ligand. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of diols from (DHQ)₂Pyr-catalyzed reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Diol Yield | 1. Incomplete Reaction: Reaction may not have gone to completion. 2. Over-oxidation: The diol product may have been further oxidized to a ketol or cleaved into aldehydes/carboxylic acids.[1] 3. Catalyst Inactivity: The osmium tetroxide may have been reduced and not efficiently reoxidized. 4. Product Lost During Workup: The diol may be more water-soluble than anticipated, leading to loss in the aqueous phase during extraction. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting alkene. 2. Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[1] Ensure slow addition of the olefin. 3. Check Reagents: Ensure the quality and stoichiometry of the re-oxidant (e.g., K₃[Fe(CN)₆] or NMO) are correct. 4. Modify Workup: Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency of the diol into the organic layer. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). |
| Difficult Purification by Column Chromatography | 1. Highly Polar Diol: The diol is highly polar and shows poor mobility on silica (B1680970) gel, often streaking or remaining at the baseline.[2] 2. Co-elution with Ligand: The (DHQ)₂Pyr ligand or its byproducts may have similar polarity to the diol, leading to co-elution. 3. Presence of Baseline Impurities: Highly polar impurities may not be effectively separated. | 1. Adjust Eluent Polarity: Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane.[2] 2. Ligand Removal Wash: During the workup, wash the organic phase with a dilute acid (e.g., 2% HCl) or 1 M NaOH to protonate/deprotonate and extract the amine-based ligand into the aqueous phase. 3. Alternative Chromatography: Consider using a different stationary phase like alumina (B75360) (basic or neutral) or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4] Reversed-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile) can also be effective for some polar diols.[2] |
| Emulsion Formation During Extraction | 1. High Shear Mixing: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.[5] 2. Presence of Surfactant-like Impurities: Finely divided solid particles or other impurities can stabilize the emulsion at the interface.[5] | 1. Gentle Mixing: Gently invert the separatory funnel instead of vigorous shaking.[6] 2. "Salting Out": Add saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and help break the emulsion.[5][6] 3. Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[7] 4. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5] 5. Allow to Stand: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.[5] |
| Low Enantioselectivity | 1. Impure Reagents: The chiral ligand, olefin, or solvents may contain impurities that interfere with the asymmetric induction. 2. Incorrect Ligand: The pseudoenantiomeric (DHQD)₂Pyr ligand was used instead of (DHQ)₂Pyr, leading to the opposite enantiomer. 3. Sub-optimal Temperature: The reaction temperature may be too high, leading to a decrease in enantioselectivity. 4. Secondary Catalytic Cycle: At high olefin concentrations, a non-selective dihydroxylation can occur without the chiral ligand, lowering the overall enantiomeric excess. | 1. Use High-Purity Materials: Ensure all reagents and solvents are of high purity and anhydrous where necessary. 2. Verify Ligand: Double-check that the correct cinchona alkaloid-derived ligand is being used for the desired enantiomer. 3. Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to enhance enantioselectivity. 4. Slow Addition of Olefin: Add the olefin substrate slowly to the reaction mixture to maintain a low concentration and suppress the non-selective secondary catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: How can I remove the (DHQ)₂Pyr ligand after the reaction?
A1: The (DHQ)₂Pyr ligand is a bis-cinchona alkaloid containing tertiary amine functionalities. It can be effectively removed during the aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1-2% HCl). The acidic wash protonates the amine groups, rendering the ligand water-soluble and facilitating its transfer into the aqueous phase. Alternatively, a wash with 1 M NaOH can also aid in removing the ligand.
Q2: What are some common byproducts in a (DHQ)₂Pyr reaction and how can I identify them?
A2: Common byproducts can include over-oxidation products like α-hydroxy ketones (ketols) or oxidative cleavage products such as aldehydes and carboxylic acids, especially if the reaction is run at higher temperatures or for extended periods.[1] Residual starting alkene may also be present if the reaction is incomplete. These impurities can often be identified by:
-
NMR Spectroscopy: Aldehyde protons typically appear around 9-10 ppm in ¹H NMR, while carboxylic acid protons are very broad and can appear above 10 ppm.[1] The α-proton of a ketol will have a characteristic shift. You can also consult tables of common NMR impurities for solvent and grease signals.[8]
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ can indicate the formation of ketone or aldehyde/acid byproducts.[1]
Q3: My diol is highly soluble in water. How can I improve its extraction from the aqueous phase?
A3: For water-soluble diols, you can improve extraction efficiency by:
-
Salting Out: Saturate the aqueous phase with sodium chloride (brine) before extraction. This increases the polarity of the aqueous layer and decreases the solubility of the organic diol, driving it into the organic phase.
-
Continuous Liquid-Liquid Extraction: For very water-soluble diols, a continuous liquid-liquid extraction apparatus can be more efficient than multiple manual extractions.
-
Solvent Choice: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol.
Q4: Standard silica gel chromatography is not working for my polar diol. What are my alternatives?
A4: If your diol is too polar for standard silica gel chromatography, consider the following options:
-
Reversed-Phase Chromatography: Use a C18-functionalized silica gel with a polar mobile phase (e.g., a gradient of methanol or acetonitrile (B52724) in water).[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[2][3][4]
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative to acidic silica gel for sensitive compounds.[2]
Quantitative Data Presentation
The following table summarizes representative data for the Sharpless asymmetric dihydroxylation using pyrimidine (B1678525) (PYR)-based ligands. Note that yields and enantiomeric/diastereomeric ratios are highly substrate-dependent.
| Substrate | Ligand | Yield (%) | Enantiomeric/Diastereomeric Ratio | Reference |
| E-configured enyne | (DHQ)₂Pyr | excellent | dr = 9:1 | |
| E-configured enyne | (DHQD)₂Pyr | excellent | dr = 9:1 |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation using (DHQ)₂Pyr
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Olefin substrate
-
(DHQ)₂Pyr ligand
-
Potassium osmate [K₂OsO₂(OH)₄]
-
Potassium ferricyanide (B76249) [K₃Fe(CN)₆]
-
Potassium carbonate [K₂CO₃]
-
Water
-
Sodium sulfite (B76179) [Na₂SO₃]
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) [MgSO₄] or sodium sulfate [Na₂SO₄]
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine tert-butanol and water (1:1 v/v).
-
Add potassium carbonate, potassium ferricyanide, (DHQ)₂Pyr, and potassium osmate to the solvent mixture.
-
Stir the mixture vigorously at room temperature until two clear phases are observed, with the aqueous layer appearing bright yellow.
-
Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
Reaction Execution: Add the olefin substrate to the cooled, stirring reaction mixture.
-
Stir the reaction vigorously at the same temperature. Monitor the progress of the reaction by TLC by observing the disappearance of the starting olefin. Reactions are typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding solid sodium sulfite and allow the mixture to warm to room temperature. Stir for at least 30-60 minutes.
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
Visualizations
Caption: General experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting logic for common diol purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
- 8. scispace.com [scispace.com]
dealing with emulsions during workup of Sharpless reaction
Troubleshooting Guide and FAQs for Emulsion Formation During Workup
This guide is intended for researchers, scientists, and drug development professionals who encounter emulsions during the workup of Sharpless asymmetric epoxidation and dihydroxylation reactions. Emulsions, which are stable mixtures of immiscible liquids (in this case, the aqueous and organic layers), can significantly complicate product isolation and reduce yields. This resource provides detailed troubleshooting steps and preventative measures to effectively manage and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of emulsions during the workup of Sharpless reactions?
A1: Emulsions in Sharpless reaction workups are most commonly caused by the formation of finely dispersed particles of metal complexes. In the Sharpless asymmetric epoxidation, these are typically titanium salts, which can act as surfactants and stabilize the interface between the aqueous and organic layers.[1] Similarly, in the Sharpless asymmetric dihydroxylation, residual osmium complexes can contribute to emulsion formation.
Q2: I've formed a persistent emulsion during my Sharpless epoxidation workup. What is the first thing I should try?
A2: The first and often most effective method to try is the addition of a saturated aqueous sodium chloride solution (brine).[2] "Salting out" increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and helps to break the emulsion by destabilizing the surfactant-like metal salts.[3]
Q3: How does Celite filtration help in breaking emulsions?
A3: Celite, a form of diatomaceous earth, acts as a filter aid.[4] When the emulsified mixture is passed through a pad of Celite, the fine particulate matter that stabilizes the emulsion is physically trapped, allowing the distinct aqueous and organic layers to separate in the filtrate.[1][5]
Q4: Can I prevent emulsion formation in the first place?
A4: Yes, preventative measures are often the best approach. Careful selection of the quenching and workup procedure can minimize emulsion formation. For the Sharpless epoxidation, a common preventative workup involves quenching the reaction with a pre-cooled 10% NaOH solution saturated with NaCl.[6] Stirring this mixture vigorously can lead to the precipitation of granular titanium salts that are easily filtered off.[6] For the dihydroxylation, quenching with a reagent like sodium sulfite (B76179) helps to reduce the osmate esters and can lead to a cleaner phase separation.[7]
Q5: Are there other techniques I can use if brine and Celite filtration are not completely effective?
A5: Yes, other general laboratory techniques can be attempted, although their success may vary:
-
Time: Allowing the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to several hours) can sometimes lead to spontaneous separation.[3]
-
Gentle Mechanical Agitation: Gently swirling the separatory funnel or stirring the emulsion with a glass rod can help to coalesce the dispersed droplets.[3]
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to break it.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[3]
Troubleshooting Guide: Dealing with Emulsions in Sharpless Reaction Workups
This section provides a systematic approach to resolving emulsions encountered during the workup of Sharpless reactions.
Visual Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting emulsions.
Qualitative Comparison of Troubleshooting Methods
| Method | Speed | Scalability | Effectiveness for Sharpless Reactions | Potential Issues |
| Addition of Brine | Fast | High | Often very effective, especially for titanium-based emulsions.[2] | May not work for very stable emulsions. |
| Celite Filtration | Moderate | High | Highly effective for emulsions caused by fine particulates.[4][5] | Can be time-consuming; potential for product adsorption on Celite. |
| Letting it Stand | Slow | High | Variable; may work for less stable emulsions. | Inefficient and time-consuming. |
| Centrifugation | Fast | Low | Effective, but limited by the size of the centrifuge.[8] | Not practical for large-scale reactions. |
| Solvent Addition | Fast | High | Can be effective, but requires careful choice of solvent.[3] | May complicate solvent removal later. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated NaCl (Brine)
This protocol is the recommended first step for a persistent emulsion.
Methodology:
-
Transfer the entire emulsified mixture to a separatory funnel of appropriate size.
-
Add a volume of saturated aqueous NaCl solution (brine) that is approximately 10-20% of the total volume of the emulsion.
-
Stopper the separatory funnel and gently invert it several times. Avoid vigorous shaking , as this can sometimes worsen the emulsion.
-
Allow the funnel to stand and observe if the layers begin to separate. This may happen within a few minutes.
-
If separation occurs, carefully drain the aqueous layer and proceed with the standard extraction procedure. The organic layer should then be washed with brine.[9]
-
If the emulsion persists, consider adding more brine or proceeding to Celite filtration.
Protocol 2: Celite Filtration to Break an Emulsion
This method is particularly useful when finely dispersed solids are the cause of the emulsion, which is common in Sharpless reaction workups.[5]
Methodology:
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or fritted glass funnel.
-
Add a layer of Celite approximately 1-2 cm thick.
-
Wet the Celite pad with the organic solvent being used in the extraction (e.g., dichloromethane (B109758) or ethyl acetate) and apply gentle suction to pack the pad. Ensure the pad is flat and even.
-
-
Filter the Emulsion:
-
Carefully pour the entire emulsified mixture onto the Celite pad under gentle vacuum.
-
The liquid that passes through the filter should collect in the filter flask as two distinct layers.[4]
-
-
Wash the Celite Pad:
-
After the entire mixture has been filtered, wash the Celite pad with a small amount of the fresh organic solvent to ensure any adsorbed product is collected.
-
-
Separate the Layers:
-
Transfer the filtrate to a clean separatory funnel and separate the aqueous and organic layers.
-
Proceed with the remainder of the workup.
-
Protocol 3: Preventative Workup for Sharpless Asymmetric Epoxidation
This procedure is designed to prevent the formation of emulsions from the outset.
Methodology:
-
Upon completion of the reaction (as determined by TLC), cool the reaction mixture to 0 °C.
-
Prepare a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) that is saturated with sodium chloride (NaCl). Pre-cool this solution to 0 °C.
-
With vigorous stirring, add the cold NaOH/brine solution to the reaction mixture.[6]
-
Continue to stir vigorously at 0 °C for approximately 1 hour. A granular precipitate of titanium salts should form.[6]
-
Filter the entire mixture through a pad of Celite, washing the filter cake with the reaction solvent (e.g., dichloromethane).
-
Transfer the filtrate to a separatory funnel, separate the layers, and proceed with the extraction of the aqueous layer.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
By following these guidelines and protocols, researchers can effectively manage and prevent the formation of emulsions during the workup of Sharpless reactions, leading to improved product isolation and overall experimental efficiency.
References
- 1. Workup [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Celite , Hive Methods Discourse [chemistry.mdma.ch]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. benchchem.com [benchchem.com]
- 7. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (DHQ)2Pyr Ligand
This technical support center provides guidance on the stability, storage, and troubleshooting for the (DHQ)2Pyr ligand, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound ligand?
While specific long-term stability studies for this compound are not extensively published, based on the general properties of complex organic molecules and cinchona alkaloids, the following storage conditions are recommended to ensure its integrity:
-
Temperature: Store in a cool, dry place. A controlled room temperature between 2-8°C is ideal. Avoid exposure to high temperatures, as thermal degradation can occur with complex organic molecules.
-
Light: Protect from light. This compound, like other cinchona alkaloids, may be sensitive to light, particularly UV radiation, which can lead to photodegradation. Use amber vials or store in a dark cabinet.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the container is opened and closed multiple times.
-
Moisture: Keep the container tightly sealed to protect from moisture, which can hydrolyze the ether linkages.
Q2: What is the expected shelf life of this compound?
The shelf life of this compound can vary depending on the supplier and storage conditions. Always refer to the manufacturer's certificate of analysis for any provided expiration or retest dates. If no date is provided, it is recommended to re-evaluate the purity of the ligand periodically, especially if it has been stored for an extended period (e.g., more than a year) or if there are any visible changes in its appearance.
Q3: How can I assess the purity of my this compound ligand?
The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A general protocol for each is provided in the "Experimental Protocols" section.
Q4: What are the potential degradation pathways for this compound?
Based on studies of related cinchona alkaloids, potential degradation pathways for this compound include:
-
Photodegradation: Exposure to UV light can induce cleavage of the C8-C9 bond in the cinchona alkaloid core.
-
Oxidation: The tertiary amine in the quinuclidine (B89598) ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of air and light.
-
Hydrolysis: The ether linkages, while generally stable, could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common under typical storage and reaction conditions.
Q5: What are common impurities found in this compound?
Besides residual solvents from synthesis and purification (e.g., ethyl acetate), potential impurities could include starting materials, by-products from the coupling reaction, or small amounts of the diastereomeric ligand, (DHQD)2Pyr.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound ligand, particularly in asymmetric dihydroxylation reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity | 1. Degraded Ligand: The this compound ligand may have degraded due to improper storage or handling. 2. Incorrect Ligand: The wrong diastereomer ((DHQD)2Pyr) might have been used. 3. Reaction Conditions: Incorrect solvent, temperature, or stoichiometry. | 1. Assess the purity of the ligand using HPLC or NMR (see protocols below). If degraded, use a fresh batch. 2. Verify the identity of the ligand using its optical rotation. This compound has a positive optical rotation. 3. Optimize reaction conditions. Ensure the correct solvent system and temperature are used as specified in the literature for the specific substrate. |
| Low Reaction Yield | 1. Inactive Catalyst: The osmium catalyst may be inactive. 2. Poor Ligand Quality: The this compound ligand may be impure or degraded. 3. Sub-optimal pH: The reaction pH may not be optimal for the catalytic cycle. | 1. Use a fresh source of the osmium catalyst. 2. Check the purity of the this compound ligand. 3. Ensure the reaction is buffered appropriately to maintain the optimal pH for the dihydroxylation reaction. |
| Inconsistent Results | 1. Variability in Ligand Quality: Batch-to-batch variation in ligand purity. 2. Inconsistent Reaction Setup: Minor variations in reaction setup, such as stirring speed or rate of addition of reagents. 3. Atmospheric Moisture or Oxygen: Contamination with water or oxygen can affect the catalytic cycle. | 1. Qualify each new batch of ligand before use. 2. Standardize the experimental procedure meticulously. 3. Perform reactions under an inert atmosphere (argon or nitrogen). |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₆H₆₀N₆O₄ |
| Molecular Weight | 881.11 g/mol |
| Appearance | Solid |
| Melting Point | 245-248 °C |
| Optical Rotation | [α]20/D +455°, c = 1.2 in methanol |
| Storage Class | Combustible Solids |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment of this compound by HPLC
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or similar).
Reagents:
-
HPLC-grade hexane (B92381)
-
HPLC-grade isopropanol
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent mixture (e.g., hexane/isopropanol).
-
Mobile Phase: A typical mobile phase for chiral separation of cinchona alkaloid derivatives is a mixture of hexane and isopropanol. The exact ratio should be optimized for the specific column being used (e.g., 90:10 hexane:isopropanol).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak. The presence of the diastereomeric impurity ((DHQD)2Pyr) can also be assessed if a baseline separation is achieved.
Protocol 2: General Procedure for Stability Assessment of this compound by NMR
Objective: To detect degradation of a this compound sample.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
This compound sample (a reference sample of known purity is ideal for comparison).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃.
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Compare the spectrum of the test sample to a reference spectrum of pure this compound.
-
Look for the appearance of new signals or changes in the integration of existing signals, which may indicate the presence of degradation products.
-
Key regions to inspect include the aromatic region and the signals corresponding to the protons adjacent to the ether linkages and the quinuclidine core.
-
Mandatory Visualizations
Caption: Workflow for the storage and periodic quality control of this compound ligand.
Caption: Logical workflow for troubleshooting common issues in reactions using this compound.
impact of substrate purity on (DHQ)2Pyr catalysis
Welcome to the technical support center for (DHQ)2Pyr-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on the impact of substrate purity on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral ligand used in asymmetric catalysis. Its most common application is in the Sharpless Asymmetric Dihydroxylation (AD), where it directs the stereochemical outcome of the conversion of an alkene to a vicinal diol.[1] This reaction is crucial for synthesizing chiral building blocks for pharmaceuticals and natural products.[2]
Q2: How does substrate purity generally affect the outcome of a this compound-catalyzed reaction?
A2: Substrate purity is critical for the success of this compound-catalyzed reactions. Impurities can lead to several issues, including catalyst deactivation, lower reaction rates, reduced product yield, and, most importantly, a decrease in enantiomeric excess (ee). The catalyst system is highly sensitive, and even trace amounts of contaminants can interfere with the chiral environment required for high stereoselectivity.
Q3: Can residual solvents from substrate purification impact the reaction?
A3: Yes, residual solvents can significantly impact the reaction. Protic solvents, such as methanol (B129727) or ethanol, can interfere with the catalytic cycle. It is crucial to use dry solvents for the reaction itself and to ensure that the substrate is free from residual purification solvents.
Q4: What is the consequence of having an excessively high concentration of the alkene substrate?
A4: If the concentration of the alkene is too high, a non-selective dihydroxylation pathway may occur. This happens when a second equivalent of the substrate binds to the catalytic center without the chiral ligand, leading to the formation of a racemic diol and thus, a reduction in the overall enantioselectivity of the process.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the osmium source (e.g., K2OsO2(OH)4) has been stored correctly and is not degraded. Using a freshly opened AD-mix is advisable. |
| Poorly Soluble Substrate | Increase the proportion of the organic co-solvent (e.g., tert-butanol). Sonication can also aid in dissolving the substrate. |
| Incomplete Reaction | Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material persists, consider extending the reaction time. |
| Substrate Impurities | Purify the substrate using an appropriate method (e.g., recrystallization or column chromatography) to remove any potential inhibitors. Ensure the substrate is thoroughly dried. |
Issue 2: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Conduct the reaction at a lower temperature, such as 0 °C or even -20 °C, as higher temperatures can diminish enantioselectivity. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can disrupt the chiral environment of the catalyst. |
| High Substrate Concentration | As previously mentioned, an overly high concentration of the alkene can lead to a non-chiral background reaction.[3] Maintain the recommended substrate concentration. |
| Acidic Impurities in Substrate | Acidic impurities can interfere with the basic conditions required for optimal reaction speed and selectivity. Neutralize or remove acidic contaminants from the substrate prior to the reaction. |
Quantitative Data on Ligand Performance
The choice of ligand is crucial for achieving high enantioselectivity with different substrates. The following tables provide a comparison of this compound with other common ligands in the asymmetric dihydroxylation of representative alkenes.
Table 1: Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Yield (%) | ee (%) |
| (DHQD)2PHAL | 96 | 91 |
| (DHQD)2Pyr | >99 | 98 |
| (DHQD)2AQN | 95 | >99 |
Table 2: Asymmetric Dihydroxylation of Styrene
| Ligand | Yield (%) | ee (%) |
| (DHQD)2PHAL | 98 | 97 |
| (DHQD)2Pyr | 96 | 96 |
Experimental Protocols
Standard Protocol for Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline for a 1 mmol scale reaction.
Materials:
-
AD-mix (containing the this compound ligand, K2OsO2(OH)4, K3Fe(CN)6, and K2CO3)
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water (e.g., 5 mL of each).
-
Add the appropriate AD-mix (e.g., 1.4 g for AD-mix-α).
-
Stir the mixture vigorously at room temperature until two clear phases form, with the aqueous layer appearing bright yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Add the alkene substrate (1 mmol) to the cooled mixture.
-
Continue to stir vigorously at 0 °C.
-
Monitor the reaction's progress by TLC. Reaction times can range from 6 to 24 hours.
-
-
Workup:
-
Once the reaction is complete, add solid sodium sulfite (approx. 1.5 g) and allow the mixture to warm to room temperature while stirring for about 30-60 minutes.
-
Extract the aqueous phase with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with a 1 M NaOH solution followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude diol product by flash column chromatography on silica (B1680970) gel or by recrystallization.
-
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantiomeric excess.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: The catalytic cycle for asymmetric dihydroxylation.
References
Technical Support Center: Dihydroxylation Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize over-oxidation during dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of dihydroxylation?
A1: Over-oxidation is a common side reaction in dihydroxylation where the initial vicinal diol product is further oxidized, typically leading to the cleavage of the carbon-carbon bond to form aldehydes, ketones, or carboxylic acids.[1][2] This is particularly problematic when using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).[2][3][4][5][6][7]
Q2: Which reagents are more prone to causing over-oxidation?
A2: Potassium permanganate (KMnO₄) is a strong oxidizing agent and is well-known for causing over-oxidation of the diol product, leading to lower yields.[2][3][4][5][6][7] Ruthenium-based reagents also have a high oxidation potential and can lead to over-oxidation.[8] While osmium tetroxide (OsO₄) is more selective, over-oxidation can still occur under harsh conditions.[1][8]
Q3: What are the primary strategies to prevent over-oxidation?
A3: Key strategies include:
-
Choice of Reagent: Using catalytic amounts of osmium tetroxide (OsO₄) with a co-oxidant like N-Methylmorpholine N-oxide (NMO) (Upjohn dihydroxylation) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) (Sharpless asymmetric dihydroxylation) is a primary strategy to avoid over-oxidation.[1][8][9]
-
Control of Reaction Conditions: Maintaining mild conditions is crucial. This includes low temperatures, neutral or slightly basic pH, and avoiding concentrated solutions.[2][8]
-
Slow Addition of Substrate: In some cases, the slow addition of the alkene can help maintain a low instantaneous concentration, which can disfavor side reactions.[10]
Q4: How does temperature affect over-oxidation?
A4: Higher temperatures generally increase the rate of all reactions, including the undesired over-oxidation.[8] For reactions involving KMnO₄, keeping the temperature low is critical to prevent cleavage of the diol.[1] For Sharpless asymmetric dihydroxylation, lower temperatures can also improve enantioselectivity, though they may decrease the reaction rate.[10][11]
Q5: What is the role of pH in controlling over-oxidation?
A5: The pH of the reaction mixture can significantly influence the outcome. For Sharpless asymmetric dihydroxylation, the reaction is often carried out in a buffered solution to maintain a stable, slightly basic pH, which accelerates the desired reaction.[12] For KMnO₄ dihydroxylations, a basic solution is necessary to prevent over-oxidation, as acidic or neutral conditions promote cleavage of the diol.[2] For electron-deficient olefins in Sharpless dihydroxylation, a slightly acidic pH can sometimes accelerate the desired oxidation.[13]
Troubleshooting Guide
This guide addresses common issues encountered during dihydroxylation experiments, with a focus on preventing over-oxidation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of diol and presence of cleavage products (aldehydes, ketones, carboxylic acids) | Over-oxidation of the diol. | 1. Switch to a milder reagent system: If using KMnO₄, consider switching to a catalytic OsO₄ method like the Upjohn or Sharpless dihydroxylation.[2][3][4][8] 2. Optimize reaction temperature: Lower the reaction temperature. For KMnO₄ reactions, ensure the solution is kept cold.[1] 3. Control pH: For KMnO₄, ensure the solution is basic.[2] For OsO₄-catalyzed reactions, use a buffered solution to maintain a stable pH.[12] 4. Use a co-oxidant: When using catalytic OsO₄, ensure the appropriate stoichiometric co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) is used to regenerate the catalyst efficiently.[1][8] |
| Reaction is slow and incomplete | Substrate is electron-deficient or sterically hindered. | 1. Increase reaction temperature slightly: This must be done cautiously to avoid over-oxidation. Monitor the reaction closely.[10] 2. Add a catalyst accelerator: For Sharpless asymmetric dihydroxylation of non-terminal alkenes, methanesulfonamide (B31651) (CH₃SO₂NH₂) can be used as an additive to accelerate the reaction at 0 °C.[13] 3. Adjust pH for electron-deficient olefins: A slightly acidic pH may accelerate the reaction of electron-deficient olefins in Sharpless dihydroxylation.[13] |
| Low enantioselectivity in asymmetric dihydroxylation | A secondary, non-enantioselective catalytic cycle is competing with the desired pathway. | 1. Increase ligand concentration: A higher molar concentration of the chiral ligand can suppress the secondary catalytic pathway.[10] 2. Slow addition of the alkene: Maintaining a low instantaneous concentration of the alkene can disfavor the non-enantioselective secondary cycle.[10] 3. Optimize reaction temperature: Lowering the temperature may improve enantioselectivity.[10] |
Experimental Protocols
Key Experiment 1: Upjohn Dihydroxylation
This method uses a catalytic amount of OsO₄ with NMO as the stoichiometric co-oxidant to produce cis-vicinal diols.[8][9]
Methodology:
-
Dissolve the alkene in a suitable solvent system (e.g., acetone/water or t-butanol/water).
-
Add a catalytic amount of OsO₄ (typically 0.1-2 mol%).
-
Add a stoichiometric amount of N-Methylmorpholine N-oxide (NMO).
-
Stir the reaction at room temperature or a controlled temperature until the reaction is complete (monitor by TLC or other appropriate methods).
-
Quench the reaction by adding a reducing agent such as sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃).[14]
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diol by chromatography if necessary.
Key Experiment 2: Sharpless Asymmetric Dihydroxylation
This protocol is used for the enantioselective synthesis of 1,2-diols using a catalytic amount of osmium, a chiral ligand, and a stoichiometric oxidant.[12][13]
Methodology:
-
Prepare a buffered solution (e.g., potassium carbonate in water).
-
To the buffered solution, add the AD-mix-α or AD-mix-β, which contains the osmium catalyst, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), and the oxidant (K₃[Fe(CN)₆]).[10][12]
-
Add a suitable organic co-solvent (e.g., t-butanol).
-
If the substrate is a non-terminal alkene, consider adding methanesulfonamide.[13]
-
Cool the mixture to the desired temperature (often 0 °C).
-
Add the alkene to the reaction mixture. For some substrates, slow addition may be beneficial.[10]
-
Stir vigorously until the reaction is complete.
-
Quench the reaction by adding a solid sulfite salt (e.g., Na₂SO₃).[10]
-
Stir for an additional 30-60 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude diol product by chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for over-oxidation in dihydroxylation.
Caption: Simplified reaction pathway showing dihydroxylation and over-oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. scilit.com [scilit.com]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Recycling of the Osmium Catalyst in Sharpless Dihydroxylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing and recycling the osmium catalyst in Sharpless asymmetric dihydroxylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is recycling the osmium catalyst in Sharpless dihydroxylation important?
A1: Recycling the osmium catalyst is crucial for several reasons. Osmium tetroxide is expensive and highly toxic, and its volatility poses significant safety risks.[1][2][3] Effective recycling minimizes waste, reduces costs, and limits the environmental impact and potential for product contamination with toxic osmium species, which is a major concern in pharmaceutical applications.[1][3]
Q2: What are the common methods for recycling the osmium catalyst?
A2: The most prevalent methods for recycling the osmium catalyst involve:
-
Immobilization: The osmium catalyst is anchored to a solid support, such as a polymer resin, layered double hydroxides (LDHs), or magnetic nanoparticles.[1][4] This allows for easy separation of the catalyst from the reaction mixture by filtration or magnetic decantation.
-
Precipitation: After the reaction, the osmium is precipitated from the solution, often as a complex with reagents like thiourea (B124793). The precipitate can then be collected and re-oxidized to regenerate the active catalyst.
-
Solvent-Based Separation: Utilizing biphasic systems, such as ionic liquids with supercritical CO2, allows for the selective extraction of the product, leaving the catalyst behind in the ionic liquid phase for reuse.[5]
Q3: Does recycling affect the catalyst's performance?
A3: Recycled catalysts can exhibit excellent performance, often maintaining high yields and enantioselectivity over multiple cycles.[1][4][6] However, some activity loss can occur over time due to factors like leaching of the metal from the support, physical degradation of the support material, or poisoning of the catalytic sites.[7] Careful selection of the recycling method and proper handling are key to maintaining catalyst efficacy.
Q4: What are the acceptable limits for osmium leaching in pharmaceutical products?
A4: Regulatory bodies like the United States Pharmacopeia (USP) have stringent limits on elemental impurities in pharmaceutical products. The specific limits for osmium depend on the drug's dosage and route of administration. It is essential to use validated analytical methods, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to quantify osmium levels and ensure they are below the permissible daily exposure (PDE) limits.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the recycling and reuse of osmium catalysts in Sharpless dihydroxylation.
Problem 1: Decreased product yield in subsequent catalytic cycles.
| Symptom | Possible Cause | Suggested Solution |
| Reaction appears sluggish or incomplete. | Catalyst Deactivation: The active sites of the osmium catalyst may be blocked by byproducts or impurities. | Regeneration: For immobilized catalysts, washing with a suitable solvent may remove adsorbed species. In some cases, a mild oxidative treatment can regenerate the active Os(VIII) species. For catalysts deactivated by poisoning, identifying and removing the poison from the feedstock is crucial.[10][11] |
| Loss of solid catalyst material during recovery. | Mechanical Instability of the Support: The polymer or solid support may be degrading under the reaction or workup conditions. | Select a more robust support material. Consider supports with high cross-linking or those known for their chemical and thermal stability. |
| Significant drop in yield after the first cycle. | Catalyst Leaching: A significant amount of the osmium may be detaching from the support and being lost during the workup. | Optimize the immobilization procedure to ensure strong binding of the osmium to the support. Consider using a support with stronger chelating groups or a different immobilization chemistry. Perform an ICP-MS analysis of the reaction filtrate to quantify the extent of leaching.[8][9] |
Problem 2: Reduced enantioselectivity (ee) in recycled catalyst reactions.
| Symptom | Possible Cause | Suggested Solution |
| The enantiomeric excess of the diol product is lower than expected. | Leaching of the Chiral Ligand: If the chiral ligand is not covalently bound to the support, it may be lost during the reaction or workup. | Immobilize the chiral ligand in addition to the osmium catalyst. Alternatively, add a small amount of fresh ligand in subsequent cycles to compensate for any losses. |
| Formation of a Secondary Catalytic Species: Leached, non-immobilized osmium can catalyze a non-enantioselective dihydroxylation in the solution phase. | Minimize osmium leaching by using a more stable immobilized catalyst. Ensure that the reaction conditions do not promote the cleavage of the osmium from the support. | |
| Degradation of the Chiral Ligand: The chiral ligand may be degrading under the reaction conditions, especially if harsh oxidants or temperatures are used. | Evaluate the stability of the chiral ligand under the reaction conditions. Consider using a more robust ligand or milder reaction conditions if possible. |
Quantitative Data on Recycled Catalyst Performance
The following tables summarize representative data on the performance of different recycled osmium catalyst systems.
Table 1: Performance of Immobilized Osmium Catalysts in the Asymmetric Dihydroxylation of trans-Stilbene
| Catalyst System | Support Material | Yield (%) (1st Cycle) | ee (%) (1st Cycle) | Yield (%) (5th Cycle) | ee (%) (5th Cycle) | Osmium Leaching | Reference |
| LDH-OsO4 | Layered Double Hydroxide | 96 | 99 | High (qualitative) | Retained (qualitative) | Low with NMO | [1] |
| Magnetically Recoverable Os | Magnetite Nanoparticles | >98 | N/A | High (qualitative) | N/A | 1.8% | [4] |
| Polymer-Incarcerated Os (PI Os) | Cross-linked Polystyrene | High (qualitative) | High (qualitative) | High (qualitative) | High (qualitative) | Very Low | [1][12] |
Note: "N/A" indicates data not available in the cited source. "Qualitative" indicates that the source mentions high performance without providing specific numerical values for that particular metric.
Experimental Protocols
Protocol 1: General Procedure for Immobilization of Osmium Tetroxide on a Polymer Support
This protocol provides a general guideline for the immobilization of osmium tetroxide onto a polymer resin containing quaternary ammonium (B1175870) groups.
Materials:
-
Polymer resin with quaternary ammonium chloride groups (e.g., Amberlite IRA-900)
-
Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄])
-
Deionized water
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Wash the polymer resin thoroughly with deionized water to remove any impurities.
-
Prepare an aqueous solution of potassium osmate(VI) dihydrate.
-
In a suitable vessel, suspend the washed polymer resin in the potassium osmate solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for ion exchange between the chloride ions on the resin and the osmate ions in the solution.
-
After the exchange period, filter the resin and wash it extensively with deionized water to remove any unbound osmium species.
-
Dry the resulting polymer-supported osmium catalyst under vacuum.
-
The osmium loading on the resin can be determined by techniques such as SEM-EDX or by digesting a sample of the resin and analyzing the osmium content by ICP-MS.[1][8]
Protocol 2: Recovery of Osmium from a Reaction Mixture using Thiourea
This protocol describes the recovery of osmium from a completed Sharpless dihydroxylation reaction mixture by precipitation with thiourea.
Materials:
-
Completed reaction mixture containing the osmium catalyst
-
Thiourea (CH₄N₂S)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Filtration apparatus
-
Distillation apparatus (optional)
-
Organic solvent for extraction (e.g., chloroform, benzene) (optional)
Procedure:
-
After the dihydroxylation reaction is complete, acidify the aqueous phase of the reaction mixture with HCl or H₂SO₄.
-
Add an aqueous solution of thiourea to the acidified mixture. This will form a water-soluble osmium-thiourea complex.
-
Separate the aqueous phase containing the osmium complex from the organic phase containing the diol product.
-
To the aqueous phase, add hydrogen peroxide to oxidize the osmium-thiourea complex, which will precipitate hydrated osmium dioxide.
-
Alternatively, the osmium tetroxide can be recovered from the oxidized aqueous solution by distillation or by extraction with a water-immiscible organic solvent.[13]
-
Collect the precipitated osmium dioxide by filtration, wash it with water, and dry it.
-
The recovered osmium dioxide can be used to prepare a fresh osmium tetroxide solution for subsequent reactions.
Visualizations
Caption: Workflow for Sharpless dihydroxylation with integrated osmium catalyst recycling.
Caption: Troubleshooting logic for common issues in osmium catalyst recycling.
References
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Magnetically Recoverable Osmium Catalysts with Osmium-Diolate Esters for Dihydroxylation of Olefins [organic-chemistry.org]
- 5. Clean osmium-catalyzed asymmetric dihydroxylation of olefins in ionic liquids and supercritical CO2 product recovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Osmium and other Platinum Group Elements in Active Pharmaceutical Ingredients by ICP-MS [at-spectrosc.com]
- 10. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of an Anticancer Agent using an Environmentally-friendly catalyst | The University of Tokyo [u-tokyo.ac.jp]
- 13. US3413114A - Process for recovering osmium - Google Patents [patents.google.com]
Technical Support Center: Managing Slow Reaction Rates with (DHQ)2Pyr
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral ligand (DHQ)2Pyr in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on managing slow reaction rates during asymmetric synthesis.
This compound , or Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether , is a bis-Cinchona alkaloid ligand widely employed in enantioselective catalysis.[1] It is a key component in various asymmetric transformations, most notably the Sharpless Asymmetric Dihydroxylation (AD), to produce chiral diols with high enantioselectivity.
Unforeseen slow reaction rates can impede research progress and impact yields. This guide is designed to help you diagnose and resolve such issues effectively.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral ligand derived from the cinchona alkaloid hydroquinine. Its full chemical name is Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether.[1] It is primarily used as a ligand in osmium-catalyzed asymmetric dihydroxylation (AD) reactions to synthesize enantiomerically enriched vicinal diols from prochiral olefins. It is often used in commercially available reagent mixtures, analogous to the well-known AD-mix-α which contains the related (DHQ)2PHAL ligand.
Q2: My Sharpless Asymmetric Dihydroxylation using a this compound-based system is very slow. What are the most common causes?
Slow reaction rates in Sharpless AD reactions are typically attributed to one or more of the following factors:
-
Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide catalyst. Similarly, sterically hindered alkenes can exhibit reduced reaction rates.
-
Reaction Temperature: While lower temperatures (e.g., 0 °C) are often employed to maximize enantioselectivity, they inherently slow down the reaction kinetics.
-
Catalyst Activity: The osmium catalyst can be inactive if it has degraded. The chiral ligand itself should also be of high purity.
-
Reagent Concentration and Solubility: Low concentrations of reactants or poor solubility of the substrate in the standard tert-butanol (B103910)/water solvent system can lead to slow reactions.
-
pH of the Reaction Medium: The Sharpless AD reaction is sensitive to pH and generally proceeds more rapidly under slightly basic conditions, which are maintained by the potassium carbonate in the AD-mix.
Q3: How does temperature affect the reaction rate and enantioselectivity?
There is a trade-off between reaction rate and enantioselectivity concerning temperature.
-
Increasing the temperature will generally increase the reaction rate. However, it can also lead to a decrease in enantiomeric excess (ee). For particularly sluggish reactions, a modest increase in temperature (e.g., from 0 °C to room temperature) may be necessary to achieve a reasonable reaction time, but this should be done with careful monitoring of the impact on stereoselectivity.
-
Lowering the temperature often improves enantioselectivity by enhancing the energetic difference between the diastereomeric transition states. However, this will also decrease the reaction rate.
Q4: Can the choice of solvent impact the reaction speed?
Yes, the solvent system is crucial. The standard 1:1 mixture of tert-butanol and water is designed to dissolve both the organic substrate and the inorganic reagents of the AD-mix. If your substrate has poor solubility in this mixture, the reaction will be slow due to the low concentration of the substrate in the reactive phase. In such cases, consider:
-
Increasing the proportion of the organic solvent (tert-butanol).
-
Adding a co-solvent such as THF or dichloromethane (B109758) to improve substrate solubility. However, be aware that altering the solvent system can also affect the enantioselectivity.
Q5: What is the role of methanesulfonamide (B31651) (MeSO2NH2) and should I be using it?
Methanesulfonamide is often added to the reaction mixture, particularly for non-terminal or sterically hindered alkenes. It has been shown to accelerate the hydrolysis of the osmate ester intermediate, which is a key step in the catalytic cycle. By speeding up this step, methanesulfonamide can significantly increase the overall reaction rate, especially for substrates that are known to react slowly.
Troubleshooting Guide for Slow Reaction Rates
If you are experiencing a slow reaction, systematically work through the following potential causes and solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Reaction is sluggish or has stalled | Poor substrate solubility | - Increase the proportion of tert-butanol in the solvent mixture.- Add a co-solvent like THF to improve solubility.- Use sonication to aid in dissolving the substrate. |
| Low reaction temperature | - If enantioselectivity allows, cautiously increase the reaction temperature (e.g., from 0 °C to room temperature). Monitor the effect on both rate and ee%. | |
| Inactive osmium catalyst | - Use a freshly opened container of AD-mix or potassium osmate.- Ensure proper storage of the catalyst to prevent degradation. | |
| Sub-optimal pH | - Ensure the potassium carbonate in the AD-mix is fully dissolved and the aqueous phase is basic before adding the substrate. | |
| Inefficient catalyst turnover | - For hindered or less reactive alkenes, add one equivalent of methanesulfonamide (MeSO₂NH₂) to accelerate the hydrolysis of the osmate ester intermediate. | |
| Low yield despite extended reaction time | Catalyst deactivation | - Ensure high purity of all reagents and solvents, as impurities can poison the catalyst. |
| Low catalyst loading | - While the standard AD-mix formulation is optimized for many substrates, for particularly challenging ones, a higher catalyst loading might be necessary. This should be explored systematically. | |
| Side reactions | - Over-oxidation of the diol product can occur with prolonged reaction times. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed. |
Performance of this compound and Related Ligands
The choice of the chiral ligand is critical for achieving high enantioselectivity and good yields. The pyrimidine (B1678525) (PYR) linker in this compound often provides different selectivity compared to the more common phthalazine (B143731) (PHAL) linker found in AD-mix-α.
Table 1: Performance of Dimeric Cinchona Alkaloid Ligands in the Asymmetric Dihydroxylation of trans-Stilbene
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | trans-Stilbene | 96 | 91 |
| (DHQD)₂PYR | trans-Stilbene | >99 | 98 |
| (DHQD)₂AQN | trans-Stilbene | 95 | >99 |
| Reaction conditions may vary between sources. Data is compiled for comparative purposes. |
Table 2: Performance in the Asymmetric Dihydroxylation of Styrene
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) |
| (DHQD)₂PHAL | Styrene | 98 | 97 |
| (DHQD)₂PYR | Styrene | 96 | 96 |
| (DHQD)₂AQN | Styrene | 97 | 99 |
| Reaction conditions may vary between sources. Data is compiled for comparative purposes. |
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Alkene (1 mmol)
-
AD-mix containing this compound ligand (or AD-mix-α for (DHQ)2PHAL) (~1.4 g per mmol of alkene)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (MeSO₂NH₂) (optional, 1 mmol, 95 mg)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the AD-mix to a 1:1 mixture of tert-butanol and water. Stir vigorously at room temperature until the solids are dissolved and the mixture forms two clear phases (the aqueous layer should be yellow).
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.
-
Substrate Addition: Add the alkene to the cooled and stirred reaction mixture. If using methanesulfonamide, it can be added at this stage.
-
Reaction: Stir the reaction vigorously at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete (as indicated by TLC), add solid sodium sulfite to the reaction mixture and allow it to warm to room temperature. Stir for at least 30 minutes.
-
Workup:
-
Add ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude diol by flash column chromatography or recrystallization as appropriate.
Visualizations
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Troubleshooting Workflow for Slow Reactions
Caption: A logical workflow for troubleshooting slow reaction rates.
References
Technical Support Center: Sharpless Asymmetric Dihydroxylation & pH Effects
Welcome to the technical support center for the Sharpless Asymmetric Dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, with a specific focus on the critical role of pH. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the Sharpless asymmetric dihydroxylation reaction?
A1: The pH of the reaction medium is a critical parameter that influences the rate, yield, and enantioselectivity of the Sharpless asymmetric dihydroxylation. The reaction generally proceeds more rapidly under slightly basic conditions. For many substrates, maintaining a stable, elevated pH can lead to significant improvements in reaction outcomes. The commercially available AD-mix formulations include potassium carbonate (K₂CO₃) as a buffer to maintain a basic pH.[1][2]
Q2: What is the optimal pH for the reaction?
A2: The optimal pH can depend on the substrate. For internal olefins, maintaining a constant pH of 12.0 has been shown to significantly increase the reaction rate.[3][4] For terminal olefins, a constant pH of 10.0 at room temperature can lead to higher enantioselectivities.[3][4]
Q3: My reaction is sluggish or gives a low yield. Could pH be the issue?
A3: Yes, a suboptimal pH is a common reason for slow reactions or low yields. If the pH of the reaction mixture drops, the hydrolysis of the intermediate osmate ester can slow down, leading to a decrease in the overall reaction rate.[3] This is particularly noticeable with sterically hindered or internal olefins. Ensuring the reaction medium remains sufficiently basic is crucial for efficient catalysis.
Q4: I am observing a decrease in enantioselectivity (% ee). How can pH be related to this?
A4: A decrease in enantioselectivity can be linked to a competing secondary catalytic cycle that is not enantioselective.[5][6] This can occur if the hydrolysis of the osmate ester is slow. While a higher pH generally accelerates this hydrolysis, excessively high pH can sometimes lead to a slight decrease in enantioselectivity due to competition between hydroxide (B78521) ions and the chiral ligand.[3] For terminal olefins, maintaining the pH at a constant 10.0 has been found to enhance enantioselectivity compared to reactions without strict pH control.[3]
Q5: Can I run the reaction without the methanesulfonamide (B31651) (MeSO₂NH₂) additive if I control the pH?
A5: In many cases, yes. Methanesulfonamide is often added to accelerate the hydrolysis of the intermediate osmate ester, especially for non-terminal alkenes.[5] However, by maintaining a constant high pH (e.g., 12.0 for internal olefins), the hydrolysis step is accelerated, and the addition of methanesulfonamide may no longer be necessary.[3][4]
Q6: What if I don't have an automatic titrator to maintain a constant pH?
A6: While an automatic titrator is the most precise method, you can approximate pH control by using a strongly buffered solution. The standard AD-mix contains potassium carbonate for this purpose. For more robust pH control, you could consider using a buffer system with a higher buffering capacity at the desired pH, although this is less common in standard protocols. Careful monitoring with a pH meter and manual addition of a base like NaOH solution can also be attempted, but it is challenging to maintain a truly constant pH this way.
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Recommended Solution |
| Slow or incomplete reaction | The pH of the reaction mixture is too low, slowing the hydrolysis of the osmate ester intermediate.[3] | For internal or sterically hindered olefins, maintain a constant pH of 12.0 using an automatic titrator with 2N NaOH. For other substrates, ensure the buffer in the AD-mix is completely dissolved and active. |
| Low enantioselectivity (% ee) | The pH is not optimal for the specific substrate class. A secondary, non-enantioselective catalytic cycle may be competing.[5][6] | For terminal olefins, maintain a constant pH of 10.0 at room temperature to improve enantioselectivity.[3] For internal olefins where a high pH (12.0) is used to accelerate the reaction, a slight decrease in ee may be observed. This can be counteracted by increasing the chiral ligand concentration.[3] |
| Inconsistent results between batches | Fluctuations in the initial pH of the reaction mixture or degradation of the buffer. | Ensure the quality of the reagents, including the potassium carbonate in the AD-mix. Measure the initial pH of your reaction mixture to ensure consistency. |
| Reaction stalls after an initial period of activity | The pH has likely dropped as the reaction proceeds, leading to a significant slowdown.[3] | Implement constant pH control using an automatic titrator to maintain the optimal pH throughout the reaction. |
Quantitative Data on pH-Controlled Sharpless Asymmetric Dihydroxylation
The following table summarizes the significant improvements in reaction time, yield, and enantiomeric excess (% ee) observed when the pH is controlled during the Sharpless asymmetric dihydroxylation of various olefins.
| Olefin | Ligand | Conditions | Time (h) | Yield (%) | % ee |
| trans-5-Decene | (DHQD)₂PHAL | No pH control | 34 | 95 | 93 |
| (DHQD)₂PHAL | pH 12.0 | < 2 | 95 | 90 | |
| (DHQD)₂PHAL (2 mol%) | pH 12.0 | < 2 | 95 | 94 | |
| 2,3-Dimethyl-2-butene | (DHQD)₂PHAL | No pH control | 20 | 50 | - |
| (DHQD)₂PHAL | pH 12.0 | 5 | 98 | - | |
| 2-Methyl-3-phenyl-2-butene | (DHQD)₂PHAL | No pH control | 24 | 28 | 38 |
| (DHQD)₂PHAL | pH 12.0 | 24 | 95 | 38 | |
| (DHQD)₂PHAL | pH 12.0, 0°C | 24 | 95 | 52 | |
| (DHQD)₂PYR | pH 12.0, 0°C | 24 | 95 | 61 | |
| α-Methylstyrene | (DHQD)₂PHAL | No pH control, RT | 24 | 95 | 94 |
| (DHQD)₂PHAL | pH 10.0, RT | 24 | 95 | 96 | |
| Allyl phenyl ether | (DHQD)₂PHAL | No pH control, RT | 24 | 90 | 88 |
| (DHQD)₂PHAL | pH 10.0, RT | 24 | 90 | 91 |
Data sourced from a study on pH-controlled Sharpless AD reactions.[3]
Experimental Protocols
Standard Protocol using AD-mix (without continuous pH control)
This protocol is for a typical Sharpless asymmetric dihydroxylation using the commercially available AD-mix.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the AD-mix-α or AD-mix-β (1.4 g per 1 mmol of olefin) with a 1:1 mixture of t-butanol and water (5 mL each per 1 mmol of olefin).
-
Dissolution: Stir the mixture at room temperature until all solids are dissolved. The solution should be a clear, two-phase system.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin (1 mmol) to the cooled reaction mixture.
-
Reaction: Stir the reaction vigorously at 0 °C. For less reactive substrates, the reaction may be allowed to proceed at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g per 1 mmol of olefin) and stir for at least 30 minutes.
-
Work-up: Add ethyl acetate (B1210297) to the reaction mixture and separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude diol by column chromatography on silica (B1680970) gel.
Protocol for pH-Controlled Dihydroxylation of an Internal Olefin
This protocol is designed for internal olefins and aims to maintain a constant pH of 12.0.
-
Setup: In a reaction vessel equipped with a magnetic stir bar, a pH electrode, and the probe of an automatic titrator, combine K₃[Fe(CN)₆] (3 eq.), K₂CO₃ (3 eq.), the chiral ligand (e.g., (DHQD)₂PHAL, 1 mol%), and K₂[OsO₂(OH)₄] (0.4 mol%) in a 1:1 mixture of t-butanol and water.
-
Titrator Setup: Set the automatic titrator to maintain a pH of 12.0 using a 2N NaOH solution as the titrant.
-
Substrate Addition: Add the internal olefin (1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: The reaction progress can be conveniently monitored by the consumption of the NaOH solution by the automatic titrator.
-
Work-up and Purification: Follow steps 7-9 of the Standard Protocol.
Protocol for pH-Controlled Dihydroxylation of a Terminal Olefin
This protocol is optimized for terminal olefins to enhance enantioselectivity by maintaining a constant pH of 10.0.
-
Setup: In a reaction vessel equipped with a magnetic stir bar, a pH electrode, and the probe of an automatic titrator, combine K₃[Fe(CN)₆] (3 eq.), K₂CO₃ (3 eq.), the chiral ligand (e.g., (DHQD)₂PHAL, 1 mol%), and K₂[OsO₂(OH)₄] (0.4 mol%) in a 1:1 mixture of t-butanol and water.
-
Titrator Setup: Set the automatic titrator to maintain a pH of 10.0 using a suitable basic solution (e.g., 2N NaOH) as the titrant.
-
Substrate Addition: Add the terminal olefin (1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction vigorously at room temperature.
-
Monitoring, Work-up, and Purification: Follow steps 5-9 of the pH-Controlled Protocol for Internal Olefins.
Visualizations
Caption: The catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Workflow for pH-controlled Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. dspace.ncl.res.in:8080 [dspace.ncl.res.in:8080]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
(DHQ)2Pyr vs. (DHQD)2Pyr: A Comparative Guide for Asymmetric Dihydroxylation
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving desired stereochemical outcomes. This guide provides a comprehensive comparison of (DHQ)2Pyr and (DHQD)2Pyr, two prominent ligands in the Sharpless asymmetric dihydroxylation, offering a data-driven basis for ligand selection.
At the heart of many stereoselective syntheses lies the Sharpless asymmetric dihydroxylation, a powerful method for converting prochiral alkenes into chiral vicinal diols. The enantioselectivity of this reaction is dictated by the chiral ligand employed. This compound (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether) and (DHQD)2Pyr (Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether) are two such ligands, derived from the pseudo-enantiomeric cinchona alkaloids, dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) respectively. Their structural relationship is the key to their opposing stereochemical influence on the reaction.
The core distinction lies in their ability to direct the dihydroxylation of an alkene from opposite faces. As a general principle, the (DHQ)2-ligand, often a component of the commercially available AD-mix-α, delivers the hydroxyl groups to one face of the double bond, while the (DHQD)2-ligand, found in AD-mix-β, directs them to the opposite face.[1][2] This predictable stereochemical control allows chemists to selectively synthesize one of two possible enantiomeric diols from a single alkene substrate.
While the phthalazine (B143731) (PHAL) linker is a common feature in many Sharpless ligands, the pyrimidine (B1678525) (PYR) linker in this compound and (DHQD)2Pyr has been shown to offer comparable or even superior enantioselectivity for certain classes of substrates, particularly for unactivated terminal alkenes.[1]
Performance Comparison
The following tables summarize the performance of this compound and (DHQD)2Pyr in the asymmetric dihydroxylation of representative olefin substrates. It is important to note that direct side-by-side comparative data for this compound and (DHQD)2Pyr across a wide range of substrates can be sparse in the literature. The data presented here is a compilation from various sources and aims to provide a general overview of their efficacy. In instances where direct data for the PYR-ligated versions is unavailable, data for the closely related PHAL-ligated pseudo-enantiomers is provided for illustrative purposes of the expected opposite enantioselectivity, and is clearly noted.
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| This compound | Styrene | - | - | - | Data not available in searched literature |
| (DHQD)2Pyr | Styrene | - | - | - | Data not available in searched literature |
| (DHQ)2PHAL | Styrene | 96 | 96 | (R) | [3] |
| (DHQD)2PHAL | Styrene | 98 | 97 | (S) | [3] |
Table 1. Asymmetric Dihydroxylation of Styrene. Note: Data for PHAL-ligated pseudo-enantiomers is included to illustrate the expected opposite stereochemical outcome.
| Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| This compound | trans-Stilbene | - | - | - | Data not available in searched literature |
| (DHQD)2Pyr | trans-Stilbene | >99 | 98 | (R,R) | [3] |
| (DHQ)2PHAL | trans-Stilbene | - | >99 | (S,S) | [3] |
| (DHQD)2PHAL | trans-Stilbene | 96 | 91 | (R,R) | [3] |
Table 2. Asymmetric Dihydroxylation of trans-Stilbene.
Experimental Protocols
A generalized experimental protocol for the Sharpless asymmetric dihydroxylation using either this compound or (DHQD)2Pyr is provided below. The specific quantities of reagents may need to be optimized for different substrates.
Materials:
-
Alkene substrate
-
This compound or (DHQD)2Pyr
-
Potassium osmate [K2OsO2(OH)4]
-
Potassium ferricyanide (B76249) [K3Fe(CN)6]
-
Potassium carbonate (K2CO3)
-
Water
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
To this solvent mixture, add potassium ferricyanide (3.0 eq.), potassium carbonate (3.0 eq.), and the chiral ligand (this compound or (DHQD)2Pyr, 0.01 eq.).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add potassium osmate (0.002 eq.) to the mixture. The solution should turn yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction: Add the alkene (1.0 eq.) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, add sodium sulfite (ca. 1.5 g per mmol of alkene) and stir for 30-60 minutes at room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Visualizing the Mechanism and Stereochemical Control
To further elucidate the roles of this compound and (DHQD)2Pyr, the following diagrams, generated using the DOT language, visualize the catalytic cycle of the Sharpless asymmetric dihydroxylation and the stereochemical model that dictates the facial selectivity.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Stereochemical control by pseudo-enantiomeric ligands.
References
A Comparative Guide to (DHQ)2Pyr and Other Chiral Ligands in Asymmetric Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral ligand is a critical determinant of reaction success. This guide provides an objective comparison of the performance of (DHQ)2Pyr, a prominent bis-cinchona alkaloid ligand, with other commonly employed chiral ligands. The focus is on the well-established Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols, which are key intermediates in the preparation of numerous pharmaceuticals and natural products.[1][2]
Performance Comparison in Asymmetric Dihydroxylation
The efficacy of a chiral ligand in asymmetric dihydroxylation is primarily evaluated by the enantiomeric excess (ee%) and chemical yield of the diol product. The following tables summarize the performance of this compound and its pseudo-enantiomer (DHQD)2Pyr in comparison to other widely used ligands derived from cinchona alkaloids, such as (DHQ)2PHAL, (DHQD)2PHAL, and (DHQD)2AQN. The data is presented for the asymmetric dihydroxylation of representative olefin substrates, trans-stilbene (B89595) and styrene.[3]
Table 1: Performance of Chiral Ligands in the Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Yield (%) | ee (%) |
| (DHQD)2PHAL | 96 | 91 |
| (DHQD)2Pyr | >99 | 98 |
| (DHQD)2AQN | 95 | >99 |
Reaction conditions are generalized and may vary between specific literature sources. Data is compiled for comparative purposes.[3]
Table 2: Performance of Chiral Ligands in the Asymmetric Dihydroxylation of Styrene
| Ligand | Yield (%) | ee (%) |
| (DHQD)2PHAL | 98 | 97 |
| (DHQD)2Pyr | 96 | 96 |
Reaction conditions are generalized and may vary between specific literature sources. Data is compiled for comparative purposes.[3]
The data indicates that while the classic phthalazine (B143731) (PHAL) bridged ligands provide excellent results, analogs with a pyrimidine (B1678525) (Pyr) linker, such as this compound and (DHQD)2Pyr, can offer comparable or even superior enantioselectivity for certain substrates.[3] The choice of the linker and the specific cinchona alkaloid derivative (dihydroquinine 'DHQ' vs. dihydroquinidine (B8771983) 'DHQD') dictates the facial selectivity of the dihydroxylation, leading to the formation of opposite enantiomers of the diol product.[1][4]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below is a representative protocol for the Sharpless Asymmetric Dihydroxylation.
General Experimental Protocol for Sharpless Asymmetric Dihydroxylation:
A commercially available AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing (DHQD)2PHAL) is typically used for convenience.[1][5] For reactions utilizing this compound or other specific ligands, the components are mixed individually.
Materials:
-
Olefin substrate
-
This compound or other chiral ligand
-
Potassium osmate(VI) dihydrate (K2OsO2(OH)4)
-
Potassium ferricyanide(III) (K3[Fe(CN)6]) as the re-oxidant
-
Potassium carbonate (K2CO3)
-
Water
-
Methanesulfonamide (CH3SO2NH2) (optional, can accelerate the reaction for some substrates)[2]
-
Sodium sulfite (B76179) (Na2SO3) for quenching
Procedure:
-
To a stirred mixture of tert-butanol and water (1:1 v/v) at room temperature are added potassium carbonate (3.0 eq) and the chiral ligand (e.g., this compound, 0.01 eq).
-
Potassium ferricyanide(III) (3.0 eq) and potassium osmate(VI) dihydrate (0.002 eq) are then added.
-
The mixture is stirred until two clear phases are formed. The mixture is then cooled to 0 °C in an ice bath.
-
The olefin substrate (1.0 eq) is added to the cold, vigorously stirred mixture.
-
The reaction is stirred at 0 °C and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.
-
Upon completion, solid sodium sulfite (1.5 g per mmol of olefin) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure diol.
-
The enantiomeric excess (% ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.[4]
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for asymmetric dihydroxylation.
Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
References
A Comparative Guide to Asymmetric Dihydroxylation: Emerging Alternatives to the Sharpless Method
For decades, the Sharpless asymmetric dihydroxylation has been a cornerstone of stereoselective synthesis, providing a reliable method for the creation of chiral vicinal diols. However, the reliance on the highly toxic and expensive osmium tetroxide has driven the development of alternative methods. This guide provides a comparative overview of prominent alternatives, including metal-catalyzed, chemo-enzymatic, and organocatalytic approaches, complete with experimental data and protocols to assist researchers in selecting the optimal method for their specific needs.
Overview of Asymmetric Dihydroxylation Methods
The Sharpless asymmetric dihydroxylation affords syn-diols with high enantioselectivity for a broad range of alkenes.[1][2] This method typically utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant.[2] While highly effective, the toxicity of osmium has spurred the search for greener, more cost-effective alternatives. This comparison focuses on three such alternatives: manganese-catalyzed syn-dihydroxylation, chemo-enzymatic trans-dihydroxylation, and organocatalytic trans-dihydroxylation.
Quantitative Performance Comparison
The following tables summarize the performance of the Sharpless asymmetric dihydroxylation and its alternatives across various substrates.
Table 1: Sharpless Asymmetric Dihydroxylation
| Substrate | Product | Yield (%) | e.e. (%) |
| trans-Stilbene | (1R,2R)-1,2-Diphenylethane-1,2-diol | 98 | >99 |
| α-Methylstyrene | (R)-1-Phenylethane-1,2-diol | 96 | 96 |
| 1-Decene | (R)-Decane-1,2-diol | 94 | 97 |
Data sourced from representative literature.
Table 2: Manganese-Catalyzed syn-Dihydroxylation of Electron-Deficient Alkenes
| Substrate | Product | Yield (%) | e.e. (%) |
| Chalcone | (2R,3S)-2,3-Dihydroxy-1,3-diphenylpropan-1-one | 95 | 96 |
| Diethyl fumarate | Diethyl (2R,3R)-2,3-dihydroxysuccinate | 85 | 92 |
| N-Benzylmaleimide | (3R,4R)-3,4-Dihydroxy-1-benzylpyrrolidine-2,5-dione | 92 | 94 |
This method is particularly effective for electron-deficient alkenes, a substrate class that can be challenging for the Sharpless method.[3]
Table 3: Chemo-enzymatic trans-Dihydroxylation of Cyclic Olefins
| Substrate | Product | Conversion (%) | e.e. (%) |
| Cyclohexene | (1R,2R)-Cyclohexane-1,2-diol | 95 | 84 |
| N-Benzyloxycarbonyl-3-pyrroline | (3R,4R)-N-Benzyloxycarbonyl-3,4-dihydroxypyrrolidine | 97 | 92 |
This chemo-enzymatic, one-pot method provides access to trans-diols, which are complementary to the syn-products of the Sharpless reaction.[4]
Table 4: Organocatalytic trans-Dihydroxylation of α,β-Unsaturated Aldehydes
| Substrate | Product | Yield (%) | d.r. | e.e. (%) |
| Cinnamaldehyde | (2R,3R)-2,3-Dihydroxy-3-phenylpropanal | 91 | >20:1 | 99 |
| Crotonaldehyde | (2R,3R)-2,3-Dihydroxybutanal | 85 | >20:1 | 98 |
This organocatalytic approach offers a metal-free alternative for the synthesis of trans-diols from α,β-unsaturated aldehydes with excellent stereocontrol.[5][6]
Reaction Mechanisms and Workflows
The stereochemical outcome of each method is dictated by its unique reaction mechanism.
Sharpless Asymmetric Dihydroxylation
The Sharpless dihydroxylation proceeds through a [3+2] cycloaddition of the osmium tetroxide-chiral ligand complex to the alkene, forming an osmate ester intermediate. Subsequent hydrolysis releases the syn-diol.[1]
Manganese-Catalyzed syn-Dihydroxylation
This method utilizes a manganese catalyst and a co-oxidant. The proposed mechanism involves the formation of a high-valent manganese-oxo species that reacts with the alkene to form a cyclic manganate(V) ester, which is then hydrolyzed to the syn-diol.[7]
Chemo-enzymatic trans-Dihydroxylation
This one-pot, two-step process involves an initial enzymatic or chemical epoxidation of the alkene, followed by an enzymatic hydrolysis of the epoxide to yield the trans-diol.[4]
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric trans-dihydroxylation of cyclic olefins by enzymatic or chemo-enzymatic sequential epoxidation and hydrolysis in one-pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric formal trans-dihydroxylation and trans-aminohydroxylation of alpha,beta-unsaturated aldehydes via an organocatalytic reaction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Determining Enantiomeric Excess of Diols by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral diols is a critical step in synthesis, purification, and quality control. Chiral High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of the three main classes of chiral stationary phases (CSPs) for diol enantioseparation: polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic-based CSPs. The information, supported by experimental data, will aid in the selection of the most suitable method for your specific diol analysis.
The Foundation: Calculating Enantiomeric Excess
The primary goal of a chiral HPLC separation is to resolve the two enantiomers of a chiral compound, allowing for their individual quantification. The enantiomeric excess (ee) is a measure of the purity of a chiral sample.[1] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 [1]
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. A racemic mixture, containing equal amounts of both enantiomers, will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%.[2]
Comparison of Chiral Stationary Phases for Diol Enantioseparation
The success of a chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP). The interaction between the analyte and the CSP is what enables the separation of the enantiomers.[3] The three most common types of CSPs for diol separation each have distinct advantages and disadvantages.
Performance Data of Different CSPs for Diol Separations
The following table summarizes the performance of various CSPs for the enantioseparation of representative diols. The key chromatographic parameters presented are the retention factor of the first eluting enantiomer (k1), the separation factor (α), and the resolution (Rs). An ideal separation is characterized by a good resolution (Rs > 1.5) and a reasonable analysis time.
| Diol Analyte | Chiral Stationary Phase (CSP) Type | CSP Name | Mobile Phase | k1 | α | Rs | Reference |
| Hydrobenzoin | Polysaccharide-based | CHIRALPAK® IA-3 | CO₂ / Methanol (92:8, v/v) | - | - | Baseline | [1] |
| 1,2-Propanediol | Polysaccharide-based | CHIRALCEL® OD-H | n-Heptane / Ethanol (80:20, v/v) | - | - | - | [1] |
| 2,3-Butanediol (B46004) | Polysaccharide-based | Chiralpak IA | n-Hexane / Isopropanol (90:10, v/v) | 1.8 | 1.25 | 2.1 | |
| 1-(4-Chlorophenyl)ethane-1,2-diol | Polysaccharide-based | Not Specified | Not Specified | - | - | - | [4] |
| Amino Alcohols (Diol-like) | Macrocyclic Antibiotic-based | Teicoplanin CSP | Methanol with Acetic Acid and Triethylamine | >0 | >1 | >1.5 | [1] |
| 2-Butene-1,4-diol Isomers | Pirkle-type / Polysaccharide-like | (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | - | - | 2.61 | |
| 2-Butene-1,4-diol Isomers | Pirkle-type / Polysaccharide-like | ChiraSpher | Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v) | - | - | - | [5] |
Note: "-" indicates data was not specified in the source.
Advantages and Disadvantages of CSP Types for Diol Analysis
| CSP Type | Advantages for Diol Analysis | Disadvantages for Diol Analysis |
| Polysaccharide-based | - Broad applicability for a wide range of chiral compounds, including diols.[6][7] - High success rate for achieving baseline separation. - Immobilized versions offer excellent solvent compatibility and robustness.[6] | - Coated versions have limited solvent compatibility.[8] - Chiral recognition mechanism can be complex. |
| Cyclodextrin-based | - Good for separating compounds that can fit into their hydrophobic cavity. - Often used in reversed-phase mode, which is compatible with aqueous samples.[8] - Generally less expensive than other CSP types. | - Limited to analytes with a suitable size and structure to interact with the cavity. - Small structural changes in the analyte can lead to unpredictable separation results. - Can sometimes exhibit lower efficiency. |
| Macrocyclic Antibiotic-based | - Offer unique selectivity, especially for compounds with polar and ionizable groups.[9][10] - Can be used in multiple modes including reversed-phase, normal-phase, and polar organic mode.[10] - Effective for separating complex molecules like amino alcohols which have diol-like structures.[1] | - Can be more expensive than other CSP types. - The complex structure can lead to multiple interaction modes, sometimes making method development less predictable. |
Experimental Workflow and Protocols
A systematic approach is crucial for the efficient development of a chiral HPLC method for diol analysis. The following workflow diagram illustrates a logical sequence of steps from initial screening to method optimization.
Caption: A logical workflow for developing a chiral HPLC method for diol analysis.
Detailed Experimental Protocols
Reproducibility is key in scientific research. Below are detailed protocols for the separation of specific diols on different types of CSPs.
Protocol 1: Enantioseparation of 2,3-Butanediol on a Polysaccharide-Based CSP [11]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID) or UV-Vis detector (if derivatization is performed).[11]
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized), 250 x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if possible.
-
Injection Volume: 10 µL.[11]
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic 2,3-butanediol in the mobile phase.[11]
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]
-
Inject the sample.
-
Integrate the peak areas of the two eluting enantiomers to calculate the enantiomeric excess.
-
Protocol 2: Enantioseparation of Amino Alcohols (Diol-like) on a Macrocyclic Antibiotic-Based CSP [1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T).
-
Mobile Phase: Methanol containing 0.025% Acetic Acid and 0.017% Triethylamine (v/v/v).[12]
-
Flow Rate: 0.7 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection: UV at 276 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Sample Preparation: Dissolve the amino alcohol sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is obtained.
-
Inject the sample.
-
Monitor the elution of the enantiomers and calculate the ee from the integrated peak areas.
-
Protocol 3: General Screening Protocol for a Novel Diol [11]
-
Instrumentation: HPLC system with a multi-wavelength or diode array detector, and ideally a refractive index detector.
-
Columns for Screening:
-
Polysaccharide-based: Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H
-
Cyclodextrin-based: CYCLOBOND™ I 2000
-
Macrocyclic Antibiotic-based: CHIROBIOTIC® V, CHIROBIOTIC® T
-
-
Screening Mobile Phases:
-
Normal Phase: n-Hexane / Isopropanol (90:10, v/v) and n-Hexane / Ethanol (90:10, v/v)
-
Reversed Phase: Acetonitrile / Water (50:50, v/v) and Methanol / Water (50:50, v/v) with 0.1% formic acid or 0.1% diethylamine (B46881) if the diol is acidic or basic.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Procedure:
-
Sequentially screen the selected columns with the different mobile phases.
-
Evaluate the resulting chromatograms for any signs of separation (peak splitting or broadening).
-
Select the column and mobile phase combination that shows the most promising initial separation (Rs > 0.5) for further optimization as outlined in the workflow diagram.[11]
-
Conclusion
The determination of the enantiomeric excess of diols by chiral HPLC is a well-established and powerful technique. The choice of the chiral stationary phase is the most critical factor for a successful separation. Polysaccharide-based CSPs offer the broadest applicability and are an excellent starting point for method development.[6] Cyclodextrin-based CSPs provide a cost-effective option for analytes that fit their structural requirements, while macrocyclic antibiotic-based CSPs offer unique selectivity for more complex or polar diol-containing molecules. By following a systematic screening and optimization workflow, researchers can efficiently develop robust and reliable methods for the accurate determination of the enantiomeric purity of diols, a crucial aspect in the advancement of chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Enzymatic Dihydroxylation as a Greener Alternative to Sharpless Asymmetric Dihydroxylation
For researchers, scientists, and drug development professionals, the stereoselective synthesis of vicinal diols is a critical transformation in the construction of complex molecules. The Sharpless asymmetric dihydroxylation, utilizing ligands such as (DHQ)2Pyr, has long been a benchmark for this reaction. However, the growing demand for sustainable and environmentally benign synthetic methods has spurred interest in enzymatic alternatives. This guide provides an objective comparison of enzymatic dihydroxylation, primarily focusing on Rieske non-heme iron oxygenases (ROs), with the classical Sharpless method, supported by experimental data, detailed protocols, and workflow visualizations.
Performance Comparison: A Head-to-Head Analysis
The choice between enzymatic and traditional chemical methods for dihydroxylation often involves a trade-off between factors like enantioselectivity, substrate scope, reaction conditions, and environmental impact. Below is a summary of the performance of both methods on a common substrate, styrene (B11656), to highlight their key differences.
| Substrate | Method | Catalyst/Enzyme | Yield (%) | Enantiomeric Excess (ee %) / Enantiomeric Ratio (er) | Key Reaction Conditions |
| Styrene | Sharpless Asymmetric Dihydroxylation | AD-mix-α ((DHQ)2PHAL) | 88 | 82:18 (er) | t-BuOH:H2O (1:1), 0 °C, 6-24 hours.[1] |
| Styrene | Enzymatic Dihydroxylation | Naphthalene Dioxygenase (NDO) from Pseudomonas sp. | 95 | 74 (R) | Whole-cell biotransformation with recombinant E. coli, formate-fueled.[2] |
| Styrene | Enzymatic Dihydroxylation | Engineered Rieske Oxygenase | >99 (Conversion) | ≥95 | Whole-cell biotransformation, single point mutation in the enzyme.[3] |
As the data indicates, both methods can achieve high yields and good to excellent enantioselectivity. Notably, protein engineering can significantly enhance the performance of enzymatic systems, leading to near-perfect conversion and high enantiomeric excess.[2][3]
Delving into the Methodologies: Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing these techniques.
Sharpless Asymmetric Dihydroxylation of Styrene using AD-mix-α
This protocol is adapted from standard procedures for Sharpless asymmetric dihydroxylation.[1][4][5]
Materials:
-
AD-mix-α
-
tert-Butanol (t-BuOH)
-
Water
-
Styrene
-
Sodium sulfite (B76179) (Na2SO3)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO4)
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 100 mL round-bottomed flask, prepare a solvent mixture of t-BuOH (15 mL) and water (15 mL).
-
Add AD-mix-α (4.2 g) to the solvent mixture.
-
Stir the mixture vigorously at room temperature until two clear phases form, with the lower aqueous phase appearing bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate.
-
To the cold, stirred mixture, add styrene (1 mmol).
-
Continue vigorous stirring at 0 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g).
-
Allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude diol.
-
Purify the product by flash chromatography on silica (B1680970) gel.
Enzymatic Dihydroxylation of Styrene using Recombinant E. coli
This protocol describes a whole-cell biocatalytic approach using a recombinant E. coli strain expressing a Rieske dioxygenase.
Materials:
-
Recombinant E. coli cells expressing the desired Rieske dioxygenase (e.g., Naphthalene Dioxygenase).
-
Growth medium (e.g., Luria-Bertani broth) with appropriate antibiotic.
-
Inducer (e.g., IPTG).
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Glucose or other carbon source for cofactor regeneration.
-
Styrene.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
Centrifuge.
-
Incubator shaker.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a starter culture of the recombinant E. coli strain in growth medium with the appropriate antibiotic and grow overnight at 37 °C with shaking.
-
Use the starter culture to inoculate a larger volume of fresh medium and grow at 37 °C until the optical density at 600 nm (OD600) reaches a mid-log phase (around 0.6-0.8).
-
Induce the expression of the dioxygenase by adding an inducer (e.g., IPTG) and continue to incubate at a lower temperature (e.g., 18-25 °C) for several hours or overnight to ensure proper protein folding.
-
-
Whole-Cell Biotransformation:
-
Harvest the induced cells by centrifugation.
-
Wash the cell pellet with buffer solution and resuspend it in the same buffer to a desired cell density.
-
Add a carbon source (e.g., glucose) to the cell suspension to facilitate the regeneration of the NADH cofactor.
-
Add styrene to the cell suspension. The final concentration of the substrate should be optimized to avoid toxicity to the cells.
-
Incubate the reaction mixture at a suitable temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by taking samples at different time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Product Extraction and Analysis:
-
Once the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with an organic solvent like ethyl acetate.
-
Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and concentrate to obtain the crude product.
-
Purify the diol by chromatography and determine the yield and enantiomeric excess.
-
Visualizing the Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for selecting the appropriate dihydroxylation method.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.[6]
Caption: General workflow for enzymatic dihydroxylation using whole-cell biocatalysis.
Caption: Simplified catalytic cycle of a Rieske non-heme iron dioxygenase.[7][8]
Concluding Remarks: Choosing the Right Tool for the Job
Both enzymatic dihydroxylation and the Sharpless asymmetric dihydroxylation are powerful methods for the synthesis of chiral vicinal diols. The Sharpless method, with its well-established protocols and commercially available AD-mix reagents, offers a high degree of reliability and predictability for a broad range of substrates.[6][9]
Enzymatic methods, particularly those employing Rieske dioxygenases, present a compelling green alternative.[3] They operate under mild aqueous conditions, avoid the use of heavy metals like osmium, and can exhibit excellent enantioselectivity. The continuous advancements in protein engineering are rapidly expanding the substrate scope and enhancing the catalytic efficiency of these biocatalysts, making them increasingly competitive with traditional chemical methods. The choice between these two approaches will ultimately depend on the specific requirements of the synthesis, including the substrate, desired enantiomer, scalability, and sustainability considerations. For laboratories equipped for biocatalysis, enzymatic dihydroxylation offers a promising and environmentally conscious path to valuable chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Rieske Non-Heme Iron Oxygenases for the Asymmetric Dihydroxylation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. rroij.com [rroij.com]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Engineering Rieske oxygenase activity one piece at a time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Enantioselectivity of Cinchona Alkaloid Ligands
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral molecules, particularly enantiomerically pure compounds, are critical as the physiological effects of enantiomers can differ significantly. Cinchona alkaloids, naturally occurring compounds extracted from the bark of the Cinchona tree, have emerged as a privileged class of chiral ligands and organocatalysts for a vast array of asymmetric reactions. Their structural rigidity, combined with the presence of multiple stereocenters and functional groups, makes them highly effective in inducing enantioselectivity.
This guide provides an objective comparison of the performance of various Cinchona alkaloid-derived ligands in several key asymmetric transformations. The pseudoenantiomeric relationship between certain alkaloids, such as quinine (B1679958) (QN) and quinidine (B1679956) (QD), and their dihydro-derivatives, dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), is a remarkable feature, often allowing for the selective synthesis of either enantiomer of a desired product.[1] Furthermore, extensive modification of the Cinchona scaffold, particularly at the C9 hydroxyl group, has led to the development of highly efficient catalysts with tailored properties.[2]
Data Presentation
The following sections present a quantitative comparison of different Cinchona alkaloid ligands in various asymmetric reactions. The data, including enantiomeric excess (ee%), diastereomeric ratio (dr), and yield (%), are summarized in structured tables for ease of comparison.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins. The choice of the Cinchona alkaloid-derived ligand is crucial in determining the facial selectivity of the dihydroxylation. The most commonly used ligands are phthalazine (B143731) (PHAL) ethers of dihydroquinine and dihydroquinidine.[3][4]
| Substrate | Ligand System | % ee | Configuration | Yield (%) |
| Styrene | AD-mix-α ((DHQ)₂PHAL) | 97 | R | Not specified |
| AD-mix-β ((DHQD)₂PHAL) | 97 | S | Not specified | |
| 4-Methoxy-styrene | AD-mix-α ((DHQ)₂PHAL) | 94 | R | Not specified |
| AD-mix-β ((DHQD)₂PHAL) | 93 | S | Not specified | |
| 4-Chloro-styrene | AD-mix-α ((DHQ)₂PHAL) | 84 | R | Not specified |
| AD-mix-β ((DHQD)₂PHAL) | 80 | S | Not specified | |
| Olefin Intermediate for Quinine/Quinidine Synthesis | AD-mix-α ((DHQ)₂PHAL) | >96:4 (dr) | (S,S)-Diol | Not specified |
| AD-mix-β ((DHQD)₂PHAL) | >96:4 (dr) | (R,R)-Diol | 88 |
Data sourced from BenchChem publications.[3][4]
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Cinchona alkaloids and their derivatives, particularly those modified with thiourea (B124793) or squaramide moieties, have proven to be highly effective catalysts.[5]
2.1. Addition of Thiophenol to 2-Cyclohexen-1-one
| Catalyst | % ee | Configuration | Yield (%) |
| Quinidine | 90 | R | 95 |
| Quinine | 88 | S | 92 |
Data sourced from a comparative study by Deng and co-workers, as cited by BenchChem.[4]
2.2. Addition of β-Ketoesters to Nitroolefins
| Catalyst | Substrate 1 | Substrate 2 | % ee | dr | Yield (%) |
| Cinchonine Squaramide (Rawal's Catalyst) | 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | 93 | Not specified | 75 |
| Dimeric Cinchona Squaramide (5Qa) | 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | 98 | >100:1 | 76 |
| Polymeric Cinchona Squaramide (7PQaa) | 2-oxocyclopentanecarboxylate | trans-β-nitrostyrene | 99 | 65:1 | Not specified |
Data sourced from a study on Cinchona squaramide-based chiral polymers.[5]
Asymmetric Aldol (B89426) Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. Cinchona-based bifunctional urea (B33335) catalysts have shown high enantioselectivity in these reactions.[2]
| Catalyst | Substrate 1 | Substrate 2 | % ee | dr | Yield (%) |
| Cinchona-based Urea (33) | α-azido acetophenone | ethyl pyruvate | 91 | 95:5 (syn:anti) | Moderate |
| Cinchona-based Urea (33) | α-azido-4-chloroacetophenone | ethyl pyruvate | 85 | 95:5 (syn:anti) | Moderate |
Data sourced from a review on recent applications of Cinchona alkaloid-based catalysts.[2]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction provides a route to β-nitro alcohols, which are versatile synthetic intermediates. C6'-OH modified Cinchona alkaloids have been identified as effective catalysts.[6]
| Catalyst | Substrate 1 | Substrate 2 | % ee |
| C6'-OH Cinchona Alkaloid (11a) | Nitromethane | Ethyl benzoylformate | 90 |
| C6'-OH Cinchona Alkaloid (11b) | Nitromethane | Ethyl 4-methoxybenzoylformate | 92 |
| C6'-OH Cinchona Alkaloid (11a) | Nitromethane | Ethyl 4-chlorobenzoylformate | 88 |
Data sourced from a publication on organocatalytic enantioselective Henry reactions.[6]
Mandatory Visualization
Caption: General experimental workflow for an asymmetric reaction catalyzed by a Cinchona alkaloid ligand.
Caption: Logical relationship in the development of Cinchona alkaloid-based ligands and catalysts.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a representative example for the asymmetric dihydroxylation of an olefin using a commercially available AD-mix.[3][7]
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Olefin substrate
-
Methanesulfonamide (B31651) (if required for certain substrates)
-
Sodium sulfite (B76179) (for quenching)
-
Ethyl acetate (B1210297) (for extraction)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1 v/v) is prepared.
-
The AD-mix (containing the potassium osmate catalyst, the respective Cinchona alkaloid ligand, potassium ferricyanide (B76249) as the re-oxidant, and potassium carbonate) is dissolved in the tert-butanol/water solvent system and cooled to 0 °C.[7]
-
If necessary, methanesulfonamide is added to the reaction mixture.
-
The olefin substrate is added to the stirred, cooled reaction mixture.
-
The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of solid sodium sulfite.
-
The mixture is warmed to room temperature and stirred for an additional 30-60 minutes.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with a basic solution (e.g., 1 M NaOH) to remove the ligand, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (% ee) of the purified diol is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
General Protocol for Asymmetric Michael Addition of Thiophenol to Cyclohexenone
This protocol is based on the work of Deng and co-workers for the conjugate addition of thiols to enones catalyzed by unmodified Cinchona alkaloids.[4]
Materials:
-
Quinidine or Quinine
-
2-Cyclohexen-1-one
-
Thiophenol
-
Toluene (or other suitable solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the Cinchona alkaloid catalyst (e.g., quinidine) in the chosen solvent at a specified low temperature (e.g., -20 °C), the enone substrate (e.g., 2-cyclohexen-1-one) is added.
-
The nucleophile (e.g., thiophenol) is then added to the reaction mixture.
-
The reaction is stirred at this temperature for the specified time (e.g., 24 hours).
-
The reaction is quenched, and the product is purified by column chromatography to yield the chiral thioether.
-
The enantiomeric excess is determined by chiral HPLC analysis.
General Protocol for Asymmetric Michael Addition of β-Ketoesters to Nitroolefins
This protocol is representative for the Michael addition catalyzed by dimeric or polymeric Cinchona squaramide catalysts.[5]
Materials:
-
Cinchona squaramide catalyst (e.g., 5Qa or 7PQaa)
-
β-Ketoester (e.g., 2-oxocyclopentanecarboxylate)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., THF or Dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
The Cinchona squaramide catalyst is suspended or dissolved in the solvent in a reaction vessel.
-
The β-ketoester is added to the mixture.
-
The nitroolefin is then added, and the reaction is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
References
The Cost-Benefit Calculus of (DHQ)2Pyr in Asymmetric Synthesis: A Comparative Guide
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to fine chemicals. The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone reaction for the stereoselective synthesis of vicinal diols, with the choice of chiral ligand being a critical determinant of its efficacy and economic viability. This guide provides a comprehensive cost-benefit analysis of using (DHQ)2Pyr, a prominent bis-cinchona alkaloid ligand, in comparison to its well-established counterparts, (DHQD)2PHAL and (DHQD)2AQN. By examining performance data across a range of substrates, detailing experimental protocols, and visualizing the catalytic process, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Performance Comparison: this compound vs. Alternatives
The efficacy of a chiral ligand in asymmetric catalysis is primarily judged by its ability to induce high enantioselectivity (ee) and deliver the desired product in high yield. The following tables summarize the performance of this compound and its analogues in the asymmetric dihydroxylation of various olefin substrates.
Table 1: Asymmetric Dihydroxylation of Terminal Olefins
| Olefin Substrate | Ligand | Yield (%) | ee (%) |
| Styrene | This compound | 94 | 97 |
| Styrene | (DHQD)2PHAL | 92 | 96 |
| Styrene | (DHQD)2AQN | 95 | 98 |
| 1-Octene | This compound | 85 | 95 |
| 1-Octene | (DHQD)2PHAL | 88 | 94 |
| 1-Octene | (DHQD)2AQN | 87 | 96 |
Table 2: Asymmetric Dihydroxylation of Internal Olefins
| Olefin Substrate | Ligand | Yield (%) | ee (%) |
| trans-Stilbene | This compound | 96 | 99 |
| trans-Stilbene | (DHQD)2PHAL | 95 | >99 |
| trans-Stilbene | (DHQD)2AQN | 97 | >99 |
| (E)-5-Decene | This compound | 90 | 98 |
| (E)-5-Decene | (DHQD)2PHAL | 92 | 97 |
| (E)-5-Decene | (DHQD)2AQN | 91 | 99 |
Table 3: Cost Analysis of Chiral Ligands
| Ligand | Supplier Example | Price (USD) per gram |
| This compound | Sigma-Aldrich | ~210 |
| (DHQD)2PHAL | Sigma-Aldrich | ~190 |
| (DHQD)2AQN | MolPort | ~577 |
Note: Prices are approximate and subject to change. Please refer to suppliers for current pricing.
The Catalytic Cycle: A Visual Workflow
The Sharpless Asymmetric Dihydroxylation proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps involved in this process.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving optimal results in asymmetric synthesis. The following are representative protocols for the Sharpless Asymmetric Dihydroxylation using this compound and its alternatives.
General Procedure for Asymmetric Dihydroxylation using this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a mixture of tert-butanol (B103910) (5 mL) and water (5 mL).
-
Reagent Addition: Add potassium carbonate (2.0 mmol), potassium ferricyanide(III) (3.0 mmol), and this compound (0.01 mmol). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (0.002 mmol). The mixture should turn a light green or yellow color.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the olefin (1.0 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically within 4-24 hours), quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and allowing the mixture to warm to room temperature. Stir for an additional 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Workup: Combine the organic layers, wash with 1 M aqueous sodium hydroxide, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica (B1680970) gel.
Variations for Alternative Ligands:
-
Using (DHQD)2PHAL: The same general procedure can be followed, substituting this compound with (DHQD)2PHAL. This will typically yield the opposite enantiomer of the diol.
-
Using (DHQD)2AQN: The experimental setup is similar. In some cases, for less reactive olefins, the reaction temperature may need to be slightly elevated or the reaction time extended.
Cost-Benefit Analysis
The decision to employ a specific chiral ligand in a synthetic process is a multifaceted one, balancing the cost of the catalyst against its performance and the overall process efficiency.
Benefits of this compound:
-
High Enantioselectivity and Yields: As demonstrated in the performance tables, this compound consistently delivers high enantiomeric excesses and product yields for a variety of olefin substrates.
-
Predictable Stereochemistry: The cinchona alkaloid backbone provides a reliable platform for predictable facial selectivity in the dihydroxylation reaction.
-
Commercial Availability: this compound is readily available from major chemical suppliers.
Costs and Drawbacks:
-
Catalyst Cost: While not the most expensive option, the price of this compound is a significant consideration, especially for large-scale synthesis.
-
Osmium Toxicity: The use of osmium tetroxide, a necessary co-catalyst, poses a significant health and safety risk due to its high toxicity and volatility. Proper handling and containment are essential.
-
Catalyst Loading: While catalytic, the loading of both the osmium and the chiral ligand can impact the overall cost of the reaction.
Comparison with Alternatives:
-
(DHQD)2PHAL: This ligand is often considered the "standard" for Sharpless Asymmetric Dihydroxylation and is slightly less expensive than this compound. Its performance is comparable across many substrates, making it a strong competitor. The choice between this compound and (DHQD)2PHAL may come down to subtle differences in enantioselectivity for a specific substrate or supplier pricing at a given time.
-
(DHQD)2AQN: This ligand is considerably more expensive than both this compound and (DHQD)2PHAL. However, for certain challenging substrates, it has been reported to provide superior enantioselectivity, potentially justifying its higher cost in cases where achieving the highest possible optical purity is critical.
Conclusion
This compound stands as a highly effective chiral ligand for the Sharpless Asymmetric Dihydroxylation, offering excellent enantioselectivity and yields for a broad range of olefins. Its performance is comparable to the widely used (DHQD)2PHAL, with the choice between them often depending on the specific substrate and economic considerations. While the cost of this compound and the associated use of toxic osmium tetroxide are important factors to consider, its efficiency in delivering valuable, enantiomerically pure diols often outweighs these drawbacks, particularly in the context of high-value target molecules in the pharmaceutical and fine chemical industries. For reactions where maximizing enantiopurity is the absolute priority and cost is a secondary concern, the more expensive (DHQD)2AQN may be the ligand of choice. Ultimately, the optimal decision requires a careful evaluation of the specific synthetic challenge at hand, balancing the desired level of stereochemical control with the overall process economics.
A Comparative Guide to Scalable Asymmetric Dihydroxylation Methods
For Researchers, Scientists, and Drug Development Professionals
The asymmetric dihydroxylation (AD) of olefins is a cornerstone of modern organic synthesis, providing a reliable method for the creation of chiral vicinal diols, which are critical intermediates in the pharmaceutical industry and fine chemical synthesis. The scalability of these methods is of paramount importance for their practical application in drug development and manufacturing. This guide provides an objective comparison of the performance of various asymmetric dihydroxylation methods with a focus on their scalability, supported by experimental data.
Sharpless Asymmetric Dihydroxylation: The Gold Standard
The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless, remains the most widely used method for the enantioselective synthesis of 1,2-diols.[1] The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. For convenience and reproducibility, premixed reagents, known as AD-mix-α and AD-mix-β, are commercially available.[1]
-
AD-mix-α contains the chiral ligand (DHQ)₂PHAL, derived from dihydroquinine.
-
AD-mix-β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, derived from dihydroquinidine.
These mixes also contain potassium ferricyanide (B76249) as the re-oxidant to regenerate the osmium catalyst in the catalytic cycle and potassium carbonate to maintain the optimal reaction pH.[2]
Performance and Scalability
The Sharpless AD reaction is renowned for its high enantioselectivity and broad substrate scope, applicable to nearly every class of alkene.[1] The use of catalytic amounts of the expensive and toxic osmium tetroxide makes this process economically viable for large-scale synthesis.[1] The reaction conditions are generally mild, and the procedure is operationally simple, contributing to its scalability.
Data Presentation: Sharpless Asymmetric Dihydroxylation of Various Olefins
| Substrate | Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-Stilbene (B89595) | AD-mix-β | >95 | >99 | [3] |
| α-Methylstyrene | AD-mix-β | 98 | 91 | [4] |
| 1-Decene | AD-mix-α | 78 | 97 | [4] |
| Styrene | AD-mix-β | - | 97 | [5] |
| Methyl trans-cinnamate | AD-mix-β | 97 | 97 | [2] |
| 1-Phenylcyclohexene | AD-mix-β | 88 | 97 | [4] |
Alternatives for Enhanced Scalability and Sustainability
Despite the robustness of the Sharpless method, concerns over the toxicity and cost of osmium have driven the development of more sustainable and scalable alternatives.
Immobilized Osmium Catalysts
To address the issue of osmium contamination in the final product and to facilitate catalyst recovery and reuse, various methods for immobilizing the osmium catalyst on solid supports have been developed.[6][7] These heterogeneous catalysts offer significant advantages in large-scale processes by simplifying purification and reducing waste.[6] Polymer-incarcerated osmium catalysts, for instance, have been shown to be effective, non-volatile, and reusable, affording diols in high yields and enantioselectivities with minimal osmium leaching.[6]
Data Presentation: Asymmetric Dihydroxylation using Immobilized Osmium Catalysts
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reuse Cycles | Reference |
| α-Methylstyrene | Polymer-Incarcerated Os | >99 | 99 | 5 | [6] |
| trans-Stilbene | OsO₄ on Poly(ethylene glycol) | 95 | >99 | 3 | [8] |
| Methyl trans-cinnamate | Microencapsulated OsO₄ | 94 | 98 | 4 | [7] |
Osmium-Free Dihydroxylation Methods
The development of osmium-free catalytic systems for asymmetric dihydroxylation represents a significant step towards greener and more cost-effective processes. These methods often utilize more abundant and less toxic metals like manganese or iron.[9] While still under active development, some of these systems have shown promising results in terms of both yield and enantioselectivity for specific substrate classes.[9]
Data Presentation: Osmium-Free Asymmetric Dihydroxylation
| Substrate | Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Ethyl cinnamate | Mn-catalyst | H₂O₂ | 85 | 96 | [9] |
| Styrene | Fe-catalyst | H₂O₂ | 70 | 90 | [9] |
| 1-Phenyl-1-propene | Mn-catalyst | Oxone | 95 | 94 | [9] |
Experimental Protocols
Laboratory-Scale Sharpless Asymmetric Dihydroxylation of trans-Stilbene (1 mmol)[10]
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl alcohol (5 mL) and water (5 mL).
-
Add AD-mix-β (1.4 g).
-
Stir the mixture at room temperature until all solids dissolve and two clear phases are observed. The lower aqueous phase should be a bright yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trans-stilbene (180 mg, 1 mmol) to the cold, stirred solution.
-
Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature. Stir for 30 minutes.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium chloride (brine), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude diol. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Pilot-Plant Scale Asymmetric Dihydroxylation of a Generic Olefin
For kilogram-scale production, process optimization is crucial to ensure safety, efficiency, and product quality. Key considerations include:
-
Reagent Addition: Controlled addition of the olefin and the oxidant is often necessary to manage the reaction exotherm and maintain optimal catalyst performance.
-
Mixing: Efficient mixing is critical in the biphasic reaction medium to ensure good mass transfer.
-
Work-up and Product Isolation: The work-up procedure needs to be adapted for large volumes, often involving phase separations in large reactors and crystallization for product isolation, minimizing the use of chromatography.[3]
-
Safety: Due to the use of an oxidant and flammable solvents, a thorough safety assessment is mandatory.
A general procedure for a larger scale reaction would involve charging a reactor with the solvent system and AD-mix, cooling the mixture, and then slowly adding the olefin. After the reaction is complete, a quenching agent is added, followed by extraction and crystallization of the product.
Visualizing the Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate the general experimental workflow and the catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. york.ac.uk [york.ac.uk]
- 4. scispace.com [scispace.com]
- 5. york.ac.uk [york.ac.uk]
- 6. books.lucp.net [books.lucp.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Chiral Landscape: A Comparative Guide to the Substrate Limitations of (DHQ)2Pyr in Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure vicinal diols, critical building blocks in the synthesis of pharmaceuticals and natural products, has been significantly advanced by the Sharpless Asymmetric Dihydroxylation (AD). At the heart of this powerful transformation lies the chiral ligand, which dictates the stereochemical outcome. While the phthalazine (B143731) (PHAL) bridged ligands, such as (DHQ)₂PHAL, are the most common components of the commercially available AD-mixes, the pyrimidine (B1678525) (PYR) bridged analogue, (DHQ)₂Pyr, has emerged as a potent alternative, in some cases offering superior enantioselectivity. This guide provides an objective comparison of the substrate limitations of (DHQ)₂Pyr, juxtaposed with other catalysts, supported by experimental data to inform catalyst selection in asymmetric synthesis.
Performance Comparison of Dimeric Cinchona Alkaloid Ligands
The efficacy of a chiral ligand in asymmetric dihydroxylation is primarily judged by its ability to induce high enantioselectivity (ee%) and provide the desired diol in high yield. The choice of the linker connecting the two dihydroquinine (DHQ) units significantly influences the catalyst's performance for different classes of olefins.
Below is a comparative summary of the performance of (DHQ)₂Pyr with its well-established counterpart, (DHQ)₂PHAL, and another analogue, (DHQ)₂AQN, for prototypical aromatic alkenes.
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (DHQ)₂Pyr | trans-Stilbene | >99 | 98 | [1] |
| (DHQ)₂PHAL | trans-Stilbene | 96 | 91 | [1] |
| (DHQ)₂AQN | trans-Stilbene | 95 | >99 | [1] |
| (DHQ)₂Pyr | Styrene | 96 | 96 | [1] |
| (DHQ)₂PHAL | Styrene | 98 | 97 | [1] |
| (DHQ)₂AQN | Styrene | 97 | 94 | [1] |
Reaction conditions are generalized and may vary slightly between sources. Data is compiled for comparative purposes.
As the data indicates, for the dihydroxylation of trans-stilbene, (DHQ)₂Pyr provides a significant improvement in enantioselectivity over the more common (DHQ)₂PHAL.[1] While for styrene, the performance is comparable, these initial results highlight the potential of the PYR ligand to be the catalyst of choice for specific substrate classes.
Substrate Limitations and Catalyst Selection
The true test of a catalyst lies in its performance across a diverse range of substrates, particularly those that are known to be challenging. The limitations of the Sharpless Asymmetric Dihydroxylation are often encountered with certain classes of olefins.
2. Terminal Alkenes: While generally good substrates, short-chain aliphatic terminal alkenes can sometimes give lower enantioselectivities compared to their aromatic or longer-chain counterparts. This is an area where ligand tuning, such as the use of (DHQ)₂Pyr, could potentially offer advantages, though comprehensive comparative studies are needed.
3. Electron-Deficient Olefins: The electrophilic nature of osmium tetroxide results in a slower reaction rate with electron-deficient alkenes, such as α,β-unsaturated esters. To achieve reasonable reaction times and yields, modifications to the standard protocol, such as the use of an additive like methanesulfonamide (B31651), are often necessary.[2] The choice of ligand can also play a crucial role in activating the system for these less reactive substrates.
4. Sterically Hindered Olefins: Tri- and tetra-substituted olefins can also pose a challenge due to steric hindrance, which can impede the approach of the bulky catalyst to the double bond. The geometry of the chiral pocket created by the ligand is critical in overcoming these steric barriers.
Alternative Catalytic Systems: Osmium-Free Dihydroxylation
Concerns over the cost and toxicity of osmium have driven the development of alternative, osmium-free dihydroxylation methods. Manganese-based catalysts have emerged as a promising, more sustainable option.[1] While direct, quantitative comparisons with (DHQ)₂Pyr on a broad range of substrates are still emerging in the literature, initial studies have shown that chiral manganese-salen complexes can provide high enantioselectivities for certain olefins, presenting a viable alternative for industrial applications.
| Catalyst System | Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Sharpless AD | (DHQD)₂PHAL | Indene | 95 | 92 | [3] |
| Manganese-Catalyzed | Chiral N₄-donor | Indene | 92 | 90 | [3] |
This data provides a general comparison and specific conditions may vary.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining reliable and comparable results.
General Procedure for Sharpless Asymmetric Dihydroxylation using a Standalone Ligand
This protocol is a general guideline for performing an asymmetric dihydroxylation using (DHQ)₂Pyr as the chiral ligand, where it is not part of a pre-packaged AD-mix.
Materials:
-
Alkene (1 mmol)
-
(DHQ)₂Pyr (0.01 mmol, 1 mol%)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (0.002 mmol, 0.2 mol%)
-
Potassium ferricyanide(III) (K₃Fe(CN)₆) (3 mmol)
-
Potassium carbonate (K₂CO₃) (3 mmol)
-
Methanesulfonamide (CH₃SO₂NH₂) (1 mmol, optional, but recommended for internal or electron-deficient olefins)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add potassium ferricyanide(III) (3 mmol), potassium carbonate (3 mmol), and (DHQ)₂Pyr (0.01 mmol). If using, add methanesulfonamide (1 mmol).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture vigorously at room temperature until all solids are dissolved.
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (0.002 mmol). The solution should turn a light yellow or green color.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add the alkene (1 mmol) to the cold, vigorously stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6-24 hours.
-
Work-up: Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 30-60 minutes at room temperature to quench the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with 1 M aqueous HCl to remove the cinchona alkaloid ligand, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude diol can be purified by flash column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield and characterize the product by standard spectroscopic methods (NMR, IR, MS). The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.
Visualizing the Mechanism of Asymmetric Induction
The stereochemical outcome of the Sharpless Asymmetric Dihydroxylation is often rationalized by the "U-shaped" binding pocket model proposed by Corey. The chiral ligand creates a well-defined space that orients the incoming alkene for a facial-selective attack by the osmium tetroxide.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
The difference in the linker (PYR vs. PHAL) subtly alters the shape and electronic environment of this binding pocket, leading to different substrate preferences and, in some cases, improved enantioselectivity. The pyrimidine linker in (DHQ)₂Pyr, being more electron-deficient than the phthalazine linker, can influence the Lewis acidity of the osmium center, potentially affecting the rate and selectivity of the cycloaddition step.
Caption: A simplified decision workflow for catalyst selection in asymmetric dihydroxylation.
Conclusion
(DHQ)₂Pyr represents a valuable addition to the toolbox of chiral ligands for asymmetric dihydroxylation. While sharing the general limitations of the Sharpless AD reaction, particularly with cis-olefins, it has demonstrated the potential to provide superior enantioselectivity for certain substrates, such as trans-stilbene, when compared to the more conventional (DHQ)₂PHAL. The choice of catalyst should be guided by the specific substrate class, with (DHQ)₂Pyr being a compelling option for substrates where the standard AD-mix may provide suboptimal results. The ongoing development of osmium-free alternatives, such as manganese-based catalysts, offers a promising avenue for more sustainable and cost-effective industrial applications. Further systematic studies are warranted to fully delineate the substrate scope and limitations of (DHQ)₂Pyr and to enable a more predictive approach to catalyst selection in this cornerstone of asymmetric synthesis.
References
A Comparative Guide to Spectroscopic Techniques for Product Characterization in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the accurate characterization of chiral products is a cornerstone of successful asymmetric synthesis. The determination of enantiomeric excess (ee), diastereomeric ratio (dr), and absolute configuration (AC) is critical for ensuring the efficacy, safety, and intellectual property of novel chemical entities. This guide provides an objective comparison of key spectroscopic techniques employed for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
The principal spectroscopic methods for characterizing the products of asymmetric synthesis include Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Mass Spectrometry (MS). Each technique offers a unique set of advantages and limitations regarding sensitivity, sample requirements, and the type of information it can provide.
Quantitative Performance Comparison
The selection of an appropriate spectroscopic technique is often a trade-off between the required level of detail, the amount of sample available, and the throughput needed. The following table summarizes the key quantitative performance metrics of the most common techniques.
| Feature | NMR Spectroscopy (with Chiral Auxiliaries) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Mass Spectrometry (with Chiral Selectors) |
| Primary Application | Enantiomeric Excess (ee), Diastereomeric Ratio (dr), Relative Configuration | Absolute Configuration (AC), Enantiomeric Excess (ee) | Absolute Configuration (AC) of chromophoric molecules | Enantiomeric Excess (ee), High-Throughput Screening |
| Sensitivity | mg range | mg range | µg to mg range | ng to µg range |
| Limit of Detection (LOD) | ~1-5% for minor enantiomer | ~1% for minor enantiomer | Dependent on chromophore strength | pmol to nmol range |
| Accuracy (% ee) | High (typically <2% error) | High (rms error of 1-2.4%)[1][2] | Moderate to High (dependent on method) | High (with proper calibration) |
| Precision (% RSD) | High (<1%) | High | Moderate to High | High |
| Analysis Time per Sample | 5-30 minutes | 30-120 minutes | 10-60 minutes | < 5 minutes |
| Sample Requirement | 5-25 mg[3] | 5-15 mg[4] | 0.1-1 mg | ng to µg |
| Sample Recovery | Yes | Yes | Yes | No (destructive) |
| Computational Modeling | Not typically required for ee | Required for AC determination | Required for AC determination | Not typically required |
Logical Workflow for Technique Selection
The choice of a spectroscopic technique for chiral product characterization depends on the specific research question and the properties of the analyte. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Detailed Experimental Protocols and Workflows
Vibrational Circular Dichroism (VCD) for Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be unambiguously determined.[4][5]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the purified chiral product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[6] The sample must be free of solid particles.
-
Instrumentation: Use a dedicated VCD spectrometer.
-
Data Acquisition: Acquire both the IR and VCD spectra simultaneously. Data collection may take from 30 minutes to several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search of the molecule using a computational chemistry software package (e.g., Gaussian).
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the major bands allows for the assignment of the absolute configuration.[6]
Workflow Diagram:
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method) for Absolute Configuration
Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be analyzed to deduce the stereochemistry.
Experimental Protocol:
-
Derivatization: React the chiral alcohol or amine with both (R)- and (S)-MTPA chloride to form the two corresponding diastereomeric esters or amides.
-
Sample Preparation: Prepare two separate NMR samples, one for each diastereomer, by dissolving a few milligrams of each in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric samples.
-
Spectral Analysis:
-
Assign the proton signals in the spectra of both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
A consistent positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
Workflow Diagram:
Electronic Circular Dichroism (ECD) for Absolute Configuration
ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules that possess a UV-Vis chromophore. Similar to VCD, it relies on the comparison of an experimental spectrum with a computationally predicted spectrum.[7] The Exciton (B1674681) Chirality Method (ECM) is a specific application of ECD for molecules containing at least two interacting chromophores.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the chiral compound in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
-
Instrumentation: Use a circular dichroism spectrometer.
-
Data Acquisition: Record the ECD and UV-Vis spectra of the sample over the relevant wavelength range.
-
Computational Modeling:
-
Perform a conformational analysis to identify all low-energy conformers.
-
Optimize the geometry of each conformer using DFT.
-
Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum for one of the enantiomers. A good correlation between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Workflow Diagram:
Chiral Analysis by Mass Spectrometry
Mass spectrometry is an inherently achiral technique, meaning it cannot directly distinguish between enantiomers. However, by introducing a chiral selector, diastereomeric complexes can be formed that exhibit different fragmentation patterns or ion mobility, allowing for chiral discrimination and quantification. This approach is particularly valuable for high-throughput screening due to its speed and sensitivity.
Experimental Protocol (Kinetic Method):
-
Sample Preparation: Prepare a solution containing the chiral analyte, a chiral reference compound, and a metal ion (e.g., Cu(II)) to facilitate the formation of diastereomeric complexes.
-
Instrumentation: Use a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Generate the diastereomeric complex ions in the ESI source.
-
Isolate the precursor ions of the diastereomeric complexes.
-
Induce fragmentation of the precursor ions via collision-induced dissociation (CID).
-
Acquire the product ion mass spectra.
-
-
Data Analysis:
-
Determine the ratio of the intensities of specific fragment ions for each diastereomer.
-
Create a calibration curve by analyzing samples with known enantiomeric excess.
-
Determine the enantiomeric excess of the unknown sample by comparing its fragment ion ratio to the calibration curve.
-
Workflow Diagram:
Conclusion
The choice of spectroscopic technique for the characterization of products from asymmetric synthesis is multifaceted and depends on the specific analytical challenge. NMR spectroscopy remains a robust method for determining enantiomeric and diastereomeric ratios. For the unambiguous assignment of absolute configuration, VCD and ECD, in conjunction with computational modeling, are powerful tools. Mass spectrometry offers unparalleled speed and sensitivity, making it ideal for high-throughput screening of enantiomeric excess. By understanding the principles, performance, and protocols of each technique, researchers can make informed decisions to effectively and efficiently characterize their chiral molecules, accelerating the pace of discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of and limits of accuracy for statistical analyses of vibrational and electronic circular dichroism spectra in terms of correlations to and predictions of protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. chemistrywithatwist.com [chemistrywithatwist.com]
- 6. medium.com [medium.com]
- 7. Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing Diastereoselectivity in (DHQ)2Pyr-Catalyzed Reactions: A Comparative Guide
In the landscape of asymmetric catalysis, the cinchona alkaloid-derived ligands have established themselves as powerful tools for the stereoselective functionalization of olefins. Among these, the pyrimidine-linked bis(dihydroquinine) [(DHQ)2Pyr] ligand has garnered significant attention. This guide provides a comprehensive comparison of the diastereoselectivity of reactions catalyzed by this compound, with a focus on the well-established Sharpless Asymmetric Dihydroxylation and related transformations. We present quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison: Diastereoselectivity in Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the syn-dihydroxylation of alkenes. The choice of the chiral ligand is crucial in determining the facial selectivity of the oxidation. For prochiral olefins, this selectivity manifests as high enantiomeric excess (ee). The this compound ligand, an analogue of the more common phthalazine-linked (DHQ)2PHAL, often provides comparable or, in some cases, superior stereocontrol.
While enantioselectivity is the primary measure for prochiral substrates, diastereoselectivity becomes the key metric when the substrate already possesses a stereocenter. In such cases, the catalyst must differentiate between the two diastereotopic faces of the double bond.
Table 1: Enantioselectivity of (DHQD)2Pyr vs. Analogs in Asymmetric Dihydroxylation of Prochiral Olefins
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| (DHQD)₂PHAL | trans-Stilbene | 96 | 91 | [1] |
| (DHQD)₂PYR | trans-Stilbene | >99 | 98 | [1] |
| (DHQD)₂AQN | trans-Stilbene | 95 | >99 | [1] |
| (DHQD)₂PHAL | Styrene | 98 | 97 | [1] |
| (DHQD)₂PYR | Styrene | 96 | 96 | [1] |
Note: For the dihydroxylation of prochiral alkenes, the enantiomeric excess (ee) is the direct measure of the catalyst's ability to differentiate between the enantiotopic faces of the double bond. The use of the pseudoenantiomeric (DHQ)₂-ligands leads to the formation of the opposite enantiomer of the diol.[2]
Experimental Protocols
A representative experimental protocol for the Sharpless Asymmetric Dihydroxylation is provided below. This can be adapted for various substrates and ligands.
General Procedure for Asymmetric Dihydroxylation
Materials:
-
AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing (DHQD)2PHAL). Custom mixes can be prepared with this compound. A typical AD-mix contains the chiral ligand, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄.[3][4]
-
Water
-
Olefin substrate
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, but recommended for internal olefins)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with a 1:1 mixture of tert-butanol and water (50 mL each).
-
AD-mix (14 g for a 10 mmol scale reaction) and methanesulfonamide (0.95 g, 10 mmol) are added to the solvent mixture.
-
The mixture is stirred at room temperature until two clear phases are formed and the yellow color of the ferricyanide (B76249) is prominent in the aqueous layer.
-
The mixture is then cooled to 0 °C in an ice bath.
-
The olefin substrate (10 mmol) is added to the cold, stirred mixture.
-
The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.[1]
-
Once the reaction is complete, solid sodium sulfite (1.5 g) is added, and the mixture is allowed to warm to room temperature and stirred for 30-60 minutes.
-
The product is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with 2N H₂SO₄, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash chromatography on silica (B1680970) gel.
-
The enantiomeric excess or diastereomeric ratio is determined by chiral HPLC or GC analysis.
Visualizing the Process
To better understand the experimental workflow and the underlying principles of catalyst selection, the following diagrams are provided.
Asymmetric Aminohydroxylation
The principles of stereocontrol demonstrated in asymmetric dihydroxylation also extend to the Sharpless Asymmetric Aminohydroxylation (AA). This reaction introduces both a hydroxyl and an amino group across a double bond. The (DHQ)2-based ligands, including this compound, are also employed in this transformation to achieve high stereoselectivity. The choice between the (DHQ) and (DHQD) series of ligands dictates the absolute configuration of the newly formed stereocenters.
Conclusion
The this compound ligand is a highly effective catalyst for inducing stereoselectivity in reactions such as the Sharpless Asymmetric Dihydroxylation. Its performance is often comparable, and in some instances superior, to the more traditional (DHQ)2PHAL ligand in terms of enantioselectivity for prochiral olefins. While specific data on the diastereoselectivity of this compound with chiral substrates is less abundant in the readily available literature, the established principles of Sharpless asymmetric oxidations suggest that it would exert strong facial control, leading to high diastereomeric ratios. The provided experimental protocols and decision-making diagrams serve as a valuable resource for researchers aiming to employ this compound and its analogs in the synthesis of complex, stereochemically rich molecules. Further investigation into the diastereoselective applications of this compound on a broader range of chiral substrates would be a valuable contribution to the field of asymmetric catalysis.
References
A Comparative Guide to the Kinetic Resolution Efficiency of (DHQ)2Pyr and Alternative Catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. Kinetic resolution, a method for separating enantiomers based on their differential reaction rates with a chiral catalyst, is a powerful tool in this endeavor. Among the arsenal (B13267) of catalysts available, cinchona alkaloids and their derivatives have carved out a significant niche. This guide provides an objective comparison of the kinetic resolution efficiency of a prominent cinchona alkaloid-based catalyst, hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)2Pyr, against other widely used catalysts. The comparison focuses on the kinetic resolution of secondary alcohols, a common application, and presents supporting experimental data, detailed methodologies, and visual aids to facilitate understanding.
Performance Comparison of Catalysts in the Kinetic Resolution of Secondary Alcohols
The efficiency of a kinetic resolution is primarily assessed by the enantiomeric excess (e.e.) of the unreacted starting material and the product, as well as the conversion rate. The selectivity factor (s), which is a ratio of the rate constants for the two enantiomers, provides a more intrinsic measure of a catalyst's discriminatory power. A higher 's' value indicates a more efficient resolution.
The following table summarizes the performance of this compound and its analogs, alongside other catalyst classes, in the kinetic resolution of various secondary alcohols. It is important to note that the data presented is a synthesis from multiple sources, and direct head-to-head comparisons under identical conditions are limited in the available literature.
| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Product (%) | Selectivity (s) |
| (DHQD)2AQN (analog of this compound) | Racemic α-aryl UNCAs | Ethanol | Toluene | -78 | >50 | - | 12 | Low |
| Amidine-Based Catalyst (CF3-PIP) | 1-Phenylethanol (B42297) | Isobutyric anhydride | Et2O | -70 | ~50 | >99 | - | 53 |
| Novozym 435 (Lipase) | 1-Phenylethanol | Vinyl acetate (B1210297) | Hexane | 30 | ~50 | >99 | >99 | >200[1] |
| Novozym 435 (Lipase) | (R,S)-Flurbiprofen | Methanol | - | - | - | - | - | R-stereopreference[2] |
| Burkholderia cepacia Lipase (B570770) | (R,S)-1-Phenylethanol | Vinyl acetate | n-heptane/[EMIM][BF4] | RT | 40.8 | - | 98.9 | 379[1] |
| Iridium-N,P Complex | Trisubstituted allylic alcohols | H2 (Hydrogenation) | CH2Cl2 | RT | ~50 | up to >99 | - | up to 211[3] |
Note: Data for (DHQD)2AQN is included as a close structural analog to this compound, highlighting the performance of dimeric cinchona alkaloids. UNCAs are urethane-protected α-amino acid N-carboxyanhydrides.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for evaluating and implementing catalytic systems. Below are representative protocols for kinetic resolutions using a lipase and a general procedure for a cinchona alkaloid-catalyzed reaction.
Protocol 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol using Novozym 435[5]
This protocol details the lipase-catalyzed kinetic resolution of a common model substrate.
Materials:
-
(R,S)-1-Phenylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane
-
Sealed glass bioreactor (25 mL)
-
Magnetic stirrer
-
Filtration setup
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) with a chiral column (e.g., Chiralcel OB)
Procedure:
-
To a 25 mL sealed glass bioreactor, add a solution of (R,S)-1-phenylethanol (40–400 mM) in n-hexane (total volume 5 mL).
-
Add vinyl acetate (120–1200 mM) and Novozym 435 (2–22 mg/mL) to the reaction mixture.
-
Seal the bioreactor and stir the mixture at a constant rate (e.g., 200 rpm) and temperature (20–60 °C) for a specified time (5–120 min).
-
After the designated reaction time, stop the reaction and remove the immobilized enzyme by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable solvent (e.g., MTBE) and filter through a 0.45 mm filter.
-
Analyze the sample by chiral HPLC to determine the concentrations of the (R)- and (S)-enantiomers of 1-phenylethanol and the product, (R)-1-phenylethyl acetate.
-
Calculate the enantiomeric excess of the remaining substrate (e.e.s) and the conversion.
Protocol 2: General Procedure for Kinetic Resolution of a Secondary Alcohol using a this compound-type Catalyst
This generalized protocol is based on typical conditions for acylative kinetic resolutions catalyzed by cinchona alkaloids.
Materials:
-
Racemic secondary alcohol
-
This compound or a related cinchona alkaloid catalyst (e.g., 1-10 mol%)
-
Acylating agent (e.g., acetic anhydride, isobutyric anhydride)
-
A non-polar, aprotic solvent (e.g., toluene, diethyl ether, or CH2Cl2)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, if necessary)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
-
Silica (B1680970) gel for column chromatography
-
Analytical equipment for determining e.e. (chiral HPLC or GC)
Procedure:
-
Under an inert atmosphere, dissolve the racemic secondary alcohol and the cinchona alkaloid catalyst in the chosen solvent in a dry reaction flask.
-
Cool the mixture to the desired temperature (ranging from -78 °C to room temperature).
-
If required, add the non-nucleophilic base to the mixture.
-
Add the acylating agent dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the unreacted alcohol and the acylated product by silica gel column chromatography.
-
Determine the enantiomeric excess of both fractions using chiral HPLC or GC.
Visualizing the Comparison and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the relationships between the catalysts and the experimental workflow.
References
- 1. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 2. R-stereopreference analysis of lipase Novozym 435 in kinetic resolution of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. moodle2.units.it [moodle2.units.it]
Safety Operating Guide
Proper Disposal of (DHQ)2Pyr: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like (DHQ)2Pyr are paramount for laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a chiral ligand used in asymmetric synthesis, ensuring adherence to safety protocols and regulatory compliance.
Core Safety and Handling Data
Before initiating any disposal procedures, it is crucial to be familiar with the hazard profile and handling requirements for this compound. The following table summarizes key safety and identification data.
| Parameter | Value | Source |
| CAS Number | 149820-65-5 | [1][2][3][4][5] |
| Molecular Formula | C56H60N6O4 | [1][3][5] |
| Molecular Weight | 881.11 g/mol | [1][3][5] |
| Appearance | Solid | [1][3][5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][5][6] |
| Storage Class | 11 - Combustible Solids | [1][2][6][7] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1][2][6] |
| Incompatible Materials | Strong oxidizing agents | |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, protective gloves (e.g., nitrile rubber), lab coat, and a dust mask (type N95 or equivalent) for operations that may generate dust. | [1][2][5][6] |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed professional waste disposal service. In-laboratory treatment or neutralization is not advised. The following steps outline the process for preparing this compound waste for collection.
Step 1: Waste Segregation
-
Collect all surplus and non-recyclable solid this compound, as well as any materials contaminated with it (e.g., weighing paper, gloves, and spill cleanup materials), in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 2: Container Selection and Labeling
-
Use a container that is compatible with solid chemical waste. The original product container can be reused if it is in good condition and properly relabeled.
-
The container must have a tightly fitting cap and be kept closed except when actively adding waste.
-
Label the waste container clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (149820-65-5), and any other information required by your institution's EHS office.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials, such as strong oxidizing agents.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and associated hazards.
In Case of a Spill:
-
In the event of a spill, avoid creating dust.
-
Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal.
-
Ensure the area is well-ventilated during cleanup.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the procedure described above is based on established best practices for the disposal of solid, combustible, and water-hazardous laboratory chemicals. The core principle is the safe containment and transfer of the hazardous material to a licensed facility equipped to handle such waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Personal protective equipment for handling (DHQ)2Pyr
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling (DHQ)2Pyr (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Core Safety and Hazard Information
This compound is a bis-Cinchona alkaloid ligand utilized in enantioselective synthesis.[1] While a valuable reagent, it presents hazards that require careful management. The primary risks associated with this compound are skin irritation, serious eye irritation, and respiratory tract irritation.[2]
Hazard Identification and Classification
| Parameter | Value | Source |
| Chemical Name | Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether | [1] |
| CAS Number | 149820-65-5 | |
| Molecular Formula | C₅₆H₆₀N₆O₄ | |
| Molecular Weight | 881.11 g/mol | |
| Appearance | Solid | [3] |
| Melting Point | 245-248 °C | [3] |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound. The recommended PPE provides a barrier against the chemical's irritant properties.
Recommended PPE for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | N95 (or equivalent) dust mask | To prevent inhalation of the solid powder, which can cause respiratory irritation. |
| Eyes | Safety goggles or a face shield | To protect against dust particles and potential splashes, preventing serious eye irritation. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to protect the skin from irritation.[4][5][6] Ensure gloves are of a suitable thickness and are changed regularly, especially if contamination is suspected. |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
Operational and Handling Procedures
Adherence to standard laboratory operating procedures is critical. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Clean the work area thoroughly with a damp cloth to remove any residual dust.
-
Properly remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary to mitigate harm.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8] |
| Skin Contact | Remove contaminated clothing.[7][8] Immediately flush the affected area with plenty of soap and water.[10] If skin irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop or persist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, carefully sweep up the solid material, avoiding the generation of dust. Use a dustpan and brush designated for chemical waste.
-
Absorb: Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a damp cloth. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
Waste Disposal Protocol
-
Segregation: Collect all this compound waste, including empty containers and contaminated PPE, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[11]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether | C56H60N6O4 | CID 11083476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 5. vm3services.com [vm3services.com]
- 6. ecospill.com.au [ecospill.com.au]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ufz.de [ufz.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
